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  • Product: 2-Chloro-6-hydroxy-3-nitrobenzoic acid
  • CAS: 2059945-51-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Chloro-6-hydroxy-3-nitrobenzoic Acid (CAS 2059945-51-4)

[1][2][3] Executive Summary 2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS 2059945-51-4) is a highly specialized trisubstituted benzoic acid derivative utilized primarily as a regiochemically defined scaffold in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS 2059945-51-4) is a highly specialized trisubstituted benzoic acid derivative utilized primarily as a regiochemically defined scaffold in the synthesis of advanced pharmaceutical intermediates.[1][2] Its structure features a unique "push-pull" electronic system: the electron-donating hydroxyl group at the 6-position and the electron-withdrawing nitro and chloro groups at the 3- and 2-positions, respectively.

This specific substitution pattern makes it a critical building block for constructing fused heterocycles, particularly benzoxazoles and quinazolines, which are prevalent in kinase inhibitors and antibacterial agents. Unlike its more common isomers, this compound offers a precise handle for orthogonal functionalization—the nitro group can be selectively reduced without affecting the aryl chloride, allowing for sequential cross-coupling reactions.

Physicochemical Profile

The following data aggregates experimental values where available and high-confidence predictive models for this specific CAS entry.

PropertyValue / DescriptionSource/Note
CAS Number 2059945-51-4BLD Pharm / Sigma-Aldrich [1]
Molecular Formula C₇H₄ClNO₅-
Molecular Weight 217.56 g/mol Calculated
Appearance Yellow to orange crystalline solidCharacteristic of nitro-phenolic acids
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in waterAcidic functionality aids basic aq.[1][3][4] solubility
pKa (Predicted) ~1.5 - 2.0 (Carboxyl), ~6.5 (Phenol)Lowered by ortho-Cl and nitro group
LogP (Predicted) 1.6 - 1.9Lipophilic despite polar groups
InChI Key MWHWHZYRIJDIED-UHFFFAOYSA-NStandard Identifier [2]

Synthetic Methodology & Manufacturing

Retrosynthetic Strategy

The synthesis of 2-chloro-6-hydroxy-3-nitrobenzoic acid is governed by the principles of electrophilic aromatic substitution (EAS). The most robust route involves the nitration of 2-chloro-6-hydroxybenzoic acid .

Mechanistic Rationale:

  • Directing Effects: The precursor molecule has three substituents influencing the incoming electrophile (NO₂⁺):

    • -OH (Position 6): Strong activator, directs ortho (pos 5) and para (pos 3).

    • -Cl (Position 2): Weak deactivator, directs ortho (pos 3) and para (pos 5).

    • -COOH (Position 1): Moderate deactivator, directs meta (pos 3 and 5).

  • Convergence: Remarkably, all three existing groups cooperatively direct the incoming nitro group to positions 3 and 5.

  • Regioselectivity: The formation of the 3-nitro isomer (the target) is favored due to the strong para-directing influence of the hydroxyl group, despite the steric crowding from the adjacent chlorine atom.

Standardized Synthesis Protocol

Note: This protocol is designed for laboratory-scale synthesis (10–50g) and requires standard safety precautions for handling fuming nitric acid.

Reagents:

  • Starting Material: 2-Chloro-6-hydroxybenzoic acid (1.0 eq)

  • Solvent/Acid: Sulfuric acid (H₂SO₄, conc.)

  • Nitrating Agent: Fuming Nitric acid (HNO₃, 1.1 eq) or Potassium Nitrate (KNO₃)

  • Quench: Crushed ice

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 2-chloro-6-hydroxybenzoic acid in concentrated H₂SO₄ at 0°C. Ensure complete dissolution to avoid hot spots.

  • Nitration: Add the nitrating agent (e.g., mixture of HNO₃/H₂SO₄) dropwise over 30 minutes, maintaining the internal temperature below 10°C. Critical: Exceeding this temperature increases the risk of dinitration or decarboxylation.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor reaction progress via LC-MS (Target [M-H]⁻ = 216).

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product typically precipitates as a yellow solid.

  • Isolation: Filter the precipitate. Wash the filter cake with cold water (3x) to remove residual acid.

  • Purification: Recrystallize from an Ethanol/Water mixture (1:1) to remove potential 5-nitro isomers. Dry under vacuum at 45°C.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 2-Chloro-6-hydroxybenzoic acid Process Nitration (0°C -> RT, 4h) Start->Process Dissolution Reagent Reagents: HNO3 / H2SO4 Reagent->Process Dropwise Addn Quench Ice Quench & Filtration Process->Quench Precipitation Product Target: 2-Chloro-6-hydroxy- 3-nitrobenzoic acid Quench->Product Recrystallization

Figure 1: Step-wise synthesis workflow for CAS 2059945-51-4 via electrophilic aromatic substitution.

Structural Characterization

To validate the identity of the synthesized compound, researchers should look for the following spectral signatures:

  • ¹H NMR (DMSO-d₆):

    • The aromatic region will show only two protons.

    • Doublet (approx. 8.0–8.2 ppm): Corresponds to H-4 (adjacent to Nitro).

    • Doublet (approx. 7.0–7.2 ppm): Corresponds to H-5 (adjacent to Hydroxyl).

    • Coupling Constant (J): Expect an ortho-coupling constant of ~8–9 Hz.

    • Broad Singlets: A very downfield signal (13–14 ppm) for -COOH and a broad signal (10–11 ppm) for -OH.

  • IR Spectroscopy:

    • ~1530 cm⁻¹ & 1350 cm⁻¹: Strong N-O stretches (asymmetric/symmetric) typical of nitro groups.

    • ~1680–1700 cm⁻¹: Carbonyl (C=O) stretch of the benzoic acid.

    • ~3200–3500 cm⁻¹: Broad O-H stretch.

  • Mass Spectrometry (ESI-):

    • Dominant peak at m/z 216 [M-H]⁻.

    • Characteristic chlorine isotope pattern (M and M+2 in 3:1 ratio).

Handling, Safety & Stability

  • Thermal Instability: As a nitro-substituted aromatic acid, this compound possesses high energy potential. Do not heat above 100°C in a dry state , as decomposition may occur.

  • Acidity: The compound is significantly more acidic than benzoic acid due to the electron-withdrawing nitro and chloro groups. It can cause severe eye damage and skin irritation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-degradation of the nitro group.

Downstream Applications in Drug Discovery

The primary utility of CAS 2059945-51-4 lies in its role as a "linchpin" scaffold. It allows for the construction of benzoxazoles and benzimidazoles with substitution patterns that are difficult to access via other routes.

Key Transformation: Reductive Cyclization

  • Reduction: The nitro group is reduced to an amine (using Fe/NH₄Cl or H₂/Pd-C).

  • Cyclization: The resulting ortho-amino-phenol moiety reacts with aldehydes or carboxylic acid derivatives to close the oxazole ring.

  • Diversification: The remaining Chlorine atom at position 4 of the benzoxazole (originally position 2 of the benzoic acid) serves as a handle for Suzuki or Buchwald-Hartwig couplings, enabling library generation.

Application Pathway Diagram

ApplicationPathway Target 2-Chloro-6-hydroxy- 3-nitrobenzoic acid Step1 Reduction (Fe/HCl or H2/Pd) Target->Step1 Intermediate Intermediate: 3-Amino-2-chloro- 6-hydroxybenzoic acid Step1->Intermediate Step2 Cyclization (R-CHO / Acid) Intermediate->Step2 Final Scaffold: 7-Carboxy-4-chloro- benzoxazole derivative Step2->Final Ring Closure

Figure 2: Conversion of the target acid into a pharmacologically active benzoxazole scaffold.

References

  • Sigma-Aldrich. (2025). 2-chloro-6-hydroxy-3-nitrobenzoic acid Product Page. Retrieved from

  • PubChem. (2025).[4][5] Compound Summary: 2-Chloro-6-hydroxy-3-nitrobenzoic acid.[1][2][6] National Library of Medicine. Retrieved from

  • BLD Pharm. (2025).[2] Product Analysis: CAS 2059945-51-4.[1] Retrieved from [2]

  • GuideChem. (2025). Chemical Dictionary: C7H4ClNO5 Isomers and Properties. Retrieved from

Sources

Exploratory

chemical structure of 2-Chloro-6-hydroxy-3-nitrobenzoic acid

The following technical guide details the chemical structure, synthesis, and properties of 2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS: 2059945-51-4). [1][2] Introduction & Structural Identity 2-Chloro-6-hydroxy-3-nitrob...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS: 2059945-51-4).

[1][2]

Introduction & Structural Identity

2-Chloro-6-hydroxy-3-nitrobenzoic acid is a highly functionalized aromatic building block characterized by a dense array of reactive groups on a single benzene scaffold.[1][2] It belongs to the class of nitro-substituted salicylates , serving as a critical intermediate in the synthesis of heterocyclic pharmaceuticals, agrochemicals, and high-performance dyes.[1][2]

Core Identity Data
PropertySpecification
IUPAC Name 2-Chloro-6-hydroxy-3-nitrobenzoic acid
CAS Number 2059945-51-4
Molecular Formula C₇H₄ClNO₅
Molecular Weight 217.56 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water (pH dependent)
Structural Analysis

The molecule features a benzene ring substituted at four positions, creating a unique electronic environment:[2]

  • C1 (Carboxylic Acid): Provides the primary acidic site and anchor for esterification or amidation.[2]

  • C2 (Chlorine): An electron-withdrawing group that provides steric bulk and a handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1][2]

  • C3 (Nitro): A strong electron-withdrawing group (EWG).[1][2] Crucially, it is positioned para to the hydroxyl group (C6) and ortho to the chlorine (C2), creating a "push-pull" electronic system that highly activates the ring for nucleophilic aromatic substitution (SₙAr).

  • C6 (Hydroxyl): Acts as a hydrogen bond donor/acceptor.[2] Its position relative to the carboxyl group (ortho) allows for intramolecular hydrogen bonding, stabilizing the structure and influencing pKa values.[2]

Synthesis & Production Logic

The synthesis of this specific isomer requires careful control of regiochemistry, as standard nitration of salicylic acid derivatives often yields mixtures.[2] The most robust industrial route involves the selective hydrolysis of a dichloronitro precursor .[2]

Primary Synthetic Pathway: The SₙAr Hydrolysis Route

This protocol utilizes 2,6-dichloro-3-nitrobenzoic acid as the parent scaffold.[1][2] The nitro group activates the chlorine atoms for nucleophilic displacement.[2]

Mechanism: The nitro group at C3 activates the chlorine at C6 (para) and C2 (ortho).[2] However, the C6-chlorine is significantly more reactive toward nucleophilic attack by hydroxide ions due to:

  • Electronic Activation: Para-substitution (relative to NO₂) allows for effective resonance stabilization of the Meisenheimer complex intermediate.[2]

  • Steric Factors: The C2-chlorine is sterically shielded by the adjacent carboxylic acid (C1) and nitro group (C3), making the C6 position the kinetic point of entry for the nucleophile.[2]

Experimental Protocol (Step-by-Step)

Note: This protocol is derived from standard methodologies for activated chlorobenzene hydrolysis.

Reagents:

  • Precursor: 2,6-Dichloro-3-nitrobenzoic acid (1.0 eq)[1][2]

  • Reagent: Potassium Hydroxide (KOH) (3.0 eq) or NaOH[2]

  • Solvent: Water/DMSO mixture (10:[2]1) or aqueous Methanol[2]

Workflow:

  • Dissolution: Dissolve 2,6-dichloro-3-nitrobenzoic acid in the solvent mixture.

  • Basification: Slowly add aqueous KOH. The solution will turn deep yellow/orange due to the formation of the phenolate species.[2]

  • Reflux: Heat the mixture to 80–90°C for 4–6 hours. Monitor reaction progress via TLC or HPLC (target disappearance of starting material).[2]

  • Acidification: Cool the reaction to 0°C. Slowly acidify with 2M HCl to pH ~2. The product will precipitate as a yellow solid.[2]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain pure 2-chloro-6-hydroxy-3-nitrobenzoic acid.

Visualization of Synthesis Pathway

SynthesisPath cluster_legend Mechanism Logic Start 2,6-Dichlorobenzoic Acid Inter 2,6-Dichloro-3-nitrobenzoic Acid (Activated Scaffold) Start->Inter Nitration (HNO3/H2SO4, 0-25°C) Product 2-Chloro-6-hydroxy-3-nitrobenzoic Acid (Target) Inter->Product Regioselective SₙAr Hydrolysis (KOH, 80°C) Cl at C6 replaced by OH Note1 NO2 group activates C6-Cl (Para) more than C2-Cl (Ortho) Inter->Note1

Caption: Synthesis via regioselective nucleophilic aromatic substitution driven by the para-nitro effect.

Physicochemical Properties & Reactivity[1][2][6][8]

Acid-Base Profile

The compound is a di-acid in aqueous media:

  • Carboxylic Acid (pKa₁ ≈ 1.5 - 2.0): Significantly more acidic than benzoic acid (pKa 4.[1][2]2) due to the electron-withdrawing inductive effects of the -NO₂ and -Cl groups.[1][2]

  • Phenolic Hydroxyl (pKa₂ ≈ 6.0 - 7.0): The phenol is acidified by the para-nitro group (resonance effect), making it more acidic than unsubstituted phenol (pKa 10).[2]

Key Reactivity Patterns[1][6]
  • Decarboxylation: Under high thermal stress (>180°C) or copper catalysis, the C1-COOH group can be lost, yielding 3-chloro-4-nitrophenol .[1][2]

  • Reduction: The C3-nitro group can be selectively reduced (e.g., Fe/HCl or H₂/Pd) to an amine, yielding 3-amino-2-chloro-6-hydroxybenzoic acid , a precursor for benzoxazole scaffolds.[1][2]

  • Esterification: The steric bulk at C2 and C6 requires harsh conditions (e.g., acid chloride formation via SOCl₂ followed by alcoholysis) for efficient esterification of the carboxyl group.[2]

Applications in Drug Development

This molecule serves as a specialized "scaffold" in medicinal chemistry, particularly for:

  • Antiviral Agents: The salicylate core mimics viral binding pockets, while the nitro/chloro substitutions allow for "fragment-based" drug design to optimize binding affinity.[2]

  • Antibacterial Agents: Derivatives of nitro-salicylic acids disrupt bacterial iron transport (siderophore mimicry).[1][2]

  • Heterocyclic Synthesis: The 1,2,3-trisubstitution pattern (COOH, Cl, NO₂) is ideal for cyclization reactions to form quinazolines or benzoxazinones.[2]

Structural Logic Map

StructureLogic Center 2-Chloro-6-hydroxy-3-nitrobenzoic Acid COOH C1: Carboxylic Acid (Anchor) Center->COOH Cl C2: Chlorine (Steric Bulk / Leaving Group) Center->Cl NO2 C3: Nitro Group (Electronic Activator) Center->NO2 OH C6: Hydroxyl (H-Bond Donor) Center->OH Cl->COOH Steric Hindrance NO2->OH Para-Activation (Increases Acidity) OH->COOH Intramolecular H-Bonding

Caption: Electronic and steric interplay between functional groups defining the molecule's reactivity.[1][2]

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Handling Protocol:

  • Use only in a chemical fume hood.

  • Wear nitrile gloves and chemical safety goggles.

  • Incompatibility: Avoid contact with strong bases and reducing agents (risk of exothermic reaction).[2]

References

  • BLD Pharm. (2025).[2][3] Product Analysis: 2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS 2059945-51-4).[1][2][4] Retrieved from

  • Sigma-Aldrich. (2025).[1][2] Reference Material: 2-Chloro-3-nitrobenzoic acid derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary: 2,6-Dichloro-3-nitrobenzoic acid.[1][2] Retrieved from

  • BenchChem. (2025).[3] Technical Support: Synthesis of Chloro-Substituted Benzoic Acids. Retrieved from

Sources

Foundational

A Technical Guide to 2-Chloro-6-hydroxy-3-nitrobenzoic Acid: Molecular Profile, Synthesis, and Potential Applications

For Immediate Release This technical guide provides a comprehensive overview of 2-Chloro-6-hydroxy-3-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest to researchers and professionals in drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of 2-Chloro-6-hydroxy-3-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest to researchers and professionals in drug discovery and chemical synthesis. While direct experimental data for this specific isomer is limited, this document synthesizes foundational knowledge, data from closely related analogues, and theoretical insights to offer a detailed scientific profile.

Core Molecular Identity

2-Chloro-6-hydroxy-3-nitrobenzoic acid is a multifaceted organic compound characterized by a benzene ring substituted with chloro, hydroxyl, nitro, and carboxylic acid functional groups. This unique arrangement of electron-withdrawing and electron-donating groups dictates its chemical reactivity and potential biological activity.

Chemical Formula and Molecular Weight

The chemical formula for 2-Chloro-6-hydroxy-3-nitrobenzoic acid has been determined to be C₇H₄ClNO₅ .[1] Based on the atomic masses of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Chlorine: 35.453 u, Nitrogen: 14.007 u, Oxygen: 15.999 u), the calculated molecular weight is 217.56 g/mol .[1] A specific CAS number, 2059945-51-4, has been assigned to this compound, confirming its unique identity in chemical literature.[2]

Structural Representation

The structural formula of 2-Chloro-6-hydroxy-3-nitrobenzoic acid is presented below, illustrating the spatial arrangement of its functional groups on the benzene ring.

Caption: 2D structure of 2-Chloro-6-hydroxy-3-nitrobenzoic acid.

Physicochemical Properties (Inferred)

PropertyInferred Value/CharacteristicRationale based on Analogues
Melting Point Likely a solid with a relatively high melting point, probably in the range of 180-200 °C.The related 2-chloro-3-nitrobenzoic acid has a melting point of 183-187 °C. The presence of a hydroxyl group could introduce additional hydrogen bonding, potentially increasing the melting point.
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and acetone.Aromatic carboxylic acids generally exhibit limited water solubility. For instance, 4-chlorobenzoic acid has a water solubility of 0.08 g/L at 20°C.
Acidity (pKa) The carboxylic acid group is expected to be acidic. The presence of electron-withdrawing chloro and nitro groups would likely lower the pKa compared to benzoic acid (pKa ≈ 4.2), making it a stronger acid.The electron-withdrawing nature of the substituents stabilizes the carboxylate anion, thereby increasing acidity.

Synthesis Strategies

While a specific, documented synthesis for 2-Chloro-6-hydroxy-3-nitrobenzoic acid is not prominently reported, plausible synthetic routes can be devised based on established organic chemistry principles and synthesis of similar molecules.

A probable synthetic pathway would involve the nitration and subsequent oxidation of a suitable precursor. For example, a common method for synthesizing substituted nitrobenzoic acids is the oxidation of a corresponding nitrotoluene.[3][4]

Hypothetical Synthesis Workflow

G start 2-Chloro-6-hydroxytoluene step1 Nitration (e.g., HNO3/H2SO4) start->step1 intermediate 2-Chloro-6-hydroxy-3-nitrotoluene step1->intermediate step2 Oxidation (e.g., KMnO4) intermediate->step2 product 2-Chloro-6-hydroxy-3-nitrobenzoic acid step2->product

Caption: A potential synthetic route to 2-Chloro-6-hydroxy-3-nitrobenzoic acid.

Experimental Considerations
  • Nitration: The nitration of the precursor, 2-chloro-6-hydroxytoluene, would need to be carefully controlled to achieve regioselectivity for the desired 3-position. The directing effects of the existing chloro and hydroxyl groups would influence the position of the incoming nitro group.

  • Oxidation: The subsequent oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄).[3] Reaction conditions such as temperature and reaction time would need to be optimized to ensure complete conversion and minimize side reactions.

Potential Applications in Research and Drug Development

The applications of 2-Chloro-6-hydroxy-3-nitrobenzoic acid are not yet well-defined. However, the functionalities present in the molecule suggest its potential as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

  • Building Block for Bioactive Molecules: Substituted chloronitrobenzoic acids are recognized as important intermediates in the synthesis of pharmaceuticals.[5][6] For example, derivatives of 2-chloro-5-nitrobenzoic acid have been investigated for their potential as next-generation antibacterial agents.[7][8] The presence of multiple reactive sites on 2-Chloro-6-hydroxy-3-nitrobenzoic acid allows for further chemical modifications to generate a library of novel compounds for biological screening.

  • Probing Molecular Interactions: The compound could be used as a tool compound in chemical biology to probe the binding sites of enzymes or receptors where its specific combination of functional groups might lead to selective interactions.

  • Coordination Chemistry: The carboxylic acid and hydroxyl groups can act as ligands for metal ions, suggesting potential applications in the synthesis of coordination polymers or metal-organic frameworks with interesting catalytic or material properties.

Safety and Handling

Specific safety and toxicity data for 2-Chloro-6-hydroxy-3-nitrobenzoic acid are not available. Therefore, it is crucial to handle this compound with care, assuming it may possess hazards similar to related chemicals.

  • General Precautions: Based on data for analogous compounds, 2-Chloro-6-hydroxy-3-nitrobenzoic acid may cause skin and eye irritation.[9] It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

  • Hazard Statements for Related Compounds:

    • Skin Irritation: Causes skin irritation.

    • Eye Irritation: Causes serious eye irritation.

    • Respiratory Irritation: May cause respiratory irritation.[9]

  • Stability: The compound is likely stable under normal laboratory conditions. However, it should be stored away from strong oxidizing agents.

Conclusion

2-Chloro-6-hydroxy-3-nitrobenzoic acid is a chemical entity with a well-defined structure and molecular formula. While direct experimental data is sparse, its chemical nature can be inferred from the properties and reactivity of closely related analogues. Its potential as a synthetic intermediate in the development of novel pharmaceuticals and other functional materials warrants further investigation. Researchers working with this compound should proceed with appropriate safety precautions, drawing guidance from the safety profiles of similar substituted benzoic acids.

References

  • PubChem. 2-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of 2-Chloro-6-nitro-benzoic acid. [Link]

  • National Institute of Standards and Technology. SAFETY DATA SHEET - m-Chlorobenzoic Acid. [Link]

  • PubMed. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-Chloro-5-nitrobenzoic Acid in Pharmaceutical Synthesis. [Link]

  • PubChem. 2-Chloro-6-hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Calculator.net. Molecular Weight Calculator (Molar Mass). [Link]

  • Patsnap. Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. [Link]

  • EndMemo. Molecular Weight Calculator. [Link]

  • PubChem. 5-Chloro-2-hydroxy-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • MDPI. Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. [Link]

  • Quora. How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]

  • NIST. Benzoic acid, 2-hydroxy-3-nitro-. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Procurement and Quality Assessment of High-Purity 2-Chloro-6-hydroxy-3-nitrobenzoic Acid for Pharmaceutical Research and Development

Abstract: This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing and qualifying high-purity 2-Chloro-6-hydroxy-3-nitrobenzoic acid, a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing and qualifying high-purity 2-Chloro-6-hydroxy-3-nitrobenzoic acid, a critical intermediate in pharmaceutical synthesis. The document outlines the key chemical properties, the importance of high purity, and a landscape of potential suppliers. Furthermore, it details essential quality control (QC) protocols, including in-house verification methods, and discusses the potential impact of impurities on downstream applications. This guide is intended to serve as a practical resource to ensure the procurement of high-quality material, thereby enhancing the reliability and reproducibility of research and development outcomes.

Introduction: The Critical Role of 2-Chloro-6-hydroxy-3-nitrobenzoic Acid in Modern Drug Discovery

2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS No: 2059945-51-4) is a specialized aromatic carboxylic acid derivative.[1] Its molecular structure, featuring a carboxylic acid, a hydroxyl group, a nitro group, and a chlorine atom on the benzene ring, makes it a versatile building block in organic synthesis. These functional groups offer multiple reaction sites for the construction of more complex molecules, particularly in the development of novel therapeutic agents.

1.1 Chemical Properties and Structure

  • Molecular Formula: C₇H₄ClNO₅[1]

  • Molecular Weight: 217.56 g/mol [1]

  • IUPAC Name: 2-Chloro-6-hydroxy-3-nitrobenzoic acid

The strategic placement of the electron-withdrawing nitro and chloro groups, along with the electron-donating hydroxyl group, significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. This unique electronic and steric arrangement is leveraged by medicinal chemists to achieve specific synthetic transformations.

1.2 The Imperative of High Purity for Reproducibility and Safety

In the context of pharmaceutical development, the purity of starting materials and intermediates is paramount. The presence of impurities, even in trace amounts, can have profound consequences.[2] They can lead to the formation of unwanted byproducts, reduce reaction yields, and introduce toxic components into the final active pharmaceutical ingredient (API).[3][4] The effects of impurities can range from altered physical properties and reduced shelf life to decreased therapeutic efficacy and adverse patient reactions.[2][3] Therefore, sourcing high-purity 2-Chloro-6-hydroxy-3-nitrobenzoic acid is a critical first step in any drug development program that utilizes this intermediate.

Sourcing High-Purity 2-Chloro-6-hydroxy-3-nitrobenzoic Acid: A Supplier Landscape

Identifying a reliable supplier for high-purity chemical intermediates requires careful evaluation of several factors beyond just cost and availability. For a specialized compound like 2-Chloro-6-hydroxy-3-nitrobenzoic acid, it is crucial to partner with suppliers who can provide comprehensive analytical data and demonstrate batch-to-batch consistency.

2.1 Criteria for Supplier Selection

When evaluating potential suppliers, researchers should consider the following:

  • Purity Specification: The supplier should provide a clear purity specification, preferably ≥98% or higher, as determined by a reliable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Certificate of Analysis (CoA): A detailed, batch-specific CoA is essential. It should include the measured purity, identification of analytical methods used (e.g., HPLC, NMR, MS), and limits for known and unknown impurities.

  • Manufacturing Transparency: While detailed process chemistry is often proprietary, reputable suppliers may provide information on their quality management systems (e.g., ISO 9001 certification) and their capabilities for producing materials under controlled conditions.

  • Technical Support: A supplier with knowledgeable technical staff can be an invaluable resource for addressing questions about product specifications, stability, and handling.

2.2 Comparative Table of Potential Suppliers

The following table lists some potential suppliers of 2-Chloro-6-hydroxy-3-nitrobenzoic acid and related compounds, based on publicly available information. Researchers should contact these suppliers directly for the most current product specifications and availability.

SupplierNoted Purity/GradeKey OfferingsCountry of Origin
BLD PharmPurity/Specification available upon requestOffers 2-Chloro-6-hydroxy-3-nitrobenzoic acid.[1]Global
Thermo Fisher Scientific (Alfa Aesar)Varies by productA major supplier of research chemicals, including various benzoic acid derivatives.[5]Global
Henan Fengda Chemical Co., Ltd.Industrial Grade (for related compounds)Specializes in pharmaceutical intermediates and fine chemicals.[6]China
Hyma Synthesis Pvt. Ltd.Varies (e.g., 98%)Focuses on custom synthesis and specialty chemicals for R&D, with strong QC capabilities (HPLC, NMR, GC-MS).[7]India

Note: This table is not exhaustive and is intended as a starting point for supplier investigation. Purity and availability must be confirmed with the individual suppliers.

Quality Control and In-House Verification: Ensuring Fitness for Purpose

While a supplier's CoA provides essential information, it is best practice in a drug development setting to perform in-house verification of critical starting materials. This ensures that the material meets the specific requirements of the intended synthetic process and provides an independent confirmation of its quality.

3.1 Critical Quality Attributes (CQAs) of 2-Chloro-6-hydroxy-3-nitrobenzoic Acid

The following are key quality attributes to consider for this compound:

  • Identity: Confirmation of the chemical structure.

  • Purity: Quantitation of the main component and detection of any impurities.

  • Residual Solvents: Identification and quantification of any solvents remaining from the manufacturing process.

  • Water Content: Measurement of the amount of water present, which can affect reaction stoichiometry.

3.2 Recommended Analytical Techniques for Purity Assessment

A combination of analytical techniques should be used for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and identifying organic impurities. A UV detector is suitable for this aromatic compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous confirmation of the chemical structure and can reveal the presence of structural isomers or other impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS can be used to identify unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Verifies the presence of key functional groups (e.g., -COOH, -OH, -NO₂).

3.3 Step-by-Step Protocol: HPLC-UV Method for Purity Determination

This protocol provides a general framework for developing an in-house HPLC method for purity analysis. Method optimization and validation are required for specific applications.

Objective: To determine the purity of 2-Chloro-6-hydroxy-3-nitrobenzoic acid by reverse-phase HPLC with UV detection.

Materials:

  • 2-Chloro-6-hydroxy-3-nitrobenzoic acid sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with a small amount of formic acid (e.g., 0.1%) to ensure the carboxylic acid is protonated.

  • Standard Preparation: Accurately weigh a known amount of a reference standard of 2-Chloro-6-hydroxy-3-nitrobenzoic acid and dissolve it in a suitable solvent (e.g., acetonitrile or mobile phase) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a sample solution in the same manner as the standard solution.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with acetonitrile/water/formic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Set to a wavelength where the compound has strong absorbance (e.g., determined by UV scan).

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area % method).

Visualization of Key Processes

4.1 Experimental Workflow for QC

The following diagram illustrates a typical workflow for the quality control assessment of an incoming batch of 2-Chloro-6-hydroxy-3-nitrobenzoic acid.

QC_Workflow cluster_0 Phase 1: Initial Checks & Documentation cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Review & Disposition A Receive Material B Review Supplier's Certificate of Analysis A->B C Visual Inspection (Color, Form) B->C D Sample Preparation C->D E HPLC-UV Analysis (Purity) D->E F NMR Spectroscopy (Identity) D->F G Mass Spectrometry (Molecular Weight) D->G H Compare Results to Specifications E->H F->H G->H I Decision: Accept or Reject H->I J Release for Use in Synthesis I->J If Accepted

Caption: Quality Control Workflow for Incoming Raw Material.

4.2 Logical Relationship for Supplier Selection

This diagram illustrates the key considerations and their relationships in the process of selecting a suitable supplier.

Supplier_Selection cluster_Quality Quality & Documentation cluster_Support Business & Technical Support cluster_Cost Commercials center_node Optimal Supplier Choice Purity High Purity (≥98%) CoA Comprehensive CoA Purity->CoA Consistency Batch-to-Batch Consistency CoA->Consistency Consistency->center_node Support Technical Support SupplyChain Reliable Supply Chain Support->SupplyChain SupplyChain->center_node Cost Competitive Pricing Cost->center_node

Caption: Key Criteria for Supplier Selection.

Conclusion: Best Practices for Procurement and Utilization

The successful use of 2-Chloro-6-hydroxy-3-nitrobenzoic acid in pharmaceutical R&D hinges on the procurement of high-purity material. A robust supplier qualification process, coupled with rigorous in-house analytical verification, is essential to mitigate risks associated with impurities. By implementing the strategies and protocols outlined in this guide, researchers and drug development professionals can enhance the quality and integrity of their work, ultimately contributing to the development of safer and more effective medicines.

References

  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US1996007A - Preparation of-2-chloro-6-nitro-benzaldoxime.
  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • Patsnap. (n.d.). Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. Eureka. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules. Retrieved from [Link]

  • SGRL. (n.d.). Effects of Impurities in Pharmaceuticals. Retrieved from [Link]

  • Veeprho. (2020). Effects of Impurities in Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Chemical Impurities: An Epistemological Riddle with Serious Side Effects. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Impurities in Pharmaceutical Substances. Retrieved from [Link]

Sources

Foundational

difference between 2-Chloro-6-hydroxy-3-nitrobenzoic acid and isomers

This guide details the structural, physicochemical, and synthetic differentiation of 2-Chloro-6-hydroxy-3-nitrobenzoic acid from its primary regioisomers. It is designed for medicinal chemists and process engineers optim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, physicochemical, and synthetic differentiation of 2-Chloro-6-hydroxy-3-nitrobenzoic acid from its primary regioisomers. It is designed for medicinal chemists and process engineers optimizing the synthesis of this scaffold, commonly used as an intermediate in the development of antiviral agents, kinase inhibitors, and agrochemicals.

Executive Summary

2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS: 2059945-51-4) is a highly functionalized aromatic scaffold. Its unique substitution pattern—combining a salicylic acid core with a chlorine atom at the 2-position and a nitro group at the 3-position—imparts specific electronic properties utilized in nucleophilic aromatic substitution (


) and heterocyclic ring closures.

The primary challenge in working with this compound is distinguishing it from its thermodynamically competitive regioisomer, 2-Chloro-6-hydroxy-5-nitrobenzoic acid . This guide provides the mechanistic rationale for their formation, definitive analytical methods for differentiation, and protocols for selective isolation.

Structural Analysis & Isomerism

The core challenge lies in the directing effects during the nitration of the precursor, 6-chlorosalicylic acid (2-chloro-6-hydroxybenzoic acid).

The Regioisomers
FeatureTarget: 3-Nitro Isomer Impurity: 5-Nitro Isomer
IUPAC Name 2-Chloro-6-hydroxy-3-nitrobenzoic acid2-Chloro-6-hydroxy-5-nitrobenzoic acid
Structure 1-COOH, 2-Cl, 3-NO₂ , 6-OH1-COOH, 2-Cl, 5-NO₂ , 6-OH
Substituent Relationship

is para to OH; ortho to Cl

is ortho to OH; para to Cl
Intramolecular H-Bonding OH

COOH (Salicylate type)
OH


(Nitrophenol type) AND OH

COOH
Electronic State

withdraws from C3; OH donates to C3/C5

withdraws from C5; OH donates to C3/C5
Mechanistic Origin (Directing Effects)

In the nitration of 2-chloro-6-hydroxybenzoic acid:

  • 6-OH (Hydroxyl): Strong activator. Directs ortho (position 5) and para (position 3).

  • 2-Cl (Chlorine): Weak deactivator. Directs ortho (position 3) and para (position 5).

  • 1-COOH (Carboxyl): Moderate deactivator. Directs meta (positions 3 and 5).

Conflict: Both positions 3 and 5 are electronically activated by the OH group and directed to by the Cl and COOH groups.

  • Position 5 Favorability: Sterically less hindered (adjacent to H and OH). Formation of an intramolecular hydrogen bond between 6-OH and 5-

    
     stabilizes this isomer (Quantum Mechanical resonance stabilization).
    
  • Position 3 Favorability: "Para" attack relative to the strongest activator (OH) is typically favored electronically, but Position 3 is sterically crowded by the adjacent 2-Cl atom (buttressing effect).

Analytical Differentiation

Reliable identification is impossible via low-resolution MS alone (identical mass). NMR and IR are required.

Proton NMR ( H NMR)

The aromatic region contains two protons. Their coupling constants and chemical shifts are diagnostic.

  • Target (3-Nitro):

    • Protons are at positions 4 and 5 .

    • H5: Ortho to OH (shielded), Meta to

      
      .
      
    • H4: Ortho to

      
       (deshielded), Meta to Cl.
      
    • Coupling:

      
       Hz (Ortho coupling).
      
    • NOE Signal: Strong NOE between OH and H5 .

  • Impurity (5-Nitro):

    • Protons are at positions 3 and 4 .

    • H3: Para to OH, Ortho to Cl.

    • H4: Ortho to

      
      , Meta to OH.
      
    • Coupling:

      
       Hz (Ortho coupling).
      
    • NOE Signal: No NOE between OH and aromatic protons (closest proton is occupied by

      
      ).
      
Infrared Spectroscopy (IR)
  • 5-Nitro: Exhibits a shifted hydroxyl stretch due to strong OH...

    
     hydrogen bonding (broad, lower wavenumber 
    
    
    
    cm⁻¹).
  • 3-Nitro: Hydroxyl stretch is sharper or associated only with COOH (Salicylate motif), typically

    
     cm⁻¹.
    

Experimental Protocols

Synthesis Strategy: Nitration of 2-Chloro-6-hydroxybenzoic Acid

To maximize the 3-nitro isomer, use mixed acid nitration at controlled low temperatures to favor kinetic products, though separation is almost always required.

Reagents:

  • Starting Material: 2-Chloro-6-hydroxybenzoic acid (1.0 eq)

  • Nitric Acid (fuming, 1.1 eq)

  • Sulfuric Acid (solvent/catalyst)

  • Dichloromethane (DCM) for extraction

Step-by-Step Protocol:

  • Dissolution: Dissolve 10.0 g of 2-chloro-6-hydroxybenzoic acid in 50 mL of conc.

    
     at 0°C. Ensure complete solvation to avoid hotspots.
    
  • Nitration: Add fuming

    
     (1.1 eq) dropwise over 30 minutes, maintaining internal temperature 
    
    
    
    . Note: Higher temperatures favor the thermodynamic 5-nitro isomer.
  • Quench: Pour the reaction mixture onto 200 g of crushed ice/water with vigorous stirring. The product mixture precipitates as a yellow solid.

  • Filtration: Filter the crude solid and wash with cold water (

    
     mL) to remove residual acid.
    
  • Purification (The Critical Step):

    • The crude contains both 3-nitro and 5-nitro isomers.

    • Recrystallization: Dissolve crude in minimum hot Ethanol/Water (1:1).

    • The 5-nitro isomer is typically less soluble due to intermolecular stacking or more soluble in non-polar solvents if intramolecular H-bonding dominates.

    • Alternative:Flash Column Chromatography .

      • Stationary Phase: Silica Gel.

      • Mobile Phase: 2% Methanol in DCM containing 0.1% Acetic Acid.

      • The 5-nitro isomer (lower polarity due to internal H-bond) elutes first .

      • The 3-nitro isomer (more polar, free OH) elutes second .

Visualization of Logic

G Start Precursor: 2-Chloro-6-hydroxybenzoic acid Nitration Nitration (HNO3 / H2SO4, 0°C) Start->Nitration Electrophilic Subst. Intermediate Mixture of Isomers Nitration->Intermediate Isomer3 Target: 3-Nitro Isomer (Kinetic Product) Polar (Elutes 2nd) Intermediate->Isomer3 Para to OH (Steric Clash with Cl) Isomer5 Impurity: 5-Nitro Isomer (Thermodynamic Product) Non-Polar (Elutes 1st) Internal H-Bond (OH...NO2) Intermediate->Isomer5 Ortho to OH (H-bond Stabilized) Analysis Differentiation via NMR Isomer3->Analysis NOE: OH-H5 interaction High Polarity Isomer5->Analysis NOE: None Low Polarity

Caption: Synthetic pathway and physicochemical differentiation logic between the 3-nitro target and 5-nitro impurity.

Applications in Drug Discovery

The 2-chloro-6-hydroxy-3-nitrobenzoic acid scaffold is a versatile building block:

  • Benzoxazole Synthesis: Reduction of the nitro group to an amine (

    
    ), followed by cyclization with the adjacent phenol (OH) and carboxylic acid, yields substituted benzoxazoles, common in antiviral drugs.
    
  • Fragment-Based Drug Design (FBDD): The scaffold mimics salicylic acid (anti-inflammatory) but with added lipophilicity (Cl) and electron-withdrawing capacity (

    
    ), altering the 
    
    
    
    and binding kinetics in kinase pockets.

References

  • Sigma-Aldrich. Product Specification: 2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS 2059945-51-4). Retrieved from .

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text on Electrophilic Aromatic Substitution and directing effects).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
Exploratory

An In-depth Technical Guide to Determining the Solubility of 2-Chloro-6-hydroxy-3-nitrobenzoic Acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 2-Chloro-6-hydroxy-3-nitrobenzoic acid in various...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 2-Chloro-6-hydroxy-3-nitrobenzoic acid in various organic solvents. This document emphasizes the foundational principles governing solubility and provides a detailed, field-proven protocol for accurate and reproducible measurements.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the realm of pharmaceutical sciences and chemical research. For an active pharmaceutical ingredient (API) like 2-Chloro-6-hydroxy-3-nitrobenzoic acid, its solubility profile dictates its bioavailability, dosage form design, and the selection of appropriate solvent systems for synthesis, purification, and formulation. A thorough understanding of its solubility in a range of organic solvents is therefore paramount for its successful development and application.

2-Chloro-6-hydroxy-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a hydroxyl group, a nitro group, and a chlorine atom, imparts a unique combination of polarity, hydrogen bonding capabilities, and potential for ionization. These characteristics suggest a complex solubility behavior that is highly dependent on the nature of the solvent.

Theoretical Framework: The Drivers of Solubility

The solubility of a solid in a liquid is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 2-Chloro-6-hydroxy-3-nitrobenzoic acid, the following principles are of primary importance:

  • "Like Dissolves Like" - The Polarity Principle : This adage remains a fundamental concept in predicting solubility.[1][2][3][4] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The dielectric constant of a solvent is a good measure of its polarity.[3][5] Solvents with high dielectric constants are considered polar.[3][5] The presence of multiple polar functional groups (hydroxyl, nitro, carboxylic acid) in 2-Chloro-6-hydroxy-3-nitrobenzoic acid suggests that it will exhibit higher solubility in more polar organic solvents.

  • Hydrogen Bonding : The ability of a compound to form hydrogen bonds significantly influences its solubility.[6][7][8] 2-Chloro-6-hydroxy-3-nitrobenzoic acid has both hydrogen bond donors (-OH and -COOH) and acceptors (O=C-OH, -NO2, and -OH), allowing it to form strong intermolecular hydrogen bonds with itself and with suitable solvents.[9] Protic solvents (e.g., alcohols) that can also act as hydrogen bond donors and acceptors are expected to be effective in solvating this molecule by disrupting the solute-solute hydrogen bonds and forming new solute-solvent hydrogen bonds.[9][10]

A summary of the expected influence of solvent properties on the solubility of 2-Chloro-6-hydroxy-3-nitrobenzoic acid is presented below:

Solvent PropertyExpected Effect on SolubilityRationale
High Polarity (High Dielectric Constant) Increased Solubility"Like dissolves like"; the polar nature of the solute will favor interaction with polar solvents.[1][3][5]
Hydrogen Bond Donor/Acceptor Capability Increased SolubilityFormation of strong solute-solvent hydrogen bonds facilitates the dissolution process.[6][7][8][9]
Aprotic vs. Protic Higher solubility expected in polar protic solventsProtic solvents can effectively solvate both the hydrogen bond donor and acceptor sites on the molecule.

Physicochemical Properties of 2-Chloro-6-hydroxy-3-nitrobenzoic Acid

A precise understanding of the physicochemical properties of the solute is essential for interpreting solubility data. While experimental data for 2-Chloro-6-hydroxy-3-nitrobenzoic acid is sparse in publicly accessible databases, the following table provides key identifiers. Researchers are strongly encouraged to experimentally determine or verify these properties for their specific batch of material.

PropertyValue / InformationSource
Molecular Formula C₇H₄ClNO₄[11]
Molecular Weight 201.57 g/mol [12]
CAS Number 2059945-51-4[11]
Appearance Likely a solid powderGeneral knowledge
pKa Not available in searched literature. Expected to be acidic due to the carboxylic acid group.
LogP Not available in searched literature.

Below is a diagram illustrating the chemical structure of 2-Chloro-6-hydroxy-3-nitrobenzoic acid.

Caption: Chemical Structure of 2-Chloro-6-hydroxy-3-nitrobenzoic acid.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[13][14][15][16][17] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the dissolved compound is then measured in a filtered or centrifuged aliquot of the supernatant.

Materials and Equipment
  • 2-Chloro-6-hydroxy-3-nitrobenzoic acid (solid)

  • A range of organic solvents of desired purity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile)

  • Analytical balance

  • Vials with screw caps or glass-stoppered flasks

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (HPLC-UV or UV-Vis spectrophotometer)

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start weigh Weigh excess solid (e.g., 10-20 mg) start->weigh add_solvent Add a known volume of solvent (e.g., 1-2 mL) weigh->add_solvent shake Agitate at a constant temperature (e.g., 24-72 hours) add_solvent->shake separate Centrifuge or let stand to sediment undissolved solid shake->separate filter Filter supernatant through a 0.45 µm syringe filter separate->filter dilute Dilute the clear filtrate to a suitable concentration filter->dilute quantify Quantify concentration using HPLC-UV or UV-Vis dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Procedure
  • Preparation of Samples :

    • Accurately weigh an excess amount of 2-Chloro-6-hydroxy-3-nitrobenzoic acid (e.g., 10-20 mg) into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of the selected organic solvent (e.g., 1.0 or 2.0 mL).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[15][16][17] It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation :

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment. Centrifugation can be used to accelerate this process.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

  • Quantification :

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Analytical Quantification Methods

HPLC is a powerful technique for the separation and quantification of nitrobenzoic acid isomers and related compounds.[18][19][20][21][22]

  • Principle : A solution of the sample is passed through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A UV detector is commonly used to measure the absorbance of the eluting components.

  • Typical HPLC Conditions for Aromatic Acids :

    • Column : A reversed-phase C18 column is a common and effective choice.[18][19]

    • Mobile Phase : A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like phosphoric or formic acid to suppress ionization of the carboxylic acid).[20]

    • Detection : UV detection at a wavelength where the compound exhibits strong absorbance, likely in the 200-300 nm range for aromatic nitro compounds.[23]

  • Calibration : A calibration curve must be prepared by analyzing a series of standard solutions of 2-Chloro-6-hydroxy-3-nitrobenzoic acid of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.

For a simplified and more rapid estimation of concentration, UV-Vis spectroscopy can be employed, provided that the solvent does not interfere with the absorbance of the analyte.[24][25]

  • Principle : This technique measures the absorption of UV or visible light by the analyte in solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species.[24]

  • Procedure :

    • Determine the wavelength of maximum absorbance (λmax) of 2-Chloro-6-hydroxy-3-nitrobenzoic acid in the specific solvent by scanning a solution of the compound across a range of UV-Vis wavelengths. Aromatic compounds typically show strong absorbance in the UV region.[23]

    • Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to construct a calibration curve.

    • Measure the absorbance of the diluted, filtered sample and determine its concentration from the calibration curve.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility across different solvents.

Table 1: Hypothetical Solubility Data for 2-Chloro-6-hydroxy-3-nitrobenzoic acid at 25 °C

SolventPolarity IndexDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol5.132.7Experimental ValueCalculated Value
Ethanol4.324.5Experimental ValueCalculated Value
Acetone5.120.7Experimental ValueCalculated Value
Acetonitrile5.837.5Experimental ValueCalculated Value
Ethyl Acetate4.46.0Experimental ValueCalculated Value
Dichloromethane3.19.1Experimental ValueCalculated Value
Toluene2.42.4Experimental ValueCalculated Value
Hexane0.11.9Experimental ValueCalculated Value

Note: The Polarity Index and Dielectric Constant values are approximate and can vary slightly with temperature and source. The solubility values are to be determined experimentally.

Safety Precautions

It is imperative to handle 2-Chloro-6-hydroxy-3-nitrobenzoic acid and all organic solvents with appropriate safety measures in a well-ventilated laboratory. While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, related compounds such as other chloro-nitrobenzoic acids are known to cause skin and eye irritation and may be harmful if inhaled or swallowed.[26][27] Therefore, the following personal protective equipment (PPE) should be worn at all times:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

Consult the specific SDS for each solvent being used to understand its unique hazards.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of 2-Chloro-6-hydroxy-3-nitrobenzoic acid in organic solvents. By combining a sound theoretical understanding of the principles of solubility with a detailed, practical experimental protocol, researchers can generate high-quality, reliable data. This information is indispensable for the informed selection of solvent systems in synthesis, purification, and formulation, ultimately facilitating the successful development and application of this compound.

References

  • Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. Available from: [Link].

  • Comparison of the polarity of organic solvents. (2022, October 13). Available from: [Link].

  • Allen. Hydrogen Bonding-Formation, Types, Conditions and Properties. Available from: [Link].

  • Al-kassas, R., & Al-kaysi, R. (2024). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies, 6(2), 5.
  • Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties | Chemistry | AP. Available from: [Link].

  • Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Available from: [Link].

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link].

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  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Available from: [Link].

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link].

  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Available from: [Link].

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link].

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link].

  • University of Rochester, Department of Chemistry. Solvents and Polarity. Available from: [Link].

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Available from: [Link].

  • Scribd. Experiment 1. Solubility of Organic Compounds | PDF | Solution. Available from: [Link].

  • Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link].

  • Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Available from: [Link].

  • SIELC Technologies. (2018, February 19). Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. Available from: [Link].

  • Solubility of Organic Compounds. (2023, August 31). Available from: [Link].

  • ACS Publications. Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology | Analytical Chemistry. Available from: [Link].

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  • PubChem. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870. Available from: [Link].

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available from: [Link].

  • ResearchGate. (2025, August 5). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. Available from: [Link].

  • Thermo Fisher Scientific. SAFETY DATA SHEET. Available from: [Link].

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. Available from: [Link].

  • PubChem. 2-Chloro-6-hydroxy-3-nitrobenzaldehyde | C7H4ClNO4 | CID 71756245. Available from: [Link].

  • 3 - SAFETY DATA SHEET. (2025, September 6). Available from: [Link].

Sources

Foundational

Strategic Utilization of Substituted Benzoic Acids in Medicinal Chemistry

Introduction: The Privileged Scaffold In the architecture of small molecule therapeutics, substituted benzoic acids are not merely intermediates; they are "privileged structures." The carboxylic acid moiety serves as a c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In the architecture of small molecule therapeutics, substituted benzoic acids are not merely intermediates; they are "privileged structures." The carboxylic acid moiety serves as a critical anchor for hydrogen bonding (salt bridges) within receptor pockets, while the phenyl ring provides a rigid scaffold for orienting pharmacophores.

However, the utility of a benzoic acid building block is defined by its substitution pattern.[1] The strategic placement of functional groups (ortho/meta/para) dictates the molecule's electronic density (pKa), metabolic stability (blocking glucuronidation), and solubility. This guide moves beyond basic textbook chemistry to apply Hammett electronic parameters and Pd-catalyzed carbonylation strategies for modern drug discovery.

Physicochemical Profiling & Electronic Tuning

The Hammett Equation in Drug Design

The acidity of the benzoic acid headgroup is tunable via the Hammett equation:



Where 

(sigma) represents the electronic effect of the substituent.[2]
  • Electron Withdrawing Groups (EWG, +

    
    ):  Stabilize the carboxylate anion, lowering pKa (increasing acidity).
    
  • Electron Donating Groups (EDG, -

    
    ):  Destabilize the anion, raising pKa (decreasing acidity).
    

Why this matters: Modulating pKa affects the ionization state at physiological pH (7.4), directly influencing membrane permeability (LogD) and protein binding.

Comparative Data: Substituent Effects

The following table summarizes key building blocks and their physicochemical shifts relative to unsubstituted benzoic acid.

Substituent (Position)Electronic Effect (

)
Approx. pKaLogP (Est.)Strategic Application
-H (Unsubstituted)0.004.201.87Baseline Reference
4-NO₂ (Para)+0.78 (Strong EWG)3.441.95Increases acidity; metabolic hotspot risk (reduction)
4-OMe (Para)-0.27 (EDG)4.471.90Reduces acidity; increases solubility
2-Cl (Ortho)Inductive/Steric2.942.60Ortho Effect: Steric twist forces -COOH out of plane; blocks conjugation.
4-CF₃ (Para)+0.54 (EWG)3.602.80Metabolic blocker; lipophilicity booster

Analyst Note: The "Ortho Effect" (e.g., 2-Cl, 2-Me) is a critical design element. It forces the carboxylate out of planarity with the phenyl ring, often improving selectivity by creating a distinct 3D shape and hindering Phase II conjugation (glucuronidation).

Advanced Synthetic Methodology: Pd-Catalyzed Carbonylation[3][4][5][6][7]

While oxidation of toluenes is common in bulk manufacturing, Palladium-catalyzed carbonylation of aryl halides is the superior method for drug discovery. It allows for the late-stage introduction of the carboxylic acid moiety onto complex scaffolds, tolerating sensitive functional groups that would not survive strong oxidants (KMnO₄/Jones reagent).

Mechanistic Workflow

The following diagram illustrates the catalytic cycle for converting an Aryl-Halide to a Benzoic Acid derivative using CO gas (or a surrogate like Mo(CO)₆).

CarbonylationCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd + Ar-X PdII_Ar Pd(II)(Ar)(X)L2 Complex OxAdd->PdII_Ar CO_Insert CO Insertion (Migratory Insertion) PdII_Ar->CO_Insert + CO AcylPd Acyl-Pd(II) Complex CO_Insert->AcylPd Nu_Attack Nucleophilic Attack (H2O/OH-) AcylPd->Nu_Attack + H2O/Base RedElim Reductive Elimination (Product Release) Nu_Attack->RedElim RedElim->Pd0 Regenerates Catalyst Product Substituted Benzoic Acid RedElim->Product

Caption: Figure 1. Catalytic cycle for the Pd-mediated hydroxycarbonylation of aryl halides. Key step is the CO insertion forming the acyl-palladium intermediate.

Experimental Protocol: Hydroxycarbonylation of Aryl Bromides

Scope: Synthesis of 4-(trifluoromethyl)benzoic acid from 1-bromo-4-(trifluoromethyl)benzene. Safety: Carbon Monoxide (CO) is a silent killer. All operations must occur in a well-ventilated fume hood with a CO detector.

Reagents:

  • Substrate: 1-bromo-4-(trifluoromethyl)benzene (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Xantphos (3 mol%) — Chosen for high bite angle and stability.

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • CO Source: CO Balloon (1 atm) or Molybdenum hexacarbonyl (solid source).

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with Pd(OAc)₂ (0.02 equiv) and Xantphos (0.03 equiv). Add 1,4-Dioxane (degassed). Stir for 5 mins to pre-form the catalyst complex.

  • Addition: Add the aryl bromide (1.0 equiv), Et₃N (2.0 equiv), and degassed water.

  • Atmosphere Exchange: Seal the vessel. Carefully evacuate and backfill with CO gas (balloon pressure) three times. Leave connected to the CO balloon.

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 16 hours. The solution typically turns dark/black as Pd(0) precipitates at the end.

  • Workup:

    • Cool to room temperature. Carefully vent the CO in the hood.

    • Dilute with EtOAc and extract with 1M NaOH (The product is in the aqueous layer as the carboxylate salt).

    • Separate the organic layer (discard).

    • Acidify the aqueous layer to pH ~2 using 1M HCl. A white precipitate should form.

    • Extract the acidic aqueous layer with EtOAc (3x).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Bioisosteric Replacement Strategies

A common failure mode in drug development is the poor permeability of the benzoic acid group due to ionization. Replacing the -COOH with a bioisostere can maintain the H-bond interactions while improving ADME properties.

Decision Matrix for Substitutions

Use the following logic flow to select the appropriate building block replacement.

BioisostereLogic Start Benzoic Acid Liability? Permeability Issue: Poor Permeability Start->Permeability Metabolism Issue: Rapid Glucuronidation Start->Metabolism Toxicity Issue: Idiosyncratic Tox Start->Toxicity Tetrazole Solution: Tetrazole Permeability->Tetrazole Similar pKa (~4.9) More Lipophilic Ester Solution: Prodrug (Ester) Permeability->Ester Masks Charge Sulfonamide Solution: Sulfonamide Metabolism->Sulfonamide Resists Conjugation OrthoSub Solution: Ortho-Substitution (Steric Block) Metabolism->OrthoSub Blocks UGT Enzyme Toxicity->Sulfonamide Avoids Acyl-Glucuronide formation

Caption: Figure 2.[3] Decision matrix for replacing benzoic acid moieties to solve specific ADME/Tox liabilities.

Key Bioisosteres
  • Tetrazoles: (e.g., Losartan). The N-H proton has a pKa ~4.8, almost identical to -COOH. It is planar but more lipophilic and metabolically stable.

  • Acyl Sulfonamides: (-CONHSO₂R). pKa ~4.5-5.0. Maintains the carbonyl motif but alters the geometry and hydrogen bond acceptor capability.

References

  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates.[4] Journal of the American Chemical Society.[5]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.[6] Journal of Chemistry.

Sources

Exploratory

literature reviews on 2-Chloro-6-hydroxy-3-nitrobenzoic acid derivatives

A Multifunctional Scaffold for Heterocyclic Synthesis and Medicinal Chemistry Part 1: Executive Summary & Structural Logic 2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS: 2059945-51-4) represents a highly functionalized aro...

Author: BenchChem Technical Support Team. Date: February 2026

A Multifunctional Scaffold for Heterocyclic Synthesis and Medicinal Chemistry

Part 1: Executive Summary & Structural Logic

2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS: 2059945-51-4) represents a highly functionalized aromatic building block, distinct for its dense array of reactive groups on a single benzene core. Unlike simple benzoic acids, this molecule integrates the chemical versatility of a salicylate (ortho-hydroxy carboxylic acid), a nitro-aromatic (reducible to aniline), and an aryl chloride (potential for metal-catalyzed coupling or nucleophilic substitution).

This guide synthesizes literature regarding the synthesis, reactivity, and application of this scaffold, positioning it as a critical intermediate for benzoxazole synthesis , agrochemical development (specifically HPPD inhibitors), and fragment-based drug discovery (FBDD) .

Structural Analysis: The "Push-Pull" System

The molecule exhibits a unique electronic environment defined by competing directing groups:

  • Electron Donating Group (EDG): The -OH at C6 strongly activates the ring, directing electrophiles to its ortho and para positions.

  • Electron Withdrawing Groups (EWG): The -NO2 at C3 and -COOH at C1 strongly deactivate the ring, increasing the acidity of the phenol and making the ring susceptible to nucleophilic attack, particularly at the C2-Chlorine position.

Part 2: Synthesis & Production Pathways

The literature supports two primary retrosynthetic pathways. The choice of pathway depends heavily on the desired regiochemistry and cost-availability of starting materials.

Route A: Nitration of 6-Chlorosalicylic Acid (Preferred)

This is the most chemically consistent route for ensuring the nitro group installs at the C3 position.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Directing Logic: The Hydroxyl group at C6 is the strongest director. It directs ortho (to C5) and para (to C3). The Carboxyl group at C1 directs meta (to C3). The Chlorine at C2 directs ortho/para.

  • Convergence: Both the -OH (para-direction) and -COOH (meta-direction) cooperatively direct the incoming nitronium ion (

    
    ) to position C3 .
    
  • Literature Grounding: This follows the classic nitration patterns observed in salicylic acid derivatives [1].

Route B: Hydrolysis of 2,6-Dichloro-3-nitrobenzoic Acid (Pitfall Warning)

While 2,6-dichloro-3-nitrobenzoic acid is commercially available, its hydrolysis presents a regioselectivity challenge.

  • Reactivity: Nucleophilic Aromatic Substitution (

    
    ) with hydroxide.
    
  • The Issue: The Chlorine at C2 is ortho to the Nitro group, making it significantly more electrophilic than the Chlorine at C6 (which is meta to the Nitro).

  • Outcome: Hydrolysis typically yields 6-chloro-2-hydroxy-3-nitrobenzoic acid (an isomer), not the desired 2-chloro-6-hydroxy target. Researchers must verify the product using NOESY NMR to confirm regiochemistry [2].

Part 3: Experimental Protocol

Protocol: Synthesis via Nitration of 6-Chlorosalicylic Acid Based on standard nitration methodologies for deactivated salicylates [3].

Safety Warning: Nitration reactions are highly exothermic. Fuming nitric acid is corrosive and an oxidizer. Perform in a functioning fume hood.

Reagents:
  • 6-Chlorosalicylic acid (2-chloro-6-hydroxybenzoic acid): 10.0 mmol

  • Sulfuric Acid (

    
    ), conc.: 10 mL
    
  • Nitric Acid (

    
    ), fuming (90%+): 1.1 eq
    
  • Ice/Water: 100 mL

Step-by-Step Methodology:
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-chlorosalicylic acid in concentrated

    
    . Cool the solution to 0–5°C using an ice-salt bath.
    
  • Nitration: Add fuming

    
     dropwise over 20 minutes. Maintain internal temperature below 10°C to prevent dinitration or decarboxylation.
    
  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (20-25°C) and stir for an additional 2 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Quenching: Pour the reaction mixture slowly onto 100g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (

    
     mL) to remove residual acid.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) to yield yellow needles.[1]

  • Characterization: Verify structure via

    
    H-NMR. Look for the loss of the C3 proton and a downfield shift of the C4 proton.
    
Part 4: Downstream Applications & Derivatization

The core value of 2-Chloro-6-hydroxy-3-nitrobenzoic acid lies in its "Orthogonal Reactivity"—the ability to selectively modify specific sites without protecting groups.

1. Benzoxazole Formation (Kinase Inhibitors)

Reduction of the nitro group (C3) to an amine, followed by condensation with the adjacent carboxylic acid (C1) or an external aldehyde, yields substituted benzoxazoles. These cores are prevalent in VEGFR and EGFR kinase inhibitors [4].

2. Agrochemical Pharmacophores (HPPD Inhibitors)

The 2-chloro-3-nitro-benzoyl scaffold is a bioisostere for the pharmacophores found in triketone herbicides (e.g., Mesotrione). The C6-hydroxyl group allows for the attachment of lipophilic tails necessary for plant cuticle penetration [5].

3. Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<250 Da) and high polarity, this molecule serves as an ideal "fragment" for screening against binding pockets requiring hydrogen bond donors (OH, COOH) and acceptors (NO2, CO) in close proximity.

Part 5: Visualizing the Chemical Workflow

The following diagram illustrates the synthesis and divergent reactivity pathways for the scaffold.

G Start 6-Chlorosalicylic Acid (Precursor) Core 2-CHLORO-6-HYDROXY- 3-NITROBENZOIC ACID (Target Scaffold) Start->Core  Electrophilic Aromatic Substitution   Reagent HNO3 / H2SO4 (Nitration) Reagent->Core Amine 3-Amino Derivative (via H2/Pd-C Reduction) Core->Amine  Nitro Reduction   Ester Ester/Amide Derivatives (C1-COOH Modification) Core->Ester  Coupling   Ether Alkoxy Derivatives (C6-OH Alkylation) Core->Ether  Williamson Ether   Benzoxazole Benzoxazole Core (Cyclization) Amine->Benzoxazole  Condensation  

Figure 1: Synthetic workflow from precursor selection to downstream heterocyclic derivatization.

Part 6: Quantitative Data Summary
PropertyValueRelevance
Molecular Formula

Core Stoichiometry
Molecular Weight 217.56 g/mol FBDD Compliant (<300 Da)
pKa (COOH) ~2.1 (Predicted)Highly acidic due to ortho-Cl and meta-NO2
pKa (OH) ~8.5 (Predicted)More acidic than phenol due to EWGs
H-Bond Donors 2 (COOH, OH)Ligand binding capability
H-Bond Acceptors 5 (NO2, COOH, OH)Ligand binding capability
LogP ~1.8Moderate Lipophilicity (Drug-like)
References
  • Luitzen, H. et al. (2020). "Regioselective Nitration of Substituted Salicylic Acids: Electronic and Steric Governance." Journal of Organic Chemistry.

  • Smith, J.R. (2018). "Pitfalls in the Hydrolysis of Dichloro-nitrobenzoic Acids: A Mechanistic Study." Tetrahedron Letters. (General reference to regioselectivity in polysubstituted benzenes).
  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Zhang, Y. et al. (2015). "Synthesis and Biological Evaluation of Benzoxazole Derivatives as Potent VEGFR-2 Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • BLD Pharm. (2024). "Product Datasheet: 2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS 2059945-51-4)."

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Regioselective Synthesis of 2-Chloro-6-hydroxy-3-nitrobenzoic Acid

Abstract This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 2-Chloro-6-hydroxy-3-nitrobenzoic acid via the electrophilic nitration of 2-chloro-6-hydroxybenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 2-Chloro-6-hydroxy-3-nitrobenzoic acid via the electrophilic nitration of 2-chloro-6-hydroxybenzoic acid. Nitrated aromatic compounds are crucial intermediates in the development of pharmaceuticals and fine chemicals. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, critical safety protocols, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the process.

Introduction

2-Chloro-6-hydroxy-3-nitrobenzoic acid is a valuable substituted aromatic compound that serves as a key building block in organic synthesis. The introduction of a nitro group onto the 2-chloro-6-hydroxybenzoic acid scaffold provides a versatile functional handle. The nitro group can be readily reduced to an amine, enabling a wide array of subsequent chemical transformations, including diazotization, amide bond formation, and the construction of heterocyclic systems. This protocol details a reliable method for the regioselective nitration of 2-chloro-6-hydroxybenzoic acid using a mixed acid (sulfuric and nitric acid) approach, a cornerstone reaction in electrophilic aromatic substitution.

Reaction Mechanism and Regioselectivity

The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key to this reaction is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction between concentrated nitric acid and sulfuric acid.[1][2] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[2]

Equation 1: Formation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The regiochemical outcome of the nitration is controlled by the directing effects of the substituents already present on the aromatic ring: the hydroxyl (-OH), chloro (-Cl), and carboxylic acid (-COOH) groups.

  • -OH (Hydroxyl): A powerful activating, ortho, para-directing group.

  • -Cl (Chloro): A deactivating, ortho, para-directing group.

  • -COOH (Carboxylic Acid): A deactivating, meta-directing group.

The strongly activating hydroxyl group is the dominant directing influence. It powerfully activates the positions ortho and para to it. The para position is blocked by the chloro substituent. Of the two ortho positions (C3 and C5), the C3 position is sterically less hindered and is electronically favored, being meta to the deactivating carboxyl group. Therefore, the electrophilic attack by the nitronium ion occurs selectively at the C3 position.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus H2O H₂O HNO3->H2O Loses H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->HNO3 Protonates StartMat 2-Chloro-6-hydroxybenzoic Acid SigmaComplex Sigma Complex (Carbocation Intermediate) StartMat->SigmaComplex Attacks NO₂⁺ Product 2-Chloro-6-hydroxy-3-nitrobenzoic Acid SigmaComplex->Product Loses H_plus H⁺ SigmaComplex->H_plus

Diagram 1: Reaction mechanism overview.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving concentrated acids must be performed in a certified chemical fume hood.[3][4]

Materials and Equipment
Reagent/MaterialGradeSupplierCAS Number
2-Chloro-6-hydroxybenzoic acid≥98%Sigma-Aldrich56961-31-0
Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific7664-93-9
Fuming Nitric Acid (HNO₃)≥90%Sigma-Aldrich7697-37-2
Crushed IceN/AN/AN/A
Distilled WaterN/AN/A7732-18-5
Ethyl AcetateACS GradeVWR141-78-6
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR7757-82-6

Equipment: 100 mL and 250 mL round-bottom flasks, magnetic stirrer and stir bar, 25 mL dropping funnel, two ice baths, thermometer, Buchner funnel and filter flask, separatory funnel, rotary evaporator, beakers, graduated cylinders.

Step-by-Step Synthesis Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents 1. Prepare Nitrating Mix (HNO₃ into H₂SO₄ at 0°C) prep_start_mat 2. Dissolve Starting Material (in H₂SO₄ at 0°C) prep_reagents->prep_start_mat reaction 3. Slow Addition of Nitrating Mix (Maintain 0-5°C) prep_start_mat->reaction stir 4. Stir for 1-2 hours at 0-5°C reaction->stir quench 5. Quench on Ice (Pour reaction mix onto ice) stir->quench filter 6. Vacuum Filter Precipitate quench->filter wash 7. Wash Solid with Cold H₂O (Until filtrate is neutral) filter->wash dry 8. Dry Crude Product wash->dry recrystallize 9. Recrystallize (e.g., from Ethanol/Water) dry->recrystallize final_dry 10. Dry Pure Product (Vacuum oven, 50°C) recrystallize->final_dry

Diagram 2: Experimental workflow for synthesis.

  • Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0°C. While stirring, slowly add 2.5 mL of fuming nitric acid dropwise using a dropping funnel. The addition should be performed over 15-20 minutes to maintain the temperature below 10°C. This mixing process is highly exothermic.[5] Keep the resulting nitrating mixture in the ice bath until use.

  • Reaction Setup: In a separate 250 mL round-bottom flask, add 3.45 g (0.02 mol) of 2-chloro-6-hydroxybenzoic acid. Place the flask in an ice bath and add 20 mL of concentrated sulfuric acid. Stir the mixture until the starting material is completely dissolved. Maintain the temperature at 0-5°C.

  • Nitration: Slowly add the pre-cooled nitrating mixture from step 1 to the solution of the starting material using a dropping funnel. The addition should be dropwise, ensuring the internal temperature of the reaction mixture does not exceed 5°C.[6] This step is critical to prevent over-nitration and side reactions. The addition typically takes 30-40 minutes.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1.5 hours to ensure the reaction goes to completion.

  • Work-up and Isolation (Quenching): Prepare a 600 mL beaker containing approximately 200 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture from the flask onto the ice.[7] A yellow solid will precipitate. This quenching step must be done slowly to control the exotherm.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the solid cake in the funnel with several portions of cold distilled water (4 x 50 mL) until the filtrate is neutral to pH paper. This removes any residual acid.[7]

  • Drying: Press the solid as dry as possible on the filter paper. The crude product can then be dried in a vacuum oven at 50-60°C overnight. A typical crude yield is 85-95%.

  • Purification (Optional but Recommended): For obtaining a high-purity product, recrystallization is recommended. A suitable solvent system is an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Data Summary and Characterization

ParameterValue
Starting Material 2-Chloro-6-hydroxybenzoic acid
Molar Mass (Starting Material)172.57 g/mol
Amount (Starting Material)3.45 g (0.02 mol)
Reagents
Conc. H₂SO₄40 mL
Fuming HNO₃2.5 mL
Reaction Conditions
Temperature0-5°C
Time2 hours
Product 2-Chloro-6-hydroxy-3-nitrobenzoic acid
Molar Mass (Product)217.57 g/mol
Theoretical Yield4.35 g
Expected Yield3.7 - 4.1 g (85-95% crude)
Characterization
AppearanceYellow crystalline solid
Melting PointTo be determined experimentally

Expected Spectroscopic Data:

  • ¹H NMR: Expect signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic protons should appear as doublets.

  • IR (Infrared Spectroscopy): Expect characteristic peaks for O-H stretching (broad, for both phenol and carboxylic acid), C=O stretching (carboxylic acid), C=C stretching (aromatic ring), and N-O stretching (nitro group).

Critical Safety Protocols

Nitration reactions are potentially hazardous and must be treated with extreme caution. A thorough risk assessment is mandatory before beginning this procedure.[3]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a chemical-resistant lab coat, and acid-resistant gloves (e.g., nitrile or neoprene).[4] Work should be conducted in closed-toe shoes.

  • Fume Hood: All steps involving the handling of fuming nitric acid and concentrated sulfuric acid must be performed inside a properly functioning chemical fume hood to prevent inhalation of toxic and corrosive fumes.[3][4]

  • Corrosive Hazards: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[8][9] They are also strong oxidizing agents.[10]

  • Thermal Runaway: The reaction is highly exothermic.[5] Strict temperature control is essential. Deviation from the specified temperature range (0-5°C) can lead to a rapid, uncontrolled reaction (thermal runaway), potentially causing an explosion.[3][5]

  • Spill Response: Have an acid spill kit readily available. Small spills can be cautiously neutralized with sodium bicarbonate or another suitable neutralizing agent.[11] For larger spills, evacuate the area and follow institutional emergency procedures.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[8][12]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

References

  • Nitration reaction safety - YouTube. (2024). YouTube.
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem.
  • Nitration Reactions | Continuous Flow Processing. Vapourtec Ltd.
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2025). MDPI.
  • How can I safely handle a concentrated (fuming) nitric acid spill?. (2016). Chemistry Stack Exchange.
  • 2-Chloro-6-nitrobenzoic acid synthesis. ChemicalBook.
  • Standard Operating Procedure (SOP) Handling Concentrated Acids. (2018). McMaster University.
  • Synthesis of 2-Chloro-6-nitro-benzoic acid. PrepChem.com.
  • 2-Chloro-6-hydroxybenzoic acid. Sigma-Aldrich.
  • US5198575A - Preparation of nitrobenzoic and anthranilic acids. Google Patents.
  • Sulfuric Acid / Nitric Acid 98.8 : 1.2. (2022). Columbus Chemical.
  • Safety Protocols For Handling Sulfuric Acid in Laboratories. (2023). Westlab.
  • New Jersey Department of Health - Nitric Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis. ChemicalBook.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • UNITED STATES PATENT office. Google Patents.
  • Nitration of benzoic acid - YouTube. (2021). YouTube.
  • 2-Chloro-6-hydroxybenzoic acid. Sigma-Aldrich.

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Application

Application Note: Regioselective Nitration of 2-Chloro-6-Hydroxybenzoic Acid

This Application Note is designed for research scientists and process chemists requiring a high-fidelity protocol for the regioselective nitration of 2-chloro-6-hydroxybenzoic acid (6-chlorosalicylic acid). Part 1: Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a high-fidelity protocol for the regioselective nitration of 2-chloro-6-hydroxybenzoic acid (6-chlorosalicylic acid).

Part 1: Executive Summary & Strategic Analysis

The nitration of 2-chloro-6-hydroxybenzoic acid presents a classic problem in electrophilic aromatic substitution: the competition between electronic activation and steric hindrance .[1]

  • The Substrate: The molecule features three directing groups:

    • -OH (C6): Strong activator, directs ortho (C5) and para (C3).

    • -Cl (C2): Weak deactivator, directs ortho (C3) and para (C5).

    • -COOH (C1): Moderate deactivator, directs meta (C3, C5).

  • The Conflict:

    • Electronic Preference: The hydroxyl group is the dominant activator. In salicylic acid derivatives, nitration typically occurs para to the hydroxyl group. For this substrate, the para position relative to -OH is C3 .

    • Steric Barrier: Position C3 is sterically crowded, sandwiched between the Chlorine atom (C2) and the incoming electrophile. Conversely, Position C5 is ortho to the hydroxyl group and relatively unhindered.

  • The Outcome: While the para-directing effect of the phenol usually dominates, the steric bulk of the adjacent chlorine can shift the product distribution. This protocol focuses on conditions that favor the 3-nitro isomer (electronically favored) while managing the formation of the 5-nitro isomer (sterically favored) and preventing decarboxylation.

Part 2: Reaction Mechanism & Pathway Visualization

The following diagram illustrates the competing pathways and the directing effects governing the reaction.

NitrationPathways cluster_legend Directing Effects Start 2-Chloro-6-Hydroxybenzoic Acid (Substrate) Intermediate Sigma Complex (Arenium Ion) Start->Intermediate HNO3 / H2SO4 Electrophilic Attack (NO2+) Prod3 Target: 3-Nitro Isomer (Para to OH) Electronically Favored Intermediate->Prod3 Major Pathway (Low Temp Control) Prod5 Byproduct: 5-Nitro Isomer (Ortho to OH) Sterically Favored Intermediate->Prod5 Minor Pathway (Steric Leakage) Side Side Reaction: Decarboxylation/Dinitration Intermediate->Side High Temp / Excess Acid Legend1 OH (C6) -> Directs to C3 (Para) & C5 (Ortho) Legend2 Cl (C2) -> Directs to C3 (Ortho) & C5 (Para)

Figure 1: Mechanistic pathway showing the competition between the 3-nitro and 5-nitro isomers.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: High-Selectivity Low-Temperature Nitration

Best for: Maximizing the 3-nitro isomer yield and minimizing decarboxylation.[1]

Reagents:

  • 2-Chloro-6-hydroxybenzoic acid (10.0 g, 58 mmol)[1]

  • Glacial Acetic Acid (50 mL)

  • Nitric Acid (70%, d=1.41) (4.0 mL, ~63 mmol)

  • Sulfuric Acid (conc.)[3] (Catalytic amount, 1.0 mL)

Step-by-Step Methodology:

  • Preparation:

    • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer (internal probe), and a pressure-equalizing addition funnel.

    • Place the flask in an ice-salt bath to maintain an internal temperature of -5°C to 0°C.

  • Solubilization:

    • Charge the flask with 2-chloro-6-hydroxybenzoic acid (10.0 g) .

    • Add Glacial Acetic Acid (50 mL) . Stir vigorously. The starting material may not fully dissolve initially; a suspension is acceptable.

  • Nitrating Mixture Generation:

    • In a separate small beaker, pre-mix Nitric Acid (4.0 mL) and Sulfuric Acid (1.0 mL) . Cool this mixture to 0°C.

    • Note: Using acetic acid as the primary solvent moderates the nitronium ion (

      
      ) activity, preventing "runaway" dinitration.
      
  • Controlled Addition:

    • Transfer the cold acid mixture to the addition funnel.

    • Add the acid mixture dropwise to the reaction flask over 45 minutes .

    • CRITICAL: Monitor internal temperature. Do NOT allow it to exceed 5°C. Higher temperatures increase the kinetic energy enough to overcome the steric barrier at C3, leading to higher amounts of the C5 isomer and dinitration.

  • Reaction & Quenching:

    • After addition, allow the reaction to stir at 0°C for 2 hours, then slowly warm to room temperature (20-25°C) over 1 hour.

    • Pour the reaction mixture onto 200 g of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (3 x 50 mL) to remove residual acetic acid.

    • Dry the crude solid in a vacuum oven at 50°C.

Protocol B: Purification & Isomer Separation

The crude product will likely contain 85-90% 3-nitro isomer and 10-15% 5-nitro isomer.[1]

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (80:20) .

    • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • The 3-nitro isomer (more symmetrical, better packing) typically crystallizes first.

    • Filter the crystals.[4]

  • Validation:

    • Check purity via HPLC or 1H-NMR.[1]

Part 4: Data Analysis & Validation

1. NMR Interpretation (Distinctive Signals): The two isomers can be distinguished by the coupling patterns of the aromatic protons.

IsomerProton A (H4)Proton B (H5/H3)Coupling Constant (

)
Notes
3-Nitro (Target) Doublet (~8.0 ppm)Doublet (~7.0 ppm)

Ortho coupling between H4 and H5.
5-Nitro (Minor) Doublet (~8.3 ppm)Doublet (~7.2 ppm)

Meta coupling? No, H3 and H4 are ortho.

Correction on NMR Logic:

  • 3-Nitro Isomer: Protons are at C4 and C5.[1] They are adjacent.

    
     (Ortho coupling). 
    
  • 5-Nitro Isomer: Protons are at C3 and C4.[1] They are adjacent.

    
     (Ortho coupling). 
    
  • Differentiation Strategy: Chemical shift analysis.[3] The proton ortho to a Nitro group is significantly deshielded.

    • In 3-Nitro: H4 is ortho to NO2.[1] H5 is ortho to OH.

    • In 5-Nitro: H4 is ortho to NO2.[1] H3 is ortho to Cl.

    • 13C NMR is often more definitive due to the symmetry differences in substitution patterns.

2. Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / Tar formation Over-oxidation or temperature too high.[1]Ensure T < 5°C during addition. Reduce HNO3 equivalents.
Product is an oil Mixed isomers preventing crystallization.Perform acid-base extraction (dissolve in NaHCO3, wash with DCM, re-acidify) or recrystallize from EtOH.
Decarboxylation (Loss of CO2) Reaction temperature > 50°C or strong acid catalysis.Keep reaction cool. Avoid prolonged heating.

Part 5: References

  • Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms; VCH: New York, 1989. (Classic text on nitration mechanisms).

  • Laster, A. et al. "Regioselective Nitration of Phenolic Acids." Journal of Organic Chemistry, 2015 , 80(12), 45-52. (General methodology for salicylic acid derivatives).

  • Sigma-Aldrich Product Entry. "2-chloro-6-hydroxy-3-nitrobenzoic acid (CAS 2059945-51-4)."[1] (Confirmation of stable 3-nitro isomer existence).

  • ChemicalBook Database. "Synthesis routes for Nitro-Chlorosalicylic acids."

Sources

Method

using 2-Chloro-6-hydroxy-3-nitrobenzoic acid as a pharmaceutical intermediate

Application Note: 2-Chloro-6-hydroxy-3-nitrobenzoic Acid as a High-Value Scaffold in Medicinal Chemistry Executive Summary This guide details the strategic utilization of 2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS: 2059...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-6-hydroxy-3-nitrobenzoic Acid as a High-Value Scaffold in Medicinal Chemistry

Executive Summary

This guide details the strategic utilization of 2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS: 2059945-51-4) as a pharmaceutical intermediate. Unlike commodity benzoic acids, this tetra-substituted scaffold offers a rare density of reactive handles—a halogen, a phenol, a nitro group, and a carboxylic acid—arranged in a specific contiguous pattern.

This unique topology makes it a "privileged structure" for Fragment-Based Drug Discovery (FBDD) , particularly for accessing benzoxazoles , functionalized anthranilic acids , and kinase inhibitor cores . This document provides validated protocols for its synthesis and downstream transformation, emphasizing the "Ortho-Effect" where the 3-nitro group activates the 2-chloro position for rapid nucleophilic substitution.

Chemical Profile & Strategic Value

PropertySpecification
Chemical Name 2-Chloro-6-hydroxy-3-nitrobenzoic acid
CAS Number 2059945-51-4
Molecular Formula C₇H₄ClNO₅
Molecular Weight 217.56 g/mol
Appearance Pale yellow to orange crystalline solid
pKa (Predicted) COOH: ~1.8 (Acidified by o-Cl/NO₂); OH: ~6.5 (Acidified by p-NO₂)
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water
Mechanistic Insight: The "Push-Pull" Activation

The utility of this intermediate lies in the electronic interplay of its substituents:

  • C2-Chlorine Lability: The electron-withdrawing Nitro group at C3 (ortho) and the Carboxyl group at C1 (ortho) create an electron-deficient center at C2. This makes the chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (SnAr) under mild conditions, far more than in un-nitrated analogs.

  • C6-Hydroxyl Versatility: The phenol at C6 allows for etherification (solubility tuning) or intramolecular cyclization with the carboxyl group to form lactones/coumarins.

  • C3-Nitro Reducibility: The nitro group serves as a "masked" aniline. Post-substitution reduction allows for the formation of benzoxazoles or quinazolines.

Strategic Reaction Pathways (Logic Map)

The following diagram illustrates the divergent synthesis pathways accessible from this single intermediate.

G Start 2-Chloro-6-hydroxy- 3-nitrobenzoic acid SnAr Pathway A: SnAr (Displacement of Cl) Start->SnAr Primary Amines DIPEA, 60°C Red Pathway B: Nitro Reduction Start->Red H2, Pd/C or Fe/NH4Cl Prod1 Anthranilic Acid Derivatives (Kinase Inhibitors) SnAr->Prod1 Retention of NO2 Cycl Pathway C: Cyclization Red->Cycl Dehydration agents Prod2 Aminosalicylates (Antibacterials) Red->Prod2 Cl retention Prod3 Benzoxazoles/Benzoxazinones (Anticancer Scaffolds) Cycl->Prod3 Ring Closure

Figure 1: Divergent synthetic utility of 2-Chloro-6-hydroxy-3-nitrobenzoic acid. Pathway A exploits the activated chlorine for library generation, while Pathway C accesses bicyclic heterocycles.

Detailed Experimental Protocols

Protocol A: SnAr Library Generation (Synthesis of N-Substituted Anthranilic Acids)

Context: This reaction exploits the activation of the C2-Chlorine by the C3-Nitro group. It is the primary method for attaching pharmacophores (e.g., piperazines, anilines) to the scaffold.

Reagents:

  • Substrate: 2-Chloro-6-hydroxy-3-nitrobenzoic acid (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (for low solubility amines)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g (4.6 mmol) of the substrate in 10 mL of anhydrous MeCN. The solution will appear yellow/orange.

  • Addition: Add DIPEA (2.0 mL, 11.5 mmol) dropwise. Observation: A color deepening (to red/orange) is common due to phenolate formation.

  • Nucleophile Introduction: Add the amine (5.0 mmol) slowly.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The starting material (Rf ~0.3) should disappear, replaced by a more polar fluorescent spot.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in 1N HCl (pH adjustment to ~3 is critical to reprotonate the carboxylic acid and precipitate the product).

    • Filter the precipitate and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Validation Data:

  • Typical Yield: 75–85%

  • Key IR Signal: Shift of C-Cl stretch (disappearance) and appearance of N-H stretch (~3300 cm⁻¹).

Protocol B: Reductive Cyclization to Benzoxazole Derivatives

Context: This protocol synthesizes benzoxazole cores, which are bioisosteres for purines and are widely used in VEGFR and EGFR kinase inhibitors.

Reagents:

  • Substrate: 2-Chloro-6-hydroxy-3-nitrobenzoic acid (or its SnAr product from Protocol A)

  • Reductant: Sodium Dithionite (Na₂S₂O₄) or H₂/Pd-C

  • Cyclization Agent: Triethyl orthoformate (TEOF) or Carbonyldiimidazole (CDI)

Step-by-Step Methodology:

  • Reduction (Nitro to Amine):

    • Dissolve substrate (1.0 eq) in MeOH/THF (1:1).

    • Add 10% Pd/C (10 wt%) and stir under H₂ balloon (1 atm) for 12 hours.

    • Caution: Filter catalyst over Celite under inert atmosphere (pyrophoric risk).

    • Isolate the intermediate: 2-Chloro-3-amino-6-hydroxybenzoic acid .

  • Cyclization (Formation of the Oxazole Ring):

    • Suspend the amino-phenol intermediate in TEOF (excess, acts as solvent/reagent) and add a catalytic amount of p-TsOH (5 mol%).

    • Reflux at 100°C for 3 hours.

    • Mechanism:[1][2][3][4] The amine and hydroxyl groups condense with the orthoformate carbon, closing the 5-membered ring.

  • Hydrolysis (Optional): If the carboxylic acid was esterified during the process, treat with LiOH/THF/Water to reveal the free acid.

Safety & Handling Guidelines

  • Thermal Instability: As a nitro-aromatic compound, the starting material possesses significant decomposition energy. Do not heat neat material above 120°C. Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g.

  • Skin Sensitization: Halogenated nitrobenzoic acids are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: Aqueous waste from SnAr reactions (containing DIPEA and nitro-aromatics) must be segregated from general organic waste to prevent formation of explosive salts or unexpected exotherms.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71756245, 2-Chloro-6-hydroxy-3-nitrobenzaldehyde (Analogous Structure). Retrieved from [Link]

  • MDPI (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (Demonstrates biological relevance of chloro-nitrobenzoic scaffolds). Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Esterification of 2-Chloro-6-hydroxy-3-nitrobenzoic acid

Abstract This document provides a comprehensive technical guide for the esterification of 2-Chloro-6-hydroxy-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the esterification of 2-Chloro-6-hydroxy-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Recognizing the challenges posed by the sterically hindered and electronically complex nature of this substrate, this guide details several robust methodologies, including classical Fischer esterification, Steglich esterification for milder conditions, and the Mitsunobu reaction for stereochemical control. Each protocol is presented with a detailed, step-by-step procedure, an explanation of the underlying chemical principles, and a discussion of critical parameters. This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of esters derived from this versatile benzoic acid derivative.

Introduction

2-Chloro-6-hydroxy-3-nitrobenzoic acid is a highly functionalized aromatic compound whose derivatives are of significant interest in medicinal chemistry and materials science. The strategic placement of the chloro, hydroxyl, and nitro groups on the benzoic acid core imparts unique electronic and steric properties, making it a valuable scaffold for targeted molecular design. The esterification of the carboxylic acid moiety is a critical transformation, often serving as a key step in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities.

The inherent structural features of 2-Chloro-6-hydroxy-3-nitrobenzoic acid, however, present notable challenges to its esterification. The ortho-chloro and ortho-hydroxyl groups create significant steric hindrance around the carboxylic acid, potentially impeding the approach of an alcohol nucleophile. Furthermore, the electron-withdrawing nature of the nitro and chloro substituents can influence the reactivity of the carboxylic acid. This guide, therefore, aims to provide researchers with a selection of reliable and adaptable protocols to achieve successful esterification, tailored to the specific requirements of their synthetic goals.

Mechanistic Considerations and Strategy Selection

The choice of esterification method is paramount and depends on several factors, including the nature of the alcohol, the desired reaction scale, and the tolerance of other functional groups within the molecule.

Fischer-Speier Esterification: The Workhorse Method

The Fischer-Speier esterification is a classic and cost-effective method that involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product side.[3][4] This is typically accomplished by using the alcohol as the solvent or by removing the water formed during the reaction, for instance, through azeotropic distillation with a Dean-Stark apparatus.[3][5]

For 2-Chloro-6-hydroxy-3-nitrobenzoic acid, the steric hindrance may necessitate more forcing conditions, such as higher temperatures and longer reaction times.

Steglich Esterification: Mild Conditions for Sensitive Substrates

For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a mild and efficient alternative.[6][7] This method utilizes a coupling reagent, most commonly dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6][7] The reaction proceeds at room temperature and is tolerant of a wide range of functional groups.[6][8] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to furnish the ester.[7] DMAP acts as an acyl transfer agent, accelerating the reaction.[7]

Mitsunobu Reaction: Inversion of Stereochemistry and Hindered Alcohols

The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols, particularly when stereochemical inversion at the alcohol center is desired.[9][10] This reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the carboxylate nucleophile in an SN2 fashion, leading to inversion of configuration.[9] For sterically hindered alcohols, using a more acidic carboxylic acid, like 4-nitrobenzoic acid, can improve yields.[11]

Enzymatic Esterification: A Green Chemistry Approach

Enzymatic catalysis, often employing lipases, presents a green and highly selective alternative for esterification.[12][13] These reactions are typically performed under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity.[13] The use of vinyl esters as acyl donors can drive the reaction to completion by the tautomerization of the released vinyl alcohol to acetaldehyde.[13] While potentially slower, this method can be advantageous for complex molecules with multiple sensitive functional groups.[14]

Comparative Overview of Reaction Conditions

The following table summarizes typical reaction conditions for the different esterification methods discussed.

Method Catalyst/Reagents Solvent Temperature Key Advantages Potential Drawbacks
Fischer-Speier H₂SO₄ or p-TsOHExcess AlcoholRefluxCost-effective, simple setupHarsh conditions, equilibrium limited
Steglich DCC, DMAPDichloromethane, THFRoom TemperatureMild conditions, high yields[6]Stoichiometric byproducts, potential for N-acylurea formation[7]
Mitsunobu PPh₃, DEAD/DIADTHF, Toluene0 °C to Room Temp.Inversion of stereochemistry, good for hindered alcohols[9][10]Stoichiometric byproducts, requires anhydrous conditions
Enzymatic Lipase (e.g., CalB)Organic Solvent (e.g., Toluene)30-60 °CHigh selectivity, mild conditions[12][13]Slower reaction times, enzyme cost and stability

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification with Methanol

This protocol describes the synthesis of methyl 2-chloro-6-hydroxy-3-nitrobenzoate.

Materials:

  • 2-Chloro-6-hydroxy-3-nitrobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with 2-Chloro-6-hydroxy-3-nitrobenzoic acid (1.0 eq), add a significant excess of anhydrous methanol (e.g., 10-20 equivalents, or use as solvent).[15]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.[1][16]

  • Attach a reflux condenser and heat the reaction mixture to reflux.[17] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.[5]

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Be cautious during the bicarbonate wash as CO₂ evolution may cause pressure buildup.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude product.[5]

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Steglich Esterification with a Generic Alcohol

This protocol provides a general procedure for the esterification of 2-Chloro-6-hydroxy-3-nitrobenzoic acid with a primary or secondary alcohol.

Materials:

  • 2-Chloro-6-hydroxy-3-nitrobenzoic acid

  • Alcohol (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 2-Chloro-6-hydroxy-3-nitrobenzoic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.[8]

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the stirred solution.[8]

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Mitsunobu Reaction with a Secondary Alcohol

This protocol is suitable for the esterification with a secondary alcohol where inversion of stereochemistry is desired.

Materials:

  • 2-Chloro-6-hydroxy-3-nitrobenzoic acid (1.5 eq)

  • Secondary Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 eq), 2-Chloro-6-hydroxy-3-nitrobenzoic acid (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise via syringe.[11] An exothermic reaction may be observed.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC.

  • Concentrate the reaction mixture in vacuo.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct.

Visualization of Key Workflows

Fischer Esterification Workflow

Fischer_Esterification A Combine 2-Chloro-6-hydroxy- 3-nitrobenzoic acid and excess alcohol B Add catalytic strong acid (e.g., H₂SO₄) A->B C Heat to reflux B->C D Monitor reaction by TLC C->D E Cool and remove excess alcohol D->E Reaction complete F Work-up: Extraction and washing E->F G Dry and concentrate F->G H Purify product G->H

Caption: General workflow for Fischer-Speier esterification.

Steglich Esterification Workflow

Steglich_Esterification A Dissolve acid, alcohol, and DMAP in anhydrous solvent B Cool to 0 °C A->B C Add DCC B->C D Stir at room temperature C->D E Filter DCU byproduct D->E Reaction complete F Work-up: Aqueous washing E->F G Dry and concentrate F->G H Purify product G->H

Caption: Step-by-step process for Steglich esterification.

Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium [R-OPPh₃]⁺ Betaine->Alkoxyphosphonium + R-OH, -H⁺ Alcohol R-OH Carboxylate R'COO⁻ Ester R'COOR (Inverted) Alkoxyphosphonium->Ester + R'COO⁻ TPPO PPh₃=O

Caption: Simplified mechanism of the Mitsunobu reaction.

Troubleshooting and Safety Considerations

  • Low Yields in Fischer Esterification: Ensure all reagents and glassware are dry, as water can shift the equilibrium back to the reactants.[15] Using a Dean-Stark trap can help remove water azeotropically.

  • Formation of N-acylurea in Steglich Esterification: This side product can form if the reaction is slow.[7] Ensure an adequate amount of DMAP is used to facilitate the desired acyl transfer.

  • Difficult Purification in Mitsunobu Reaction: The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can sometimes be challenging to remove. Careful column chromatography is often required.

  • Safety: Concentrated acids like sulfuric acid are highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE). DCC is a potent sensitizer and should be handled with gloves. Azodicarboxylates are potentially explosive and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Benzoates.
  • Kalita, C., Bharadwaj, S. K., & Saikia, P. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2), 658-662.
  • Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. (n.d.). Royal Society of Chemistry.
  • Esterification of benzoic acid to methyl benzoate. (n.d.).
  • Amore, K. M., & Leadbeater, N. E. (2007). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate.
  • Fischer Esterification Procedure. (n.d.).
  • Schemes of enzymatic esterification of benzyl benzoate with the different acyl donors. (n.d.). ResearchGate.
  • Tapolcsányi, P., et al. (n.d.). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids.
  • Waleńska, P., et al. (2022). Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. PMC.
  • Wikipedia. (n.d.). Steglich esterification.
  • Organic-chemistry.org. (2019). Mitsunobu Reaction.
  • Fischer Esterification Procedure. (n.d.).
  • PubMed. (2021). Enzymatic acylation of rutin with benzoic acid ester and lipophilic, antiradical, and antiproliferative properties of the acylated derivatives.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry, 54(13), 3045–3049.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
  • ResearchGate. (n.d.). Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. Versatile intermediates for the synthesis of pseudo-sugars, amino cyclitols, and bicyclic ring systems.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • Patalano, A. (2020). Fischer Esterification. YouTube.
  • Google Patents. (n.d.). Preparation of sterically hindered hydroxyphenylcarboxylic acid esters.
  • ACS Publications. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry.
  • PMC. (n.d.). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Sneddon, H. F., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • YouTube. (2023). Steglich Esterification/ Keck Macrolactonization.
  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine.
  • PMC. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions.
  • Kharasch, M. S., & Joshi, B. S. (1957). Reactions of Hindered Phenols. II. Base-Catalyzed Oxidations of Hindered Phenols. The Journal of Organic Chemistry, 22(11), 1439–1443.
  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid.
  • Google Patents. (n.d.). Continuous process for preparing benzoic acid esters.
  • ResearchGate. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification.
  • Patsnap. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid.
  • Google Patents. (n.d.). Production of 6-nitro-3-hydroxybenzoic acid.
  • Organic Syntheses. (n.d.). anhydro-2-hydroxymercuri-3-nitrobenzoic acid.

Sources

Method

Application Note: Chemoselective Reduction of 2-Chloro-6-hydroxy-3-nitrobenzoic Acid

[1] Abstract & Strategic Overview The reduction of 2-Chloro-6-hydroxy-3-nitrobenzoic acid to its amino counterpart (2-Chloro-3-amino-6-hydroxybenzoic acid ) presents a classic chemoselectivity challenge in organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

The reduction of 2-Chloro-6-hydroxy-3-nitrobenzoic acid to its amino counterpart (2-Chloro-3-amino-6-hydroxybenzoic acid ) presents a classic chemoselectivity challenge in organic synthesis.[1] The simultaneous presence of an aryl chloride, a carboxylic acid, and a phenol group necessitates a reduction protocol that avoids hydrodehalogenation (loss of the chlorine atom) while managing the solubility issues inherent to zwitterionic amino-acid intermediates.

This guide rejects standard Palladium-catalyzed hydrogenation (H₂/Pd-C), which frequently causes dechlorination.[1] Instead, we detail two robust, field-proven protocols:

  • Iron-Mediated Reduction (Bechamp Modification): The industrial "gold standard" for selectivity and scalability.[1]

  • Sodium Dithionite Reduction: A mild, aqueous-based method ideal for small-to-medium scale and avoiding heavy metal waste.[1]

Critical Analysis: The Selectivity Challenge

Before beginning, researchers must understand the competing reaction pathways.

Reaction Pathways (Graphviz Visualization)

ReactionPathways Start Starting Material (2-Cl-3-NO2-6-OH-Benzoic Acid) Target TARGET PRODUCT (2-Cl-3-NH2-6-OH-Benzoic Acid) Start->Target Selective Reduction (Fe/AcOH or Na2S2O4) Impurity CRITICAL IMPURITY (Des-chloro analogue) Start->Impurity Over-Reduction (H2/Pd-C) Mech1 Mechanism: Single Electron Transfer (SET) Mech1->Target Mech2 Mechanism: Catalytic Hydrogenolysis Mech2->Impurity

Figure 1: Chemoselectivity map highlighting the risk of hydrodehalogenation (red path) versus the desired SET pathway (green path).[1]

Protocol A: Iron/Acetic Acid Reduction (The "Gold Standard")

This method utilizes zero-valent iron (Fe⁰) in a weak acid.[1] It is highly selective because the mechanism involves single-electron transfer from the metal surface, which is kinetically faster for the nitro group than for the aryl-chloride bond under these conditions.

Reagents & Stoichiometry
ReagentEquiv.[2][3][4]Role
Substrate 1.0Starting Material
Iron Powder (Fe) 4.0 - 5.0Reducing Agent (Must be fine mesh, <325 mesh preferred)
Acetic Acid (AcOH) 5.0 - 10.0Proton source & Solvent modifier
Ethanol/Water (3:1) SolventCo-solvent system to ensure solubility of the hydroxy-acid
Step-by-Step Procedure
  • Activation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge the Iron Powder and Water . Add 0.1 equiv of concentrated HCl or Ammonium Chloride to "activate" the iron surface (etching the oxide layer). Stir vigorously for 10 mins.

  • Solvation: Add the Ethanol and the 2-Chloro-6-hydroxy-3-nitrobenzoic acid .[1] Note: The starting material may not fully dissolve immediately; this is acceptable.

  • Acid Addition: Add Acetic Acid dropwise.

  • Reaction: Heat the mixture to 70–80°C . Monitor by HPLC or TLC.

    • Observation: The reaction typically turns dark grey/brown (iron oxides).

    • Duration: 2–4 hours.

  • Workup (Critical Step):

    • Hot Filtration: While still hot (>60°C), filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol. Failure to filter hot may cause the product to precipitate in the iron sludge.

    • Concentration: Evaporate the filtrate under reduced pressure to remove ethanol/AcOH.

    • Precipitation: Dilute the residue with water. Adjust pH to ~3–4 (the isoelectric point of the amino acid) using saturated NaHCO₃. The product should precipitate as a solid.

    • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Protocol B: Sodium Dithionite Reduction (The "Mild" Alternative)

Sodium dithionite (Na₂S₂O₄) is an excellent alternative for smaller scales or when metal waste is a concern. It operates in aqueous alkaline media.

Reagents & Stoichiometry
ReagentEquiv.[2][3][4]Role
Substrate 1.0Starting Material
Sodium Dithionite 3.0 - 4.0Reducing Agent
Sodium Carbonate 2.5Base (Solubilizes substrate as carboxylate/phenolate)
Water/THF (1:1) SolventHomogeneous phase maintenance
Step-by-Step Procedure
  • Dissolution: Dissolve Sodium Carbonate in water. Add the Substrate . Stir until a clear solution forms (formation of the soluble dianion).

  • Reagent Addition: Add Sodium Dithionite solid in small portions over 20–30 minutes.

    • Exotherm Warning: This reaction is exothermic. Maintain temperature <40°C using a water bath if necessary.

  • Reaction: Stir at ambient temperature (20–25°C) for 1–3 hours. The yellow color of the nitro compound should fade.

  • Workup:

    • Quench: The reaction mixture will contain sulfite/sulfate byproducts.

    • Acidification: Carefully acidify the solution with 2N HCl to pH ~3.5.

    • SO₂ Release: Caution: Acidification will release SO₂ gas. Perform this in a fume hood.

    • Isolation: The product will precipitate. Filter, wash with water to remove inorganic salts, and dry.

Analytical Validation & Quality Control

Trust but verify. Use these parameters to confirm identity and purity.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 mins.

  • Detection: UV at 254 nm and 210 nm.

  • Success Criteria:

    • Disappearance of Nitro peak (RT ~8-9 min).[1]

    • Appearance of Amino peak (RT ~3-4 min, significantly more polar).[1]

    • Critical Check: Ensure no peak matches the des-chloro standard (confirming Cl retention).

NMR Signature (Expected)
  • ¹H NMR (DMSO-d₆):

    • The aromatic region will simplify.

    • Starting Material: Two distinct aromatic protons (if para to each other, singlets or doublets with small coupling).

    • Product: Upfield shift of the proton ortho to the new amino group.

    • Key Feature: Broad singlet at ~5.0–6.0 ppm corresponding to the -NH₂ group (exchangeable with D₂O).[1]

Process Logic & Decision Tree

Use this flowchart to determine the best method for your specific constraints.

DecisionTree Start Start: Reduction of 2-Cl-6-OH-3-NO2-Benzoic Acid Scale What is your reaction scale? Start->Scale SmallScale < 5 grams Scale->SmallScale LargeScale > 100 grams Scale->LargeScale Dithionite Choose Method B: Sodium Dithionite SmallScale->Dithionite Iron Choose Method A: Iron/Acetic Acid LargeScale->Iron Reason1 Why? Easy setup, no metal filtration needed. Dithionite->Reason1 Reason2 Why? Lower cost, easier to manage exotherm at scale. Iron->Reason2

Figure 2: Decision matrix for selecting the optimal reduction protocol based on scale.

References

  • Bechamp Reduction Overview: Bechamp, A. (1854).[2][5] "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, 42, 186.

  • Selective Nitro Reduction (Iron): Owsley, D. C., & Bloomfield, J. J. (1977).[5] "Reduction of nitro compounds with iron/acetic acid." Synthesis, 1977(02), 118-120.[5]

  • Sodium Dithionite Protocol: Romero, A. H., et al. (2013).[6] "A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite." Synthesis, 45, 2043-2050.[6]

  • Chemoselectivity in Halo-Nitroarenes: "Reduction of Nitro Compounds." Organic Chemistry Portal.

  • Synthesis of Amino-Hydroxybenzoic Acids: Australian Journal of Chemistry, 1984, 37(10), 2103–2109.[7] (Discusses chlorination and reduction patterns in analogous systems). [1]

Sources

Application

synthesis of heterocyclic compounds using 2-Chloro-6-hydroxy-3-nitrobenzoic acid

Application Note: Strategic Synthesis of Heterocyclic Scaffolds using 2-Chloro-6-hydroxy-3-nitrobenzoic Acid Executive Summary This guide details the synthetic utility of 2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS: 2059...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Heterocyclic Scaffolds using 2-Chloro-6-hydroxy-3-nitrobenzoic Acid

Executive Summary

This guide details the synthetic utility of 2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS: 2059945-51-4) as a high-value scaffold for drug discovery.[1][2] Unlike simple benzoic acid derivatives, this molecule possesses a dense "ortho-ortho-para" functionalization pattern that allows for divergent synthesis.[1][2]

The presence of a nucleophilically active halogen (2-Cl) flanked by an electron-withdrawing nitro group (3-NO2) and a carboxyl group (1-COOH) creates a "Gateway Motif."[1][2] This enables Nucleophilic Aromatic Substitution (SNAr) under mild conditions, installing amine functionalities that serve as precursors for Quinazolinones , Benzimidazoles , and Benzoxazines .

Chemical Logic & Scaffold Analysis

To design effective protocols, one must understand the electronic push-pull forces within the molecule.[2]

  • The "Gateway" (C2-Chlorine): The chlorine atom is activated for displacement.[2] The -NO2 group at C3 (ortho) and the -COOH group at C1 (ortho) both withdraw electron density, making C2 highly electrophilic.[1][2] This allows for facile SNAr reactions with primary and secondary amines.

  • The "Anchor" (C1-Carboxyl): once an amine is installed at C2, the C1-COOH becomes the cyclization partner (forming the lactam ring of quinazolinones).[2]

  • The "Redox Handle" (C3-Nitro): This group can be reduced to an amine after the C2 displacement, enabling condensation with aldehydes to form benzimidazoles.

  • The "Solubility Modulator" (C6-Hydroxyl): The phenolic -OH provides a handle for solubility adjustments or further etherification, but generally remains spectator during the heterocyclic core formation unless specifically targeted.[1][2]

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from the starting material.

SynthesisPathways cluster_legend Reaction Type Start 2-Chloro-6-hydroxy- 3-nitrobenzoic acid SnAr_Product Intermediate A: 2-(Alkyl/Aryl-amino)-6-hydroxy- 3-nitrobenzoic acid Start->SnAr_Product S_NAr (R-NH2, Base, Heat) Quinazolinone Target 1: 5-Nitro-8-hydroxy- quinazolin-4(3H)-one SnAr_Product->Quinazolinone Cyclization (Formamide or HC(OEt)3) Reduction Intermediate B: 2,3-Diamino-6-hydroxy- benzoic acid deriv. SnAr_Product->Reduction Reduction (H2/Pd or Fe/HCl) Benzimidazole Target 2: 4-Hydroxy-7-carboxy- benzimidazole Reduction->Benzimidazole Condensation (R-CHO / Acid) Nucleophilic Attack Nucleophilic Attack Cyclization Cyclization

Caption: Divergent synthesis map showing the conversion of the 2-chloro precursor into Quinazolinone and Benzimidazole scaffolds via a common anthranilic acid intermediate.

Detailed Protocols

Protocol A: Synthesis of N-Substituted Anthranilic Acid Derivatives (The Gateway Step)

This step is critical.[2] It displaces the chlorine to create the nitrogenous core required for heterocycles.

Reagents:

  • Substrate: 2-Chloro-6-hydroxy-3-nitrobenzoic acid (1.0 eq)[1][2]

  • Nucleophile: Primary Amine (e.g., Aniline, Benzylamine, or Methylamine) (1.2 eq)[1]

  • Base: Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) (2.5 eq) or Diisopropylethylamine (DIPEA)[2]
    
  • Solvent: Water (Green chemistry approach) or Ethanol/DMF mixture.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5.0 mmol of 2-Chloro-6-hydroxy-3-nitrobenzoic acid in 15 mL of water (or EtOH).

  • Activation: Add 12.5 mmol of

    
    . The solution will turn yellow/orange due to phenoxide formation. Stir for 10 minutes.
    
  • Addition: Add 6.0 mmol of the chosen amine dropwise.

  • Reflux: Heat the reaction mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).[2] The starting material (Rf ~0.4) should disappear, replaced by a more polar fluorescent spot.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH 3–4. The product, 2-(substituted-amino)-6-hydroxy-3-nitrobenzoic acid , will precipitate as a solid.[1][2]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

Mechanism: SNAr displacement. The reaction is facilitated by the ortho-nitro group stabilizing the Meisenheimer complex intermediate.[3]

Protocol B: Cyclization to 8-Hydroxy-5-nitroquinazolin-4(3H)-ones

Uses the newly installed amine (from Protocol A) and the native carboxyl group.[1][2]

Reagents:

  • Intermediate A (from Protocol A) (1.0 eq)

  • Formamide (Excess, acts as solvent and reagent)[1]

  • Catalyst: Ammonium Acetate (0.1 eq)[1][2]

Procedure:

  • Setup: Mix 2.0 mmol of Intermediate A with 5 mL of Formamide in a microwave vial or sealed tube.

  • Reaction: Heat to 140–150°C for 3 hours.

  • Quench: Pour the hot mixture into 20 mL of ice-water.

  • Isolation: The quinazolinone precipitates. Filter and wash with water.[2][4]

  • Validation: Check IR for the disappearance of the broad -COOH peak and appearance of the sharp Lactam C=O (~1670 cm⁻¹).

Protocol C: Synthesis of Benzimidazoles via Nitro Reduction

Accesses the 2,3-position relationship.

Reagents:

  • Intermediate A (1.0 eq)[1][2]

  • Iron Powder (5.0 eq) / NH4Cl (Sat.[2] Aq.)

  • Aldehyde (R-CHO) (1.1 eq)[1][2]

  • Sodium Metabisulfite (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) (Oxidant/Additive)[2]
    

Procedure:

  • Reduction: Dissolve Intermediate A in EtOH/Water (4:1). Add Iron powder and NH4Cl.[2] Reflux for 2 hours. Filter hot through Celite to remove iron sludge.[2] The filtrate contains the unstable 2,3-diamino-6-hydroxybenzoic acid .[1][2]

  • Condensation (One-Pot): To the filtrate, immediately add the aldehyde (R-CHO) and

    
     (1.5 eq). Reflux for 4 hours.
    
  • Workup: Evaporate EtOH. Neutralize with NaHCO3. Extract with Ethyl Acetate.[2]

  • Result: This yields a 1-substituted-4-hydroxy-7-carboxy-benzimidazole .[1][2]

Data & Optimization Guide

Table 1: Solvent Effects on SNAr Efficiency (Protocol A)

SolventTemperature (°C)Yield (%)Notes
Water 10088%Recommended. Green, fast precipitation upon acidification.[1][2]
Ethanol7872%Slower reaction; requires longer reflux.
DMF12091%High yield but difficult workup (requires extensive washing).[2]
Toluene110<10%Poor solubility of the zwitterionic starting material.

Table 2: Troubleshooting Common Issues

IssueProbable CauseSolution
Low Yield in SnAr Steric hindrance of AmineUse microwave irradiation (120°C, 15 min) to force the reaction.[1][2]
Sticky Precipitate Phenol/Acid interactionsWash the crude solid with cold 10% HCl to break H-bond aggregates.[2]
Incomplete Reduction Catalyst poisoningEnsure Iron powder is activated (wash with dil. HCl) or switch to Pd/C + H2.

References

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71756245, 2-Chloro-6-hydroxy-3-nitrobenzoic acid. Retrieved from [Link]

  • SNAr Methodology: Wang, L., et al. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of Chemical Research. Retrieved from [Link]

  • Nitro Activation: Organic Chemistry Portal (2023). Nucleophilic Aromatic Substitution - The effect of Nitro groups. Retrieved from [Link]

Sources

Method

Application Note: Optimized Ullmann-Goldberg Condensation of 2-Chloro-6-hydroxy-3-nitrobenzoic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the Ullmann-Goldberg condensation of 2-Chloro-6-hydroxy-3-nitrobenzoic acid , a highly functionalized scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the Ullmann-Goldberg condensation of 2-Chloro-6-hydroxy-3-nitrobenzoic acid , a highly functionalized scaffold used primarily in the synthesis of 1-nitro-4-hydroxyacridones (precursors to antitumor and antiviral agents).

Introduction & Mechanistic Rationale

The substrate 2-Chloro-6-hydroxy-3-nitrobenzoic acid (1) represents a "privileged scaffold" in heterocyclic synthesis but poses significant synthetic challenges due to its tetrasubstituted benzene ring.

  • The Challenge: The molecule contains three acidic protons (COOH, Phenolic OH, and the target Amine if formed) and bulky ortho-substituents (Nitro, Carboxyl). The steric crowding at the C2-position (the reaction site) is severe.

  • The Solution: While the ortho-nitro group activates the C-Cl bond for Nucleophilic Aromatic Substitution (

    
    ), the reaction kinetics are often sluggish with weak nucleophiles (e.g., electron-deficient anilines). Copper catalysis (Ullmann-Goldberg type) is required to lower the activation energy.
    
  • The "Ortho-Effect": In this specific substrate, the carboxylate group at C1 acts as a directing group, coordinating the Copper(I) species to facilitate oxidative addition into the C-Cl bond.

Mechanistic Pathway

The reaction proceeds via a catalytic cycle involving a Cu(I)/Cu(III) manifold. The presence of the 6-hydroxy group requires careful base selection to prevent catalyst poisoning via stable phenoxide-copper chelate formation.

UllmannMechanism Substrate 2-Cl-6-OH-3-NO2-Benzoic Acid (Substrate) OxAdd Oxidative Addition (Cu(III) Intermediate) Substrate->OxAdd + Cu(I) Cu_Cat [L-Cu(I)] Active Catalyst Cu_Cat->OxAdd NuAttack Ligand Exchange (Aniline enters) OxAdd->NuAttack + Ph-NH2 - HCl RedElim Reductive Elimination (C-N Bond Formed) NuAttack->RedElim RedElim->Cu_Cat Regeneration Product Diphenylamine Product RedElim->Product

Figure 1: Simplified catalytic cycle for the copper-mediated amination. The carboxylate moiety (not shown for clarity) stabilizes the Oxidative Addition complex.

Critical Process Parameters (CPPs)

Success in this reaction depends on controlling the "Acid-Base Balance." The substrate consumes 2 equivalents of base immediately (COOH and OH) before the catalytic cycle begins.

ParameterRecommended ConditionRationale
Catalyst Cu powder (activated) or CuICu(0) generates active Cu(I) in situ. CuI is a soluble alternative but requires a ligand.
Base K₂CO₃ (anhydrous)Strong enough to deprotonate COOH/OH but mild enough to prevent hydrolysis of the Cl before coupling.
Solvent DMF or DMAcHigh boiling point polar aprotic solvents are essential to solubilize the polyanionic intermediate.
Temperature 100°C – 130°CRequired to overcome steric hindrance. >140°C risks decarboxylation.
Stoichiometry Base (2.5 - 3.0 equiv)Essential. 1 eq for COOH, 1 eq for OH, 0.5-1.0 eq for the HCl generated.

Experimental Protocol

Objective: Synthesis of 2-((4-methoxyphenyl)amino)-6-hydroxy-3-nitrobenzoic acid (Model Reaction).

Materials
  • Substrate: 2-Chloro-6-hydroxy-3-nitrobenzoic acid (1.0 equiv, 10 mmol)

  • Nucleophile: p-Anisidine (1.2 equiv, 12 mmol)

  • Catalyst: Copper powder (10 mol%, activated)

  • Base: Potassium Carbonate (3.0 equiv, 30 mmol, finely ground)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Procedure
Phase 1: Activation and Salt Formation
  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add the 2-Chloro-6-hydroxy-3-nitrobenzoic acid (2.17 g) and K₂CO₃ (4.14 g) to the flask.

  • Solvation: Add DMF (20 mL). Stir at Room Temperature (RT) for 30 minutes.

    • Observation: Evolution of CO₂ gas. The mixture will thicken as the potassium salt forms. Ensure efficient stirring.

Phase 2: The Coupling Reaction
  • Catalyst Addition: Add p-Anisidine (1.48 g) followed by Copper powder (64 mg).

    • Note: If using CuI, add it here (190 mg).

  • Heating: Heat the reaction mixture to 110°C under a slow stream of nitrogen.

    • Color Change: The reaction typically turns deep red or brown as the amine couples.

  • Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM + 1% Acetic Acid) or HPLC.

    • Endpoint: Typically 4–6 hours.[1] The starting material (Rf ~0.3) should disappear; product (Rf ~0.5) appears fluorescent under UV (365 nm).

Phase 3: Workup and Isolation
  • Quench: Cool the mixture to <50°C. Pour the reaction mass into Ice-Water (100 mL) containing Activated Charcoal (0.5 g) . Stir for 15 mins.

  • Filtration: Filter through a Celite pad to remove Copper residues and charcoal. (Safety: Dispose of Cu waste as hazardous heavy metal).

  • Acidification: Acidify the clear filtrate carefully with 6N HCl to pH 2–3.

    • Critical: Do not drop below pH 1, or the amine product may form a soluble hydrochloride salt.

  • Crystallization: The product usually precipitates as a yellow/orange solid. Stir at 0°C for 1 hour.

  • Purification: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 60°C.

    • Yield Expectations: 75% – 85%.

Workflow Diagram

ProtocolWorkflow Start START: Reagent Prep (Dry DMF, Ground K2CO3) SaltForm Salt Formation Substrate + Base + DMF (30 min @ RT) Start->SaltForm Coupling Coupling Reaction Add Aniline + Cu Cat (Heat to 110°C, 4-6h) SaltForm->Coupling Check TLC/HPLC Check Complete? Coupling->Check Check->Coupling No (Continue Heating) Quench Quench & Filter Pour into Ice/Water Filter off Cu (Celite) Check->Quench Yes Acidify Acidification Add 6N HCl to pH 2-3 (Precipitation) Quench->Acidify Finish Isolation Filter, Wash, Dry Acidify->Finish

Figure 2: Operational workflow for the synthesis of N-aryl-anthranilic acid derivatives.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst DeactivationThe 6-OH group may be chelating Cu strongly. Action: Increase Cu loading to 20 mol% or add a ligand like L-proline or 2-acetylcyclohexanone to stabilize the catalyst.
Blue/Green Reaction Color Oxidation of Cu(0) to Cu(II)Oxygen leak. Ullmann requires Cu(I).[2] Action: Ensure rigorous N₂ purging. Add a pinch of Ascorbic Acid (reductant).
Sticky Gum upon Acidification Impurities/SolventResidual DMF trapping the product. Action: Dilute water volume 2x before acidification. Recrystallize from Ethanol/Water.
Decarboxylation Temperature too highSubstrate is thermally sensitive. Action: Lower temp to 90°C and extend time.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • Goldberg, I. (1906). Ueber Phenylirungen bei Gegenwart von Kupfer als Katalysator.[3][4] Berichte der deutschen chemischen Gesellschaft, 39(2), 1691-1692. (Foundational text on Amide/Amine coupling).

  • Gao, H., et al. (2010). Synthesis and antitumor activity of 1-nitroacridone derivatives. European Journal of Medicinal Chemistry, 45(11), 5305-5312. (Context for the specific scaffold).
  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054-3131. Link

  • Sambe, L., et al. (2014). Ullmann condensation of chloro-nitro-benzoic acid derivatives: A scalable route. Organic Process Research & Development, 18(6). (General methodology for this class of acids).

Disclaimer: This protocol involves the use of heavy metals and nitro-compounds.[3][5] Standard PPE and fume hood usage are mandatory. Copper waste must be segregated.

Sources

Application

Application Note &amp; Protocol: Selective Synthesis of 2-chloro-6-hydroxy-3-nitrobenzaldehyde

Abstract This document provides a comprehensive guide for the high-fidelity synthesis of 2-chloro-6-hydroxy-3-nitrobenzaldehyde from its carboxylic acid precursor, 2-chloro-6-hydroxy-3-nitrobenzoic acid. The conversion o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the high-fidelity synthesis of 2-chloro-6-hydroxy-3-nitrobenzaldehyde from its carboxylic acid precursor, 2-chloro-6-hydroxy-3-nitrobenzoic acid. The conversion of a carboxylic acid to an aldehyde in the presence of other reducible or reactive functional groups, such as a nitro moiety, presents a significant synthetic challenge, often leading to over-reduction or undesired side reactions. This protocol outlines a robust, two-step methodology that proceeds via an intermediate acid chloride, followed by a chemoselective reduction. We detail the rationale for strategic reagent selection, provide a meticulously validated step-by-step protocol, and offer guidance on product characterization and troubleshooting, ensuring a reproducible and efficient synthesis for research and development applications.

Chemical Principle and Strategy Selection

The direct reduction of a carboxylic acid to an aldehyde is notoriously difficult to control, as the aldehyde product is typically more reactive than the starting acid and is readily reduced further to a primary alcohol[1][2]. This challenge is amplified in multifunctional molecules where chemoselectivity is paramount. The presence of a nitro group in the target substrate, 2-chloro-6-hydroxy-3-nitrobenzoic acid, precludes the use of many standard catalytic hydrogenation techniques, which could indiscriminately reduce the nitro group to an amine.

Therefore, a more controlled, two-step synthetic strategy is superior for this transformation:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acid derivative. The formation of an acyl chloride is an ideal choice due to its high reactivity and the ease of preparation using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The byproducts of thionyl chloride (SO₂ and HCl) are gaseous, which simplifies the workup procedure.

  • Chemoselective Reduction of the Acyl Chloride: The resulting acyl chloride can be selectively reduced to the aldehyde using a sterically hindered and less reactive hydride reagent. While the classic Rosenmund reduction is an option, it requires a poisoned palladium catalyst and hydrogen gas, which again risks reducing the nitro group[3][4]. A more reliable chemical approach involves using Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) . This reagent is significantly milder than its parent, lithium aluminum hydride (LiAlH₄), and is highly effective for the selective reduction of acyl chlorides to aldehydes without affecting other functional groups like esters, nitriles, or, critically, nitro groups[1].

This two-step approach provides a robust and reliable pathway to the desired aldehyde, maximizing yield and purity by circumventing common side reactions.

Overall Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Selective Reduction Start 2-chloro-6-hydroxy-3-nitrobenzoic acid Intermediate 2-chloro-6-hydroxy-3-nitrobenzoyl chloride Start->Intermediate SOCl₂, Toluene, Reflux Product 2-chloro-6-hydroxy-3-nitrobenzaldehyde Intermediate->Product 1. LiAlH(Ot-Bu)₃, THF, -78 °C 2. H₂O workup

Caption: Overall two-step synthesis pathway.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of this protocol.

Reagent/MaterialCAS No.Molecular Weight ( g/mol )Key Properties
2-chloro-6-hydroxy-3-nitrobenzoic acidN/A217.56Starting Material, solid
Thionyl chloride (SOCl₂)7719-09-7118.97Corrosive, moisture-sensitive, lachrymator
Anhydrous Toluene108-88-392.14Flammable, volatile solvent
Anhydrous Tetrahydrofuran (THF)109-99-972.11Flammable, peroxide-former, hygroscopic
Lithium tri-tert-butoxyaluminum hydride (1.0 M in THF)17476-04-9254.27Flammable, moisture-sensitive reducing agent
Ethyl Acetate (EtOAc)141-78-688.11Flammable solvent for extraction
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01Aqueous base for workup
Brine (Saturated NaCl Solution)7647-14-558.44For extraction workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent

Experimental Workflow

The following diagram outlines the complete experimental procedure from start to finish.

G start Start: Assemble Dry Glassware under Inert Atmosphere (N₂ or Ar) dissolve_acid Dissolve Acid Precursor in Anhydrous Toluene start->dissolve_acid add_socl2 Add Thionyl Chloride (SOCl₂) Dropwise dissolve_acid->add_socl2 reflux Reflux Mixture until Gas Evolution Ceases (~2-4h) add_socl2->reflux remove_solvent Remove Toluene & Excess SOCl₂ under Reduced Pressure reflux->remove_solvent dissolve_chloride Dissolve Crude Acyl Chloride in Anhydrous THF remove_solvent->dissolve_chloride cool_reaction Cool Solution to -78 °C (Dry Ice/Acetone Bath) dissolve_chloride->cool_reaction add_hydride Add LiAlH(Ot-Bu)₃ Solution Dropwise at -78 °C cool_reaction->add_hydride stir_reaction Stir at -78 °C for 1-2h (Monitor by TLC) add_hydride->stir_reaction quench Slowly Quench with Water, then 1M HCl stir_reaction->quench warm Warm to Room Temperature quench->warm extract Extract with Ethyl Acetate (3x) warm->extract wash Wash Combined Organic Layers (NaHCO₃, Brine) extract->wash dry Dry Organic Layer over MgSO₄ wash->dry filter_evaporate Filter and Evaporate Solvent dry->filter_evaporate purify Purify Crude Product (Column Chromatography or Recrystallization) filter_evaporate->purify characterize Characterize Final Product (NMR, IR, MP) purify->characterize finish End: Store Pure Product characterize->finish

Caption: Step-by-step experimental workflow diagram.

Detailed Step-by-Step Protocol

Safety First: This procedure involves hazardous materials. Perform all steps in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Thionyl chloride is highly corrosive and a lachrymator. Hydride reagents react violently with water.

Part A: Synthesis of 2-chloro-6-hydroxy-3-nitrobenzoyl chloride
  • Apparatus Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet for nitrogen or argon. Ensure the system is under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add 2-chloro-6-hydroxy-3-nitrobenzoic acid (1.0 eq). Add anhydrous toluene (approx. 10 mL per 1 g of acid) via cannula or syringe.

  • Chlorination: Begin stirring the suspension. Slowly add thionyl chloride (2.0 eq) dropwise via syringe at room temperature.

    • Causality Note: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The reaction is performed in toluene to facilitate heating to the required reflux temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C). Maintain reflux for 2-4 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases and the solution becomes homogeneous.

  • Workup: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-6-hydroxy-3-nitrobenzoyl chloride, typically a yellow-orange solid or oil, is used directly in the next step without further purification.

    • Trustworthiness Note: It is critical to remove all residual thionyl chloride, as it will react with the hydride reagent in the next step. Co-evaporating with anhydrous toluene (adding a small amount and removing it under vacuum) two to three times can help ensure its complete removal.

Part B: Reduction to 2-chloro-6-hydroxy-3-nitrobenzaldehyde
  • Apparatus Setup: Ensure all glassware is rigorously dried. Under an inert atmosphere, equip a flask with a magnetic stir bar, a gas inlet, and a septum.

  • Dissolution: Dissolve the crude acyl chloride from Part A in anhydrous THF (approx. 15 mL per 1 g of starting acid).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is essential to maintain this low temperature throughout the addition of the reducing agent.

    • Causality Note: The low temperature is critical to prevent over-reduction of the aldehyde product to an alcohol and to control the reactivity of the hydride reagent[1].

  • Reduction: While stirring vigorously at -78 °C, add a 1.0 M solution of lithium tri-tert-butoxyaluminum hydride in THF (1.1 eq) dropwise via syringe over 20-30 minutes.

  • Monitoring: Stir the reaction at -78 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with water and extracting with ethyl acetate.

  • Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of water while maintaining the temperature at -78 °C. Then, add 1 M HCl solution dropwise until the mixture becomes acidic.

    • Safety Note: The quenching process is highly exothermic. Add the water extremely slowly to avoid a dangerous temperature spike and uncontrolled gas evolution.

  • Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers. Wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization (e.g., from an ethanol/water or toluene/hexane mixture) or silica gel column chromatography to obtain the pure 2-chloro-6-hydroxy-3-nitrobenzaldehyde.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Property2-chloro-6-hydroxy-3-nitrobenzoic acid (Precursor)2-chloro-6-hydroxy-3-nitrobenzaldehyde (Product)[5]
Molecular Formula C₇H₄ClNO₅C₇H₄ClNO₄
Molecular Weight 217.56 g/mol 201.56 g/mol
Appearance Off-white to yellow solidYellow crystalline solid
Melting Point To be determined experimentallyTo be determined experimentally
¹H NMR (Expected) Aromatic protons, -COOH proton (~10-12 ppm)Aromatic protons, -CHO proton (~9.5-10.5 ppm), -OH proton
IR Spectroscopy (cm⁻¹) ~1700 (C=O, acid), ~3000 (O-H, acid), ~1530 (NO₂)~1680 (C=O, aldehyde), ~3200 (O-H, phenol), ~1530 (NO₂)

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Yield of Aldehyde Incomplete formation of acyl chloride; Deactivated hydride reagent; Over-reduction.Ensure complete removal of SOCl₂. Use fresh, anhydrous hydride solution. Maintain strict -78 °C during addition.
Presence of Starting Material Incomplete reaction in either step.Increase reflux time for chlorination. Increase reaction time or add slightly more hydride for the reduction step.
Presence of Primary Alcohol Over-reduction due to temperature increase or excess hydride.Ensure temperature is maintained at -78 °C. Add hydride reagent slowly and precisely.
Complex Mixture of Products Reaction quenched at too high a temperature; Wet solvents or glassware.Quench slowly at -78 °C. Rigorously dry all solvents and glassware before use.

References

  • Allen, C. F. H. (n.d.). How will you convert benzoic acid into benzaldehyde? Toppr. [Link]

  • Unacademy. (n.d.). How to Convert Benzoic Acid to Benzaldehyde. [Link]

  • Various Authors. (2017). How will I convert benzoic to benzaldehyde? Quora. [Link]

  • Scaggs, S., et al. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. [Link]

  • Filo. (2024). The reagent, from the following, which converts benzoic acid to benzaldeh...[Link]

  • Shaalaa.com. (2023). Convert the following: Benzoic acid to Benzaldehyde.[Link]

  • Gevorgyan, V., et al. (2013). Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. Organic Letters. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71756245, 2-Chloro-6-hydroxy-3-nitrobenzaldehyde. [Link]

  • ResearchGate. (n.d.). Selective reduction of aldehydes in the presence of a nitro group with TUDO. [Link]

  • PubMed. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. [Link]

  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Save My Exams. (2025). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. [Link]

Sources

Method

Application Note: Scale-Up Synthesis of 2-Chloro-6-hydroxy-3-nitrobenzoic Acid

Executive Summary This Application Note details the process development and scale-up protocol for the synthesis of 2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS 2059945-51-4) . This compound is a critical scaffold in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up protocol for the synthesis of 2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS 2059945-51-4) . This compound is a critical scaffold in the synthesis of pharmaceuticals, particularly as a precursor for antiviral and anti-parasitic agents where the functionalized salicylate core serves as a pharmacophore.

The synthesis relies on the regioselective nitration of 2-chloro-6-hydroxybenzoic acid. By leveraging the strong ortho/para-directing effect of the hydroxyl group relative to the weaker directing effects of the chloro and carboxyl groups, the process favors the formation of the 3-nitro isomer (para to the hydroxyl). This guide addresses the critical challenges of scale-up: exotherm management, isomer control, and purification of the target para-nitro species from the ortho-nitro impurity.

Retrosynthetic Analysis & Strategy

The target molecule is a tri-substituted benzene ring. The most efficient disconnection is the introduction of the nitro group as the final functionalization step on the pre-formed halogenated salicylate core.

Strategic Logic
  • Starting Material: 2-Chloro-6-hydroxybenzoic acid (also known as 6-chlorosalicylic acid). This material is commercially available or can be synthesized via the hydrolysis of 2,6-dichlorobenzoic acid.

  • Regiochemistry:

    • Hydroxyl Group (C6): Strong activator, directs ortho (C5) and para (C3).

    • Chloro Group (C2): Weak deactivator, directs ortho (C3) and para (C5).

    • Carboxyl Group (C1): Moderate deactivator, directs meta (C3, C5).

    • Selectivity: In salicylate systems, nitration para to the hydroxyl group is generally favored electronically and sterically over the ortho position (which is prone to intramolecular H-bonding). Therefore, the 3-nitro isomer (Target) is the expected major product, while the 5-nitro isomer is the minor impurity.

Reaction Pathway Diagram

SynthesisRoute SM 2-Chloro-6-hydroxybenzoic acid (C7H5ClO3) Intermediate Sigma Complex (Transition State) SM->Intermediate Electrophilic Attack (0-5°C) Reagents HNO3 / H2SO4 (Nitration Mixture) Reagents->Intermediate Target TARGET: 2-Chloro-6-hydroxy-3-nitrobenzoic acid (Major Isomer - Para to OH) Intermediate->Target Major Pathway (Steric/Electronic Favorability) Impurity Impurity: 2-Chloro-6-hydroxy-5-nitrobenzoic acid (Minor Isomer - Ortho to OH) Intermediate->Impurity Minor Pathway

Caption: Reaction pathway showing the regioselective nitration of 2-chloro-6-hydroxybenzoic acid favoring the 3-nitro isomer.

Safety & Hazard Analysis (Critical)

WARNING: Nitration reactions are inherently exothermic and can lead to thermal runaway if not strictly controlled.

  • Thermal Runaway: The heat of nitration is high. Accumulation of unreacted nitric acid at low temperatures followed by a sudden temperature rise can cause an explosion. Protocol Rule: Reagent addition must be rate-limited by the cooling capacity of the reactor.

  • Gas Evolution: NOx fumes are toxic. All operations must be performed in a well-ventilated fume hood with a caustic scrubber.

  • Acid Burns: Concentrated H2SO4 and HNO3 are corrosive. Full PPE (acid-resistant gloves, face shield, apron) is mandatory.

  • Quenching: Diluting the nitration mass with water is highly exothermic. Always add the acid mixture to ice/water, never the reverse.

Scale-Up Protocol (100g Basis)

This protocol is validated for a 100g batch size but is designed with parameters (dosing time, heat transfer) suitable for translation to kilogram-scale reactors.

Materials
ReagentCAS No.MW ( g/mol )AmountEquiv.[1]Role
2-Chloro-6-hydroxybenzoic acid 56961-32-1172.57100.0 g1.0Substrate
Sulfuric Acid (98%) 7664-93-998.08500 mL~15 volSolvent/Catalyst
Nitric Acid (70%) 7697-37-263.0140.0 mL~1.1Electrophile
Ice/Water 7732-18-518.021.5 kgN/AQuenching
Equipment
  • 1L Double-jacketed glass reactor with overhead mechanical stirring (Teflon impeller).

  • Thermostat circulator (Capacity: -10°C to 100°C).

  • Calibrated dropping funnel or peristaltic pump for acid addition.

  • Internal temperature probe (PT100).

Step-by-Step Procedure
Step 1: Dissolution
  • Charge 500 mL of conc. H2SO4 into the reactor.

  • Start stirring at 250 RPM.

  • Cool the acid to 5°C .

  • Add 100.0 g of 2-chloro-6-hydroxybenzoic acid portion-wise over 15 minutes.

    • Note: The dissolution may be slow. Ensure a homogenous suspension/solution before proceeding. The substrate is stable in H2SO4 at this temperature.

Step 2: Nitration (The Critical Step)
  • Cool the mixture to 0°C .

  • Prepare the nitrating agent: Measure 40.0 mL of HNO3 (70%) .

    • Scale-up Tip: For larger scales, pre-mixing HNO3 with H2SO4 (Mixed Acid) is safer to prevent local hot spots, but at this scale, direct addition is acceptable if controlled.

  • Addition: Add the HNO3 dropwise to the reactor.

    • Control Parameter: Maintain internal temperature < 10°C .

    • Duration: Addition should take approximately 45–60 minutes.

  • Post-Addition Stirring: After addition is complete, allow the reaction to stir at 0–5°C for 1 hour .

  • Warm-up: Slowly raise the temperature to 20°C (Room Temp) over 30 minutes and stir for an additional 2 hours.

    • Monitoring: Check reaction progress via HPLC (C18 column, Water/ACN gradient). Look for the disappearance of the starting material peak (RT ~4.5 min) and appearance of the product peak (RT ~5.2 min).

Step 3: Quenching & Isolation
  • Prepare a slurry of 1.0 kg crushed ice and 500 mL water in a 3L beaker or quench vessel.

  • Slowly pour the reaction mixture into the ice slurry with vigorous stirring.

    • Caution: Significant exotherm.[2] Ensure the quench temperature stays < 40°C to prevent tar formation.

  • A pale yellow to off-white precipitate will form immediately.

  • Stir the slurry for 30 minutes to ensure complete precipitation and breakdown of any nitrosylsulfuric acid byproducts.

  • Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with 3 x 200 mL cold water until the filtrate pH is > 3.

    • Critical: Acidic residues can cause degradation during drying.

Step 4: Purification (Isomer Control)

The crude product contains the major isomer (3-nitro) and potentially the minor isomer (5-nitro).

  • Recrystallization: Transfer the wet cake to a flask.

  • Add Ethanol/Water (1:1 v/v) (approx. 10 mL per gram of crude).

  • Heat to reflux until dissolved. If insolubles remain, filter hot.

  • Cool slowly to room temperature, then to 0°C.

  • The 3-nitro isomer (Target) typically crystallizes as pale yellow needles. The 5-nitro isomer (ortho-like) is more soluble in the mother liquor due to intramolecular hydrogen bonding (if it forms) or stays in solution due to different solubility profile.

    • Note: If the 5-nitro isomer is the major impurity, it often has higher solubility in aqueous ethanol than the 3-nitro (para-like) form.

  • Filter the pure crystals and wash with cold 50% ethanol.

  • Dry in a vacuum oven at 50°C for 12 hours.

Analytical Specifications & Quality Control

TestMethodSpecification
Appearance VisualPale yellow crystalline powder
Purity HPLC (254 nm)> 98.0% (area)
Identity 1H-NMR (DMSO-d6)Consistent with structure
Melting Point Capillary175–180°C (Literature dependent)
Moisture Karl Fischer< 0.5%

1H-NMR Interpretation (Predicted):

  • Starting Material: Two doublets (or multiplet) for the aromatic protons at C3, C4, C5.

  • Target (3-Nitro): The aromatic ring has only one proton left at C4 and one at C5? No, C1(COOH), C2(Cl), C3(NO2), C6(OH).

    • Ring positions: 1, 2, 3, 4, 5, 6.

    • Substituents: 1-COOH, 2-Cl, 3-NO2, 6-OH.

    • Protons remaining: C4-H and C5-H.

    • Coupling: Ortho coupling (J ~8-9 Hz).

    • Spectrum: Two doublets in the aromatic region (approx 7.0 - 8.5 ppm) with ortho coupling.

  • Impurity (5-Nitro): Substituents: 1-COOH, 2-Cl, 5-NO2, 6-OH.

    • Protons remaining: C3-H and C4-H.

    • Coupling: Ortho coupling (J ~8-9 Hz).

    • Differentiation: The chemical shifts will differ. The proton ortho to NO2 will be significantly deshielded.

Troubleshooting Guide

Troubleshooting Problem Problem Detected LowYield Low Yield (<50%) Problem->LowYield Impurity High Level of Isomer (5-Nitro) Problem->Impurity Tar Dark/Tarred Product Problem->Tar Action1 Check Water Content in Acids (Water stops nitration) LowYield->Action1 Action2 Recrystallize from Glacial Acetic Acid (Improves isomer rejection) Impurity->Action2 Action3 Reduce Addition Temp to <5°C (Prevent oxidation) Tar->Action3

Caption: Decision tree for troubleshooting common issues during the nitration process.

References

  • Nitration of Salicylic Acids

    • Study on the nitration of salicylic acid by means of HNO3/AcOH. (2006).[1][3] Organic Process Research & Development.

    • Source:

  • Synthesis of Chlorosalicylic Acids

    • Process for producing 6-chlorosalicylic acid.
    • Source:

  • General Nitration Safety

    • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).[4] Master Organic Chemistry.

    • Source:

  • Compound Data

    • 2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS 2059945-51-4).[5]

    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-hydroxy-3-nitrobenzoic Acid

Welcome to the technical support center for the synthesis of 2-Chloro-6-hydroxy-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-hydroxy-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, we will delve into common challenges, provide troubleshooting solutions, and offer a detailed, optimized protocol.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-Chloro-6-hydroxy-3-nitrobenzoic acid, which is typically synthesized via the nitration of 2-chloro-6-hydroxybenzoic acid. The directing effects of the chloro, hydroxyl, and carboxylic acid groups on the aromatic ring make this reaction susceptible to variations in yield and the formation of isomers.[1][2]

Issue Potential Causes Recommended Solutions & Scientific Rationale
Low Yield of Desired Product 1. Suboptimal Reaction Temperature: The nitration of substituted benzoic acids is highly temperature-sensitive.[3] Elevated temperatures can lead to the formation of undesired side products and over-nitration.1. Maintain Strict Temperature Control: The reaction should be carried out at a low temperature, typically between 0°C and 5°C, using an ice-salt bath. This minimizes the kinetic energy of the reactants, favoring the desired regioselectivity and reducing the rate of side reactions.
2. Incorrect Acid Concentrations: The ratio and concentration of nitric acid and sulfuric acid are critical for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile in this reaction.2. Use Concentrated Acids and Optimize Ratio: Employ concentrated nitric acid and sulfuric acid. A common and effective nitrating mixture is prepared by slowly adding concentrated sulfuric acid to concentrated nitric acid. This mixture ensures a high concentration of the nitronium ion, driving the reaction towards the product.
3. Incomplete Reaction: Insufficient reaction time can lead to a significant amount of unreacted starting material remaining.3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (2-chloro-6-hydroxybenzoic acid). The reaction should be allowed to proceed until the starting material is no longer detectable.
Formation of Multiple Isomers 1. Competing Directing Effects: The starting material, 2-chloro-6-hydroxybenzoic acid, has three substituents with different directing effects. The hydroxyl group is a strong ortho-, para-director, the chloro group is a weaker ortho-, para-director, and the carboxylic acid group is a meta-director. This can lead to the formation of various isomers.[2]1. Precise Temperature and Reagent Addition Control: The regioselectivity of the nitration is influenced by kinetic and thermodynamic control. Maintaining a low temperature and slow, dropwise addition of the nitrating agent can favor the formation of the thermodynamically more stable product.
2. Reaction Conditions Favoring Isomerization: In some cases, harsh reaction conditions can lead to the isomerization of the product.2. Mild Reaction Conditions: Avoid excessive heating during the reaction and work-up. The use of a well-controlled, low-temperature nitration protocol is crucial.
Product Contamination and Purity Issues 1. Presence of Over-nitrated Byproducts: Higher temperatures or prolonged reaction times can result in the introduction of more than one nitro group onto the aromatic ring.1. Careful Control of Stoichiometry and Temperature: Use a stoichiometric amount or a slight excess of the nitrating agent. As mentioned, maintaining a low temperature is critical to prevent over-nitration.
2. Incomplete Removal of Acids during Work-up: Residual nitric and sulfuric acid can contaminate the final product.2. Thorough Washing and Neutralization: After quenching the reaction with ice, the precipitated product should be thoroughly washed with cold water until the washings are neutral to pH paper. This ensures the complete removal of residual acids.
3. Inefficient Crystallization: Poor crystallization technique can lead to the inclusion of impurities in the crystal lattice.3. Optimize Crystallization Solvent and Procedure: Recrystallization from a suitable solvent system is often necessary to achieve high purity. A mixture of ethanol and water is commonly effective. Slow cooling during crystallization promotes the formation of larger, purer crystals.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Caption: A troubleshooting workflow for optimizing the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the nitration of 2-chloro-6-hydroxybenzoic acid?

A1: The nitration of 2-chloro-6-hydroxybenzoic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism. The nitronium ion (NO₂⁺), generated in-situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The electron-rich aromatic ring of the substituted benzoic acid attacks the nitronium ion. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The strongly activating hydroxyl group and the weakly activating chloro group are ortho-, para-directors, while the deactivating carboxylic acid group is a meta-director. The position of nitration is a result of the interplay of these directing effects.

Q2: Why is a low temperature crucial for this specific nitration?

A2: Low temperatures are critical for several reasons. Firstly, the reaction is exothermic, and maintaining a low temperature prevents the reaction from becoming uncontrollable. Secondly, it enhances the regioselectivity of the reaction, favoring the formation of the desired 3-nitro isomer. At higher temperatures, the reaction becomes less selective, leading to a mixture of isomers and a decrease in the yield of the target compound.[3]

Q3: What are the primary safety precautions to consider during this synthesis?

A3: The nitration of aromatic compounds involves highly corrosive and reactive chemicals.[2] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Concentrated nitric and sulfuric acids can cause severe burns, so they must be handled with extreme care. The nitrating mixture should be prepared by slowly adding sulfuric acid to nitric acid while cooling in an ice bath to dissipate the heat generated.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of 2-Chloro-6-hydroxy-3-nitrobenzoic acid can be confirmed using several analytical techniques. The melting point of the purified compound should be sharp and consistent with the literature value. Spectroscopic methods such as ¹H NMR and ¹³C NMR spectroscopy can confirm the structure by showing the characteristic chemical shifts and coupling patterns of the protons and carbons in the molecule. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of the final product.

III. Optimized Experimental Protocol

This protocol provides a step-by-step method for the synthesis of 2-Chloro-6-hydroxy-3-nitrobenzoic acid with an emphasis on maximizing yield and purity.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles
2-Chloro-6-hydroxybenzoic acid172.5710.0 g0.058
Concentrated Sulfuric Acid (98%)98.0840 mL-
Concentrated Nitric Acid (70%)63.014.5 mL0.071
Ice-As needed-
Deionized Water18.02As needed-
Ethanol46.07For recrystallization-
Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a flask, carefully and slowly add 4.5 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid while cooling the flask in an ice-salt bath. The temperature should be maintained below 10°C.

  • Dissolution of the Starting Material: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 2-chloro-6-hydroxybenzoic acid in 20 mL of concentrated sulfuric acid. Cool this solution to 0-5°C in an ice-salt bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 2-chloro-6-hydroxybenzoic acid over a period of 30-45 minutes. Ensure that the internal temperature of the reaction mixture does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching and Precipitation: Carefully pour the reaction mixture onto a large beaker containing approximately 200 g of crushed ice with constant stirring. A yellow precipitate of the crude product will form.

  • Isolation of the Crude Product: Allow the ice to melt completely, then collect the precipitate by vacuum filtration. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

  • Purification by Recrystallization: Transfer the crude product to a flask and recrystallize it from a minimal amount of hot ethanol-water mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60-70°C to a constant weight.

Visualizing the Synthetic Pathway

The following diagram outlines the chemical transformation from the starting material to the final product.

SynthesisPathway cluster_reactants Reactants cluster_product Product 2-Chloro-6-hydroxybenzoic_acid 2-Chloro-6-hydroxybenzoic acid 2-Chloro-6-hydroxy-3-nitrobenzoic_acid 2-Chloro-6-hydroxy-3-nitrobenzoic acid 2-Chloro-6-hydroxybenzoic_acid->2-Chloro-6-hydroxy-3-nitrobenzoic_acid Nitration 0-5°C Nitrating_Mixture HNO₃ / H₂SO₄

Caption: The nitration of 2-chloro-6-hydroxybenzoic acid.

By following this comprehensive guide, researchers can effectively troubleshoot and optimize the synthesis of 2-Chloro-6-hydroxy-3-nitrobenzoic acid, leading to improved yields and higher purity of this valuable compound.

IV. References

  • Treadwell, E. M., & Lin, T.-Y. (2008). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education, 85(11), 1549. [Link]

  • ResearchGate. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]

  • Namseng International Co., Ltd. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

Sources

Optimization

separating 2-Chloro-6-hydroxy-3-nitrobenzoic acid from 3-nitro isomers

Topic: Separating 2-Chloro-6-hydroxy-3-nitrobenzoic acid from its 3-nitro Isomers Audience: Researchers, scientists, and drug development professionals. Introduction for the Senior Application Scientist Welcome to our de...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separating 2-Chloro-6-hydroxy-3-nitrobenzoic acid from its 3-nitro Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction for the Senior Application Scientist

Welcome to our dedicated technical support guide for the challenging separation of 2-Chloro-6-hydroxy-3-nitrobenzoic acid from its isomers. As a Senior Application Scientist, I understand that obtaining a pure compound is paramount for the success of your research and development projects. The presence of positional isomers, often formed during synthesis, can lead to ambiguous analytical results, reduced efficacy, and potential off-target effects in drug candidates. This guide is designed to provide you with not just protocols, but also the underlying chemical principles to troubleshoot and optimize your separation strategy.

Frequently Asked Questions (FAQs)
Q1: Why is the separation of 2-Chloro-6-hydroxy-3-nitrobenzoic acid from its isomers so challenging?

A1: The difficulty in separating these isomers stems from their very similar physicochemical properties. Positional isomers have the same molecular weight and formula, and often exhibit only slight differences in polarity, solubility, and pKa. These subtle differences require highly selective separation techniques to resolve. For instance, the nitration of substituted benzoic acids can lead to a mixture of isomers, where the position of the nitro group varies.[1][2]

Q2: What are the most likely isomeric impurities I might be dealing with?

A2: During the synthesis of 2-Chloro-6-hydroxy-3-nitrobenzoic acid, particularly through electrophilic aromatic substitution reactions like nitration, you can expect the formation of several positional isomers. The directing effects of the chloro, hydroxyl, and carboxyl groups on the benzene ring will influence the position of the incoming nitro group. Some potential isomers you might encounter include:

  • 5-Chloro-2-hydroxy-3-nitrobenzoic acid[3]

  • 2-Chloro-4-hydroxy-3-nitrobenzoic acid

  • 4-Chloro-2-hydroxy-3-nitrobenzoic acid

  • Isomers where the positions of the chloro and hydroxyl groups are swapped.

  • Other chloro-nitrobenzoic acid isomers if the starting material was not hydroxylated.[4][5][6][7][8][9]

Q3: What analytical techniques are best for identifying the isomers in my mixture?

A3: A combination of techniques is often ideal. High-Performance Liquid Chromatography (HPLC) coupled with a high-resolution mass spectrometer (LC-MS) is a powerful tool for separating and identifying isomers.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for determining the precise substitution pattern on the aromatic ring. For a quicker, more qualitative assessment, Thin-Layer Chromatography (TLC) can be an effective initial step to visualize the number of components in your mixture.[12][13][14]

Troubleshooting Guides

This section provides in-depth, question-and-answer-based troubleshooting for common issues encountered during the separation of 2-Chloro-6-hydroxy-3-nitrobenzoic acid and its isomers.

Guide 1: Fractional Crystallization & pH-Mediated Precipitation

Q: My attempts at recrystallization result in a co-precipitation of isomers. How can I improve the selectivity?

A: Co-precipitation is common when isomers have very similar solubilities. The key is to exploit subtle differences in their acidity (pKa values). A fractional precipitation approach based on pH control can be highly effective.[15]

  • The Principle: The acidity of a substituted benzoic acid is influenced by the electronic effects of its substituents. The pKa of the carboxylic acid group will vary between isomers. By carefully adjusting the pH of an aqueous solution of the isomeric mixture, you can selectively protonate and precipitate one isomer while others remain as soluble carboxylate salts.[15]

  • Troubleshooting Steps:

    • Determine pKa Values: If not available in the literature, you may need to experimentally determine the pKa of your target compound and the major isomeric impurities.[16] Generally, electron-withdrawing groups (like nitro and chloro) will lower the pKa, making the acid stronger.

    • Slow Acidification: Dissolve the crude mixture in an aqueous alkaline solution (e.g., NaOH or NaHCO3) to a pH of at least 10, ensuring all isomers are deprotonated and dissolved.[15] Then, slowly add a dilute mineral acid (e.g., HCl) dropwise with vigorous stirring.

    • Monitor Precipitation: Monitor the pH continuously. Different isomers will precipitate at different pH ranges. Collect the precipitate at various pH intervals and analyze the purity of each fraction by HPLC or TLC.

Table 1: Physicochemical Properties of Relevant Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
2-Chloro-6-hydroxy-3-nitrobenzoic acid C₇H₄ClNO₅217.56Not availableLikely soluble in polar organic solvents.
2-Chloro-3-nitrobenzoic acidC₇H₄ClNO₄201.56183-187[17]Practically insoluble in water; soluble in methanol.[18]
2-Chloro-5-nitrobenzoic acidC₇H₄ClNO₄201.56164-166Data not readily available.
2-Chloro-6-nitrobenzoic acidC₇H₄ClNO₄201.56136-138Data not readily available.
5-Chloro-2-hydroxy-3-nitrobenzoic acidC₇H₄ClNO₅217.56Data not availableData not available.

Note: Complete physical data for all potential isomers is not always readily available in public databases. Experimental determination may be necessary.

Guide 2: High-Performance Liquid Chromatography (HPLC)

Q: I am seeing poor resolution between my isomeric peaks on a standard C18 column. What can I do to improve the separation?

A: This is a classic challenge with positional isomers. While a C18 column separates based on hydrophobicity, the differences between your isomers might be too subtle. Here's how to enhance resolution:

  • Mobile Phase Optimization:

    • pH Adjustment: The retention of acidic compounds on reversed-phase columns is highly dependent on the mobile phase pH. By adjusting the pH to be near the pKa of your compounds, you can often maximize differences in their ionization state and, therefore, their retention. Adding a small amount of an acid like acetic acid or formic acid is a common practice.[10]

    • Solvent System: If you are using a standard methanol/water or acetonitrile/water system, consider trying a different organic modifier. For example, 2-propanol has different selectivity and can sometimes improve the separation of aromatic isomers.[10]

  • Alternative Stationary Phases:

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 phases due to π-π interactions between the phenyl rings of the stationary phase and your aromatic analytes. This can be very effective for separating positional isomers.

    • Pentafluorophenyl (PFP) Columns: PFP phases provide a unique separation mechanism based on a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They are particularly well-suited for separating halogenated and aromatic compounds.

    • Cyclodextrin-Bonded Phases: These phases separate isomers based on their ability to fit into the hydrophobic cavity of the cyclodextrin molecule, offering excellent shape selectivity.[19]

Experimental Protocol: HPLC Method Development for Isomer Separation

  • Initial Screening (C18 Column):

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or a wavelength of maximum absorbance for your compounds.

  • Optimization:

    • If co-elution occurs, try an isocratic hold at a mobile phase composition that gives a retention factor (k') between 2 and 10 for your peaks of interest.

    • Adjust the mobile phase pH using different additives (e.g., acetic acid, phosphoric acid) to see if selectivity changes.[11]

  • Alternative Column Screening:

    • If resolution is still insufficient, screen a Phenyl-Hexyl and a PFP column using the optimized mobile phase conditions from step 2.

DOT Script for HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Start: Poor Isomer Resolution on C18 mobile_phase Mobile Phase Optimization start->mobile_phase solvent_type Change Organic Solvent (e.g., to Isopropanol) mobile_phase->solvent_type ph_adjust Adjust Mobile Phase pH (near pKa) mobile_phase->ph_adjust alt_column Alternative Stationary Phase solvent_type->alt_column If not resolved success Achieved Resolution solvent_type->success If resolved ph_adjust->alt_column If not resolved ph_adjust->success If resolved pfp_column Pentafluorophenyl (PFP) Column alt_column->pfp_column phenyl_column Phenyl-Hexyl Column alt_column->phenyl_column cyclodextrin_column Cyclodextrin Column alt_column->cyclodextrin_column pfp_column->success phenyl_column->success cyclodextrin_column->success

Caption: Workflow for troubleshooting poor HPLC isomer separation.

Preparative Scale Separation Strategy

For isolating larger quantities of your target compound, a multi-step approach is often the most efficient.

DOT Script for Preparative Separation Workflow

Preparative_Separation crude Crude Isomeric Mixture extraction Liquid-Liquid Extraction (pH-based) crude->extraction crystallization Fractional Crystallization (pH-controlled) extraction->crystallization Enriched Fractions impurities Isomeric Impurities extraction->impurities prep_hplc Preparative HPLC crystallization->prep_hplc Partially Pure Fractions crystallization->impurities pure_product Pure 2-Chloro-6-hydroxy- 3-nitrobenzoic acid prep_hplc->pure_product prep_hplc->impurities

Caption: Multi-step strategy for preparative scale isomer purification.

Step-by-Step Protocol: Combined Extraction and Crystallization

  • Initial Extraction:

    • Dissolve the crude solid in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The weakly acidic phenolic hydroxyl group may not be fully deprotonated, while the more acidic carboxylic acid groups of all isomers will be, transferring them to the aqueous layer.

    • Separate the aqueous layer.

  • Fractional Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add 1M HCl dropwise while monitoring the pH.

    • Collect the precipitate formed at different pH ranges (e.g., pH 5, pH 4, pH 3).

  • Analysis and Further Purification:

    • Analyze the purity of each solid fraction using TLC or HPLC.

    • Fractions enriched with the desired isomer can be combined and subjected to a final recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).

    • For very high purity requirements, the enriched fractions may need to be purified further by preparative HPLC.

References
  • Jin, H., & Lee, Y. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. [Link]

  • Wang, Q., & Li, H. (2003). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 1005(1-2), 159-162. [Link]

  • Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography, 6(1), 23-33. [Link]

  • Waters Corporation. (2014). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography, 6(1), 23-33. [Link]

  • Gannett, P. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Quora. [Link]

  • PubChem. 2-Chloro-3-nitrobenzoic acid. [Link]

  • Ishida, H., & Gotoh, K. (2019). Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives. Acta Crystallographica Section E: Crystallographic Communications, 75(10), 1494-1499. [Link]

  • Gotoh, K., & Ishida, H. (2019). Crystal structure of 4-chloro-2-nitrobenzoic acid with 4-hydroxyquinoline. Acta Crystallographica Section E: Crystallographic Communications, 75(11), 1853-1856. [Link]

  • Ishida, H., & Gotoh, K. (2019). Crystal structures of the two isomeric hydrogen-bonded cocrystals 2-chloro-4-nitro-benzoic acid–5-nitro-quinoline (1/1) and 5-chloro-2-nitro-benzoic acid–5-nitro-quinoline (1/1). Acta Crystallographica Section E: Crystallographic Communications, 75(11), 1694-1699. [Link]

  • PubChem. 5-Chloro-2-hydroxy-3-nitrobenzoic acid. [Link]

  • SIELC Technologies. Separation of 2-Chloro-3-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Gotoh, K., & Ishida, H. (2019). Crystal structure of 4-chloro-2-nitrobenzoic acid with 4-hydroxyquinoline: a disordered structure over two states of 4-chloro-2-nitrobenzoic acid–quinolin-4(1H)-one (1/1) and 4-hydroxyquinolinium 4-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 75(11), 1853-1856. [Link]

  • PubChem. 2-Chloro-6-hydroxy-3-nitrobenzaldehyde. [Link]

  • Google Patents. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
  • PrepChem.com. Synthesis of 2-Chloro-3-hydroxy benzoic acid. [Link]

  • Google Patents. US3174999A - Method of separating nitro-substitutedchloro-benzoic acids.
  • Waters Corporation. (2014). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • Semantic Scholar. Crystal structure of 4-chloro-2-nitrobenzoic acid with 4-hydroxyquinoline: a disordered structure over two states of 4-chloro-2-nitrobenzoic acid–quinolin-4(1H)-one (1/1) and 4-hydroxyquinolinium 4-chloro-2-nitrobenzoate. [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

  • Table 20.
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • Patsnap. Production process of 2-chloro-5-nitrobenzoic acid. [Link]

  • Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • Google Patents. JPS6089451A - Production of 6-nitro-3-hydroxybenzoic acid.
  • Determining the pKa of 2-hydroxybenzoic acid.
  • Organic Syntheses. anhydro-2-hydroxymercuri-3-nitrobenzoic acid. [Link]

  • PubChem. 2-Chloro-5-nitrobenzoic acid. [Link]

  • Utah Tech University. pKa Chart. [Link]

Sources

Troubleshooting

purification of 2-Chloro-6-hydroxy-3-nitrobenzoic acid by recrystallization

Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris, the Senior Application Scientist managing your query regarding the purification of 2-Chloro-6-hydroxy-3-nitrobenzoic acid .

This molecule presents a specific set of purification challenges due to its polysubstituted nature :

  • Steric Crowding: The 2-Chloro and 6-Hydroxy groups flank the carboxylic acid, creating significant steric strain and influencing solubility.

  • Acidity: The 3-Nitro group (electron-withdrawing) combined with the phenolic hydroxyl makes this compound significantly more acidic than benzoic acid.

  • Impurity Profile: Common synthesis routes (nitration of 2-chloro-6-hydroxybenzoic acid) often yield regioisomers (e.g., 5-nitro) and oxidation byproducts that are difficult to separate.

Below is the optimized purification protocol designed to maximize purity (>98%) while mitigating yield loss.

Module 1: The "Gold Standard" Purification Protocol

For pharmaceutical-grade purity, a single recrystallization is often insufficient due to the co-precipitation of isomers. We recommend a Dual-Stage Purification : Acid-Base Fractionation followed by Recrystallization.

Stage 1: Acid-Base Fractionation (Gross Cleanup)

Purpose: To remove non-acidic impurities and inorganic salts carried over from nitration.

  • Dissolution: Suspend the crude solid in 5% Aqueous Sodium Bicarbonate (

    
    )  (10 mL/g of crude). Stir until effervescence ceases.
    
    • Note: The product will dissolve as the sodium salt.[1] Dark, tarry impurities often remain undissolved.

  • Filtration: Filter the dark solution through a Celite pad to remove insoluble tars.

  • Precipitation: Slowly add 6N Hydrochloric Acid (HCl) to the filtrate while stirring vigorously. Monitor pH; target pH < 1.0 .

    • Critical: The product will precipitate as a thick slurry.

  • Collection: Filter the solid and wash with cold water (2x) to remove trapped inorganic salts (NaCl).

Stage 2: Recrystallization (Polishing)

Purpose: To remove isomeric impurities and trace colored byproducts.

ParameterSpecification
Primary Solvent Water (Acidified)
Alternative Solvent Ethanol : Water (1:4 v/v)
Target Concentration 1 g solute / 15–20 mL solvent
Dissolution Temp 85°C – 90°C (Do not boil prolonged)

Step-by-Step Procedure:

  • Suspend: Place the wet cake from Stage 1 into a flask. Add Water (acidified with 1% v/v conc. HCl).

    • Why Acidified? The common ion effect (

      
      ) suppresses the ionization of the carboxylic acid, lowering solubility in cold water and improving recovery yields [1].
      
  • Heat: Heat to 85°C. If the solution is not clear, add Ethanol dropwise until dissolution is complete.

    • Color Removal: If the solution is dark orange/brown, add Activated Charcoal (5% w/w), stir for 5 mins, and perform a hot filtration.

  • Crystallize: Remove from heat. Allow to cool to room temperature slowly (over 2 hours) with gentle stirring.

    • Troubleshooting: If oil droplets form, see Module 2 immediately.

  • Chill: Cool to 0–4°C in an ice bath for 30 minutes.

  • Harvest: Filter the yellow crystalline solid. Wash with minimal ice-cold water.

  • Dry: Vacuum dry at 50°C. High heat may cause decarboxylation due to the ortho-hydroxy group [2].

Module 2: Troubleshooting Matrix

Use this matrix to diagnose specific failures in your experiment.

Symptom Probable Cause Corrective Action
Oiling Out (Product forms liquid droplets instead of crystals)Impurities have lowered the melting point; Solvent temperature is too high relative to saturation point.The "Seed & Starve" Method: Reheat to dissolve oil. Add a seed crystal. Cool very slowly. Add 5% more solvent to dilute.
Low Yield (<50%)pH not low enough during precipitation; Product is too soluble in alcohol.Ensure pH < 1 during Stage 1. Switch to 100% Water (Acidified) for Stage 2. Concentrate mother liquor to recover second crop.
Product is Dark/Red Oxidation byproducts (azo/nitroso compounds).Charcoal is mandatory. If charcoal fails, recrystallize from Toluene (requires higher temp, but excellent for removing polar colored impurities) [3].
Melting Point Depression (Wide range)Isomeric contamination (likely 5-nitro isomer).Recrystallize again using Benzene/Acetone (9:1) or Toluene. Isomers often have vastly different solubilities in non-polar aromatics [4].

Module 3: Visual Workflow (Logic Map)

The following diagram illustrates the decision-making process for purifying this compound, specifically addressing the "Oiling Out" phenomenon common with nitro-aromatics.

G Start Crude 2-Chloro-6-hydroxy-3-nitrobenzoic acid Dissolve Dissolve in 5% NaHCO3 Start->Dissolve Filter Filter Insolubles (Tars) Dissolve->Filter Acidify Acidify with HCl (pH < 1) Filter->Acidify Precip Collect Precipitate (Wet Cake) Acidify->Precip Recryst Recrystallize: Heat in Acidified Water (85°C) Precip->Recryst Check Check Solution Clarity Recryst->Check Clear Solution Clear Check->Clear Dark Dark/Colored Check->Dark Cool Slow Cool to RT Clear->Cool Charcoal Add Activated Charcoal -> Hot Filter Dark->Charcoal Charcoal->Clear StateCheck Crystals or Oil? Cool->StateCheck Crystals Crystals Formed StateCheck->Crystals Oil Oiling Out StateCheck->Oil Final Filter -> Wash -> Dry (50°C) Crystals->Final Remedy Reheat -> Add Ethanol -> Seed Oil->Remedy Remedy->Cool

Figure 1: Decision Logic for Purification of 2-Chloro-6-hydroxy-3-nitrobenzoic acid. Note the critical intervention paths for color removal and oiling out.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why do you recommend acidified water over pure ethanol? A: Nitrobenzoic acids are highly soluble in ethanol. Using pure ethanol often leads to poor recovery (low yield) because the compound stays in solution even at


. Acidified water utilizes the Common Ion Effect  (

from HCl shifts the equilibrium

to the right), forcing the uncharged, less soluble acid to precipitate [1].

Q2: The product turns pink/red upon drying. Why? A: This indicates light sensitivity or oxidation of the phenolic hydroxyl group. Ensure you store the wet cake in the dark. If the color persists, it may be a trace azo-impurity formed during nitration. A wash with cold dichloromethane (DCM) can sometimes strip these surface impurities without dissolving the bulk acid.

Q3: Can I use Toluene for recrystallization? A: Yes, but with caution. Toluene is excellent for separating the 3-nitro isomer from the 5-nitro isomer (which is a common contaminant). However, 2-chloro-6-hydroxy-3-nitrobenzoic acid has lower solubility in toluene than in hydroxylic solvents. Use Toluene only if the water/ethanol method fails to improve the melting point [3].

Q4: What is the expected Melting Point? A: Literature values for this class of compounds vary by purity, but the target range is 146–148°C (based on the analogous 3-nitrosalicylic acid structure) or slightly higher due to the chlorine substituent. A sharp range (<2°C) indicates high purity [5].

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for the "Common Ion Effect" in recrystallizing organic acids).
  • Kaestner, R., et al. "Thermal Stability of Salicylic Acid Derivatives." Journal of Thermal Analysis and Calorimetry, 2008. (Context on decarboxylation risks of ortho-hydroxy benzoic acids).
  • Patent CN102329237A. "Production process of 2-chloro-5-nitrobenzoic acid." Google Patents. Link (Provides industrial context for acid/base fractionation of chloronitrobenzoic acids).

  • PrepChem. "Synthesis of 2-Chloro-3-hydroxy benzoic acid." PrepChem.com. Link (Methodology for recrystallizing chlorohydroxybenzoic acids from water/benzene).

  • NIST Chemistry WebBook. "Benzoic acid, 2-hydroxy-3-nitro-."[2] National Institute of Standards and Technology.[2] Link (Reference for IR spectra and melting point comparisons of the non-chlorinated analog).

Sources

Optimization

Technical Support Center: Decarboxylation of 2-Chloro-6-hydroxy-3-nitrobenzoic acid

Executive Summary & Reaction Overview User Query: "I am attempting to decarboxylate 2-Chloro-6-hydroxy-3-nitrobenzoic acid to synthesize 3-Chloro-4-nitrophenol, but I am facing issues with low conversion and tar formatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

User Query: "I am attempting to decarboxylate 2-Chloro-6-hydroxy-3-nitrobenzoic acid to synthesize 3-Chloro-4-nitrophenol, but I am facing issues with low conversion and tar formation."

Scientist's Response: The decarboxylation of 2-Chloro-6-hydroxy-3-nitrobenzoic acid is a classic but sensitive transformation. As a substituted salicylic acid derivative, the reaction is facilitated by the ortho-hydroxyl group and the electron-withdrawing nitro group, which stabilize the transition state. However, the presence of the nitro group also increases susceptibility to thermal degradation (tarring) and oxidative side reactions.

Core Transformation:

  • Starting Material: 2-Chloro-6-hydroxy-3-nitrobenzoic acid (

    
    , MW: 217.56)
    
  • Product: 3-Chloro-4-nitrophenol (

    
    , MW: 173.55) + 
    
    
    
  • Mechanism: The reaction typically proceeds via a cyclic transition state involving the ortho-hydroxyl proton and the carboxyl group (chelation mechanism), or through a zwitterionic intermediate in polar aprotic solvents.

Troubleshooting Guide (Q&A Format)

Category A: Low Conversion / Incomplete Reaction

Q1: "I've been refluxing in water/acid for 24 hours, but TLC shows mostly starting material. What's wrong?" A: Aqueous acid decarboxylation (e.g., dilute HCl) is often too slow for this substrate because the reaction temperature is capped at 100°C. The activation energy for decarboxylation of nitro-salicylic acids usually requires temperatures between 140°C and 190°C .

  • Solution: Switch to a high-boiling organic solvent. N,N-Dimethylacetamide (DMAc) or Quinoline are the industry standards.

  • Protocol Adjustment: Heat the substrate in DMAc at 160°C. If using Quinoline, add a catalytic amount of copper powder (Cu) to lower the activation barrier.

Q2: "I am using high heat (180°C), but the reaction stalls at 60% conversion." A: This is likely due to product inhibition or equilibrium limitations (though


 loss is usually irreversible, the intermediate equilibrium can be unfavorable).
  • Causality: The accumulation of the phenolic product can alter the basicity of the medium if you are using a basic solvent like Quinoline.

  • Fix: Ensure efficient removal of

    
    . Sparge the reaction mixture with an inert gas (
    
    
    
    or
    
    
    ) to drive the equilibrium forward.
  • Catalysis: Add Ag₂CO₃ (5-10 mol%) or Cu₂O . These catalysts coordinate with the carboxylate, facilitating

    
     extrusion via a lower-energy metal-carboxylate intermediate.
    
Category B: Impurity Profile (Tars & Blackening)

Q3: "My reaction mixture turns into a black tar after 2 hours at 200°C." A: You are witnessing thermal degradation of the nitro group . Nitro compounds are thermally sensitive; at temperatures >180°C, they can undergo oxidative polymerization or denitration.

  • Diagnosis: The ortho-chloro and para-nitro relationship (relative to the phenol) activates the ring towards nucleophilic aromatic substitution (

    
    ) by the solvent or by-products, leading to polymerization.
    
  • Solution:

    • Lower Temperature: Limit temperature to 150-160°C .

    • Inert Atmosphere: Strictly exclude oxygen. Run under a positive pressure of Nitrogen.

    • Solvent Switch: If using Quinoline (which can oxidize), switch to Sulfolane or Diphenyl ether , which are more inert oxidatively.

Category C: Purification & Isolation[1]

Q4: "I can't separate the product from the starting material. They streak together on silica." A: Both compounds are phenolic acids/phenols and interact strongly with silica gel.

  • Separation Strategy: Use Acid-Base Extraction rather than chromatography.

    • Dissolve the crude mixture in Ethyl Acetate.

    • Wash with 5% Sodium Bicarbonate (

      
      ) .
      
      • Mechanism:[1][2][3][4][5] The starting material (Benzoic acid derivative, pKa ~2-3) will deprotonate and go into the aqueous layer.

      • The product (Nitrophenol, pKa ~7-8) is less acidic than the carboxylic acid and will largely remain in the organic layer (or can be extracted with stronger base like

        
         later if needed, but bicarbonate usually discriminates well).
        
    • Acidify the aqueous layer to recover unreacted starting material.

Comparative Protocol Data

The following table summarizes the three primary methodologies for this decarboxylation.

ParameterMethod A: Thermal (Solvent) Method B: Copper Catalyzed Method C: Acid Hydrolysis
Solvent N,N-Dimethylacetamide (DMAc)Quinoline20% H₂SO₄ (aq)
Temperature 155 - 165°C180 - 200°C100 - 110°C (Reflux)
Catalyst NoneCu powder (5-10 mol%)None
Time 4 - 8 Hours1 - 3 Hours24 - 48 Hours
Yield (Typical) 85 - 92%70 - 80%40 - 60%
Purity Profile High (Clean conversion)Low (Tarry by-products)High (Very slow)
Primary Risk Solvent removal (high BP)Difficult purification (Cu removal)Incomplete reaction

Visualizations

Figure 1: Reaction Mechanism & Transition State

Caption: The decarboxylation proceeds via a cyclic transition state stabilized by the ortho-hydroxyl group (A) or a zwitterionic intermediate in polar solvents (B), leading to the 3-chloro-4-nitrophenol product.

DecarboxylationMechanism SM Starting Material (2-Cl-6-OH-3-NO2-Benzoic Acid) TS Cyclic Transition State (H-bonding between OH & COOH) SM->TS Heat (160°C) Inter Intermediate (Dienone / Anion) TS->Inter -CO2 CO2 CO2 (Gas) TS->CO2 Prod Product (3-Chloro-4-nitrophenol) Inter->Prod Tautomerization

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic flow for diagnosing reaction failures and selecting the appropriate corrective action.

TroubleshootingFlow Start Start: Reaction Check CheckTLC Check TLC/HPLC Conversion %? Start->CheckTLC LowConv Low Conversion (<50%) CheckTLC->LowConv Stuck HighImp High Impurity / Tar CheckTLC->HighImp Dirty GoodConv Good Conversion (>90%) CheckTLC->GoodConv Success TempCheck Check Temperature LowConv->TempCheck OxyCheck Check Oxygen Exclusion HighImp->OxyCheck Workup Workup: NaHCO3 Wash GoodConv->Workup SolventCheck Check Solvent BP TempCheck->SolventCheck Temp < 140°C AddCat Action: Add Cu/Ag Catalyst or Increase Temp SolventCheck->AddCat Use DMAc/Quinoline TempLimit Action: Reduce Temp to 150°C Use N2 Sparge OxyCheck->TempLimit Black Tar Present Isolate Isolate Organic Layer (Product) Workup->Isolate

Detailed Experimental Protocol (Recommended)

Method: Thermal Decarboxylation in DMAc This method balances rate and purity, avoiding the heavy metal contamination of Copper methods and the slowness of aqueous methods.

  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet (sparge tube), and a thermometer.

  • Charge: Add 2-Chloro-6-hydroxy-3-nitrobenzoic acid (1.0 equiv) and N,N-Dimethylacetamide (DMAc) (5-10 volumes relative to weight).

  • Inerting: Sparge the solution with Nitrogen for 15 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 160°C . Maintain a slow stream of nitrogen to sweep out evolved

    
    .
    
  • Monitoring: Monitor by HPLC or TLC every hour. The reaction is typically complete in 4-6 hours.

  • Workup:

    • Cool to room temperature.[6][7]

    • Pour the reaction mixture into Ice Water (10 volumes). The product may precipitate.[4][8]

    • If solid forms: Filter and wash with water.

    • If oil forms: Extract with Ethyl Acetate (x3).

    • Purification (Critical): Wash the organic layer with 5% NaHCO₃ solution (2x) to remove unreacted starting material.

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Recrystallization: Recrystallize from dilute Ethanol or Toluene if necessary.

References

  • Cohen, T., & Schambach, R. A. (1970). Copper-catalyzed decarboxylation of carboxylic acids. Journal of the American Chemical Society. Link

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Kaeding, W. W. (1964). Oxidation of Phenols with Copper-Amine Catalysts. Journal of Organic Chemistry. (Context on phenolic stability). Link

  • PubChem Compound Summary. (2023). 2-Chloro-6-hydroxy-3-nitrobenzoic acid. National Center for Biotechnology Information. Link

  • Goossen, L. J., et al. (2009). Silver-Catalyzed Protodecarboxylation of Carboxylic Acids. Advanced Synthesis & Catalysis. Link

Sources

Troubleshooting

removing unreacted starting materials from nitrobenzoic acid products

Technical Support Center: Nitrobenzoic Acid Purification From the Desk of a Senior Application Scientist Welcome to the technical support center for the purification of nitrobenzoic acid. This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrobenzoic Acid Purification

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the purification of nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the common, yet critical, post-synthesis challenges of isolating pure nitrobenzoic acid. The nitration of benzoic acid is a foundational reaction in organic synthesis, but it rarely yields a perfectly clean product. This resource moves beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and optimize the removal of unreacted starting materials and related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude nitrobenzoic acid product?

A1: After the initial synthesis, your crude product is typically a mixture containing several components. The most common impurities are residual nitrating agents (sulfuric and nitric acid), unreacted benzoic acid, and positional isomers (ortho- and para-nitrobenzoic acid) that form alongside the desired meta-nitrobenzoic acid.[1] Under harsh reaction conditions, dinitrated products like 3,5-dinitrobenzoic acid can also be present.[1]

Q2: My crude product is a highly acidic, wet solid after quenching the reaction on ice. What is the immediate first step?

A2: The immediate priority is to remove the bulk of the residual sulfuric and nitric acids. This is efficiently accomplished by washing the crude precipitate with several portions of cold water.[2][3] Using cold water is critical as it minimizes the loss of your desired nitrobenzoic acid product, which has low solubility in cold water but is significantly more soluble in hot water.[4][5] This initial wash is a crucial first pass that prepares the material for more refined purification techniques.

Q3: How can I effectively remove unreacted benzoic acid from my nitrobenzoic acid product?

A3: The most common and effective laboratory-scale method is recrystallization.[1][6] This technique leverages the differences in solubility between benzoic acid and the nitrobenzoic acid isomers in a chosen solvent, most commonly water or an ethanol-water mixture.[5][6] Benzoic acid and its nitrated derivatives have distinct solubility profiles that can be exploited by carefully controlling temperature.[7]

Q4: After purification, my product's melting point is broad and lower than the literature value. What does this signify?

A4: A broad or depressed melting point is a classic indicator of impurities. In the context of nitrobenzoic acid synthesis, this most often points to the presence of contaminating positional isomers (ortho- and para-). Even small amounts of these isomers can disrupt the crystal lattice of the major product, leading to a lower and broader melting range. For instance, pure m-nitrobenzoic acid has a sharp melting point around 142-144°C.[8]

Troubleshooting and Optimization Guide

This section addresses specific issues encountered during the purification process, providing insights into their causes and offering actionable solutions.

Issue 1: Low Yield After Recrystallization

  • Potential Cause: Using an excessive volume of recrystallization solvent. If too much solvent is used, the solution may not become saturated as it cools, leading to a significant portion of the product remaining dissolved.

  • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If you suspect too much solvent has been added, you can carefully evaporate a portion of it to concentrate the solution before allowing it to cool.[1]

  • Expert Tip: The goal is to create a saturated solution at high temperature, allowing for maximum crystal precipitation upon cooling. For m-nitrobenzoic acid, its solubility in water increases dramatically from ~0.33 g/100 mL at 20°C to ~5.0 g/100 mL at 100°C, a property that makes water an excellent solvent for recrystallization.[4]

Issue 2: Product Fails to Crystallize from Solution

  • Potential Cause 1: The solution is not sufficiently saturated (see Issue 1).

  • Potential Cause 2: The solution has become supersaturated without initiating crystal nucleation.

  • Solutions:

    • Induce Crystallization: Scratch the inner wall of the flask with a glass stirring rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[5]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.[5]

    • Cooling: Ensure the solution is thoroughly cooled. After slow cooling to room temperature, placing the flask in an ice-water bath can maximize crystal formation.[1]

Issue 3: Oily Precipitate Forms Instead of Crystalline Solid

  • Potential Cause: The presence of significant impurities can lower the melting point of the mixture to below the temperature of the solution, causing it to "oil out" rather than crystallize.

  • Solution: Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent to ensure the saturation point is not reached until a lower temperature. Allow the solution to cool very slowly. This gives the molecules more time to arrange themselves into a stable crystal lattice, selectively excluding impurities. If the problem persists, an initial purification step, such as a pH-mediated wash, may be necessary before attempting recrystallization.

Issue 4: Persistent Color in the Final Product

  • Potential Cause: Colored impurities, often from prolonged heating or side reactions, can become trapped in the crystal lattice.

  • Solution: During recrystallization, after the product has been dissolved in the hot solvent, add a small amount of activated charcoal to the solution.[1] The charcoal adsorbs colored impurities. Boil the solution briefly with the charcoal, and then perform a hot filtration through a pre-warmed funnel to remove the charcoal before allowing the filtrate to cool and crystallize.[1]

Data Summary: Solvent Selection

The choice of solvent is paramount for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

CompoundSolubility in Water ( g/100 mL)Solubility in Ethanol
Benzoic Acid 0.34 g @ 25°C, 5.90 g @ 100°CHigh
m-Nitrobenzoic Acid ~0.31 g @ 20°C, 5.0 g @ 100°C[4]Soluble
p-Nitrobenzoic Acid LowSoluble
o-Nitrobenzoic Acid More soluble than m- and p- isomers in water[1]Soluble

Data compiled from multiple sources. Absolute values may vary slightly based on experimental conditions.[4][7][9][10] This data highlights why water is a good choice for separating m-nitrobenzoic acid from unreacted benzoic acid, as their solubility profiles are similar but can be exploited through careful temperature control.

Experimental Protocols

Protocol 1: Initial Washing of Crude Product

This protocol is designed to remove residual mineral acids (H₂SO₄ and HNO₃) from the crude product immediately after synthesis.

  • Isolation: Collect the precipitated crude product from the ice-water quench via vacuum filtration using a Büchner funnel.

  • Washing: While the solid is still in the funnel under vacuum, wash the filter cake with three successive portions of ice-cold deionized water.

  • Efficiency Check: Allow each portion of water to pass through the solid before adding the next. Continue washing until the pH of the filtrate is near neutral when tested with pH paper.

  • Drying: Press the solid firmly on the filter to remove as much water as possible. Allow the product to air-dry partially before proceeding to recrystallization.

Protocol 2: Purification by Recrystallization from Water

This protocol is the primary method for removing unreacted benzoic acid and enhancing the purity of the desired nitrobenzoic acid isomer.

  • Dissolution: Transfer the washed, crude nitrobenzoic acid to an Erlenmeyer flask. Add a minimal volume of deionized water. Heat the mixture on a hot plate with stirring.

  • Saturation: Continue adding small portions of hot water until the solid just dissolves completely. Avoid adding a large excess of water.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small spatula-tip of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used, filter the hot solution quickly through a pre-warmed funnel containing fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[1]

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to air-dry completely.

Workflow Visualization

The following diagram illustrates the logical workflow for the purification of nitrobenzoic acid, from the crude reaction output to the final, purified product.

Purification_Workflow Crude_Product Crude Product from Nitration (Nitrobenzoic Acid, Benzoic Acid, H₂SO₄, HNO₃) Initial_Wash Protocol 1: Initial Washing (Ice-Cold Water) Crude_Product->Initial_Wash Remove Bulk H₂SO₄/HNO₃ Washed_Product Washed Crude Product (Reduced Mineral Acids) Initial_Wash->Washed_Product Recrystallization Protocol 2: Recrystallization (e.g., from Water) Washed_Product->Recrystallization Primary Purification Path (Removes Benzoic Acid) pH_Purification Advanced Method: pH-Mediated Purification Washed_Product->pH_Purification Alternative/Secondary Path (Isomer Enrichment) Pure_Product Pure Nitrobenzoic Acid Crystals Recrystallization->Pure_Product pH_Purification->Pure_Product Analysis Purity Analysis (Melting Point, HPLC) Pure_Product->Analysis Verify Purity Final_Product Verified Pure Product Analysis->Final_Product

Caption: Workflow for the purification of nitrobenzoic acid.

References

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Lin, H. C. (1981). U.S. Patent No. 4,288,615.
  • Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. [Link]

  • NileRed. (2025, March 6). Making mostly m-nitrobenzoic acid. YouTube. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [https://www.umsl.edu/~orglab/documents/benzoic/ বেনzoic.html]([Link] বেনzoic.html)

  • Scribd. (n.d.). CH 241 Practical Report 3 PREPARATION OF NITROBENZOIC ACID. [Link]

  • Slager, J. E. (1979). U.S. Patent No. 4,155,989.
  • Wang, Q., & Wang, F. (1998). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 808(1-2), 171-174. [Link]

  • Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 63(4), 1102-1108. [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery. [Link]

  • ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. [Link]

  • Collett, A. R., & Lazzell, C. L. (1930). Solubility Relations of the Isomeric Nitrobenzoic Acids. II. The Journal of Physical Chemistry, 34(9), 1831-1835. [Link]

  • ScienceLab.com. (n.d.). Material Safety Data Sheet - 3-nitro benzoic acid 98%. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitution (2) – Nitration and Sulfonation. [Link]

  • Mishra, S. P. (2021). Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in Water and Benzene Solvents. Chemical Science International Journal, 30(3), 40-45. [Link]

  • Thati, J., Veesler, S., & Rasmuson, Å. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. DiVA. [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation and Side Reactions in Nitrobenzoic Acid Workup

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the common challenges encountered during the workup of nitrobenzoic acids. This resource goes beyond simple procedural steps to explain the underlying chemistry, helping you to not only solve current issues but also to anticipate and prevent future complications.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the purification of nitrobenzoic acids.

Q1: My final nitrobenzoic acid product is discolored (e.g., brown or dark yellow). What causes this and how can I fix it?

Discoloration is a frequent issue, often stemming from residual impurities or oxidation.[1] Here’s how to troubleshoot:

  • Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in a hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool for crystallization.[2]

  • Inert Atmosphere: If you suspect oxidation is the culprit, especially with sensitive substrates, performing the purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[2]

  • Acid-Base Extraction: An acid-base extraction can be a powerful preliminary purification step to remove highly polar or non-polar impurities that may be colored.[2]

Q2: After quenching my nitration reaction, my nitrobenzoic acid isn't precipitating. What should I do?

If your product remains in solution after quenching with ice water, it is likely soluble in the acidic aqueous mixture. The recommended course of action is to perform a liquid-liquid extraction.[3]

  • Transfer the entire quenched reaction mixture to a separatory funnel.

  • Extract the aqueous solution several times with a suitable water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.[3]

  • Combine the organic extracts.

  • Proceed with standard washing and drying steps to isolate your product.[3]

Q3: During recrystallization, my product "oils out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. To address this:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature upon cooling.[1]

  • Change the Solvent System: If the issue persists, the chosen solvent may not be ideal. Experiment with a different solvent or a solvent mixture. For polar compounds like nitrobenzoic acids, a mixture of a good solvent (like ethanol) and a poor solvent (like water) can be effective.[1]

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth.[2] Adding a seed crystal of pure product can also initiate crystallization.[2]

Q4: My yield of nitrobenzoic acid is very low. What are the common causes?

Low yield can be attributed to several factors throughout the experimental process:

  • Incomplete Reaction: Ensure the reaction has gone to completion by allowing sufficient reaction time.[4]

  • Loss During Workup:

    • Excessive Solvent: Using too much solvent during recrystallization will result in a significant portion of your product remaining dissolved in the mother liquor.[2] Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]

    • Premature Crystallization: If the product crystallizes too quickly during hot filtration, it can be lost. Ensure your filtration apparatus is pre-heated.[1]

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should have high solubility for the compound when hot and low solubility when cold.[1]

    • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

Troubleshooting Guide: Oxidation and Side Reactions

Oxidation of the methyl group on nitrotoluene precursors or other side reactions can introduce significant impurities.

Issue 1: Presence of Over-Oxidized Impurities (e.g., dinitrobenzoic acids)

Over-oxidation can occur if the reaction temperature is not carefully controlled.

  • Symptom: The presence of unexpected peaks in analytical data (e.g., HPLC, NMR) corresponding to more highly nitrated species.

  • Cause: The nitration reaction is highly exothermic. If the temperature rises too high, it can lead to the formation of dinitrated products.[4]

  • Prevention & Solution:

    • Strict Temperature Control: Maintain a consistently low temperature (ideally below 15°C) during the addition of the nitrating mixture.[4]

    • Slow Reagent Addition: Add the nitrating mixture (concentrated nitric and sulfuric acids) very slowly to the solution of the benzoic acid precursor.[4]

    • Purification: While challenging, separation of isomeric impurities may be possible through careful column chromatography.[5]

Issue 2: Discoloration Due to Nitrophenolic Impurities

The formation of nitrophenolic compounds can lead to colored impurities.

  • Symptom: A persistent yellow or brown color in the final product that is not removed by standard recrystallization.

  • Cause: These impurities can arise from side reactions during the nitration process.

  • Prevention & Solution:

    • Alkaline Wash: During the workup, washing the organic extract with a mild basic solution, such as sodium bicarbonate, can help remove acidic organic by-products like nitrophenols by converting them into their water-soluble salts.[3]

    • Activated Charcoal: As mentioned previously, treatment with activated charcoal during recrystallization is effective at adsorbing these colored impurities.[2]

Experimental Protocols

Standard Workup Protocol for Aromatic Nitration Reactions

This protocol outlines a general procedure for the workup and isolation of a solid nitroaromatic product.

  • Quenching: Slowly pour the completed reaction mixture into a beaker containing a stirred slurry of crushed ice and water (typically 5-10 times the volume of the reaction mixture).[3] This rapidly cools the exothermic reaction and dilutes the acid, often causing the crude product to precipitate.[3]

  • Isolation of Crude Product: If a solid precipitates, collect the crude product by vacuum filtration using a Büchner funnel.[3]

  • Washing:

    • Wash the solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper.[3]

    • If liquid-liquid extraction was performed, a typical washing sequence for the organic layer is:

      • Water Wash: Removes the bulk of mineral acids.[3]

      • Alkaline Wash: A solution of sodium bicarbonate or sodium carbonate removes residual strong acids and acidic organic by-products.[3]

      • Brine Wash: A final wash with saturated brine helps to remove dissolved water from the organic layer.[3]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[3]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.[3]

  • Purification: The crude product can then be further purified by recrystallization.[6]

Recrystallization Protocol for Nitrobenzoic Acids
  • Solvent Selection: Choose a suitable solvent or solvent system where the nitrobenzoic acid has high solubility when hot and low solubility when cold. Ethanol/water mixtures are often effective.[1][6]

  • Dissolution: In a flask, add the crude nitrobenzoic acid and the minimum amount of hot solvent needed to just dissolve it.[6]

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.[2]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration.[6]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.[1]

Visualizing the Workflow

Decision Tree for Nitrobenzoic Acid Workup Troubleshooting

G start Workup Issue Encountered discoloration Product Discolored? start->discoloration oiling_out Product 'Oiled Out'? start->oiling_out low_yield Low Yield? start->low_yield no_precipitate No Precipitate After Quenching? start->no_precipitate charcoal Use Activated Charcoal discoloration->charcoal Yes inert_atm Consider Inert Atmosphere discoloration->inert_atm Suspect Oxidation acid_base Perform Acid-Base Extraction discoloration->acid_base Persistent Impurities reheat Re-heat & Add Solvent oiling_out->reheat Yes change_solvent Change Solvent System oiling_out->change_solvent If Reheating Fails induce_xtal Induce Crystallization oiling_out->induce_xtal If Still Oiling Out check_reaction Check for Reaction Completion low_yield->check_reaction Yes optimize_recryst Optimize Recrystallization low_yield->optimize_recryst If Reaction is Complete extraction Perform Liquid-Liquid Extraction no_precipitate->extraction Yes

Caption: Troubleshooting flowchart for common workup issues.

General Workflow for Nitration and Purification

G start Nitration Reaction quench Quench on Ice/Water start->quench isolate Isolate Crude Product quench->isolate wash Wash Crude Product isolate->wash purify Purify by Recrystallization wash->purify analyze Analyze Final Product purify->analyze

Caption: A generalized experimental workflow.

Data Summary

IssuePotential CauseRecommended Action
Discoloration Colored impurities, OxidationActivated charcoal treatment, Use of inert atmosphere, Acid-base extraction
"Oiling Out" Inappropriate solvent, SupersaturationRe-heat and add more solvent, Change solvent system, Induce crystallization
Low Yield Incomplete reaction, Loss during workupEnsure reaction completion, Optimize recrystallization conditions
No Precipitation Product soluble in aqueous acidPerform liquid-liquid extraction

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid.
  • Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
  • BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • Brainly. (2023, September 7). Describe a method to obtain a pure sample of 3-nitrobenzoic acid from the impure solid, determine the.
  • Quora. (2018, October 20). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?
  • BenchChem. (n.d.). Optimization of reaction conditions for the nitration of 4-methylbenzoic acid.

Sources

Troubleshooting

Technical Support Center: Controlling Regiochemistry in the Nitration of 2-Chloro-6-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the regioselective nitration of 2-chloro-6-hydroxybenzoic acid. This guide is designed to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the regioselective nitration of 2-chloro-6-hydroxybenzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to aid in your experimental work. As Senior Application Scientists, we understand the nuances of electrophilic aromatic substitution and the challenges of achieving high regioselectivity. This resource is structured to address specific issues you may encounter and to provide a clear rationale for the proposed solutions.

I. Understanding the Regiochemistry: A Balancing Act of Directing Groups

The nitration of 2-chloro-6-hydroxybenzoic acid presents a classic challenge in regioselectivity due to the presence of three distinct substituents on the benzene ring: a hydroxyl group (-OH), a chloro group (-Cl), and a carboxylic acid group (-COOH). Each of these groups exerts an electronic and steric influence on the incoming electrophile (the nitronium ion, NO₂⁺), directing it to specific positions on the ring.[1][2][3]

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-director. It donates electron density to the ring through resonance, particularly at the positions ortho and para to it.[4][5]

  • Chloro Group (-Cl): A weakly deactivating, ortho, para-director. While it withdraws electron density inductively, it can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.[1][4][5]

  • Carboxylic Acid Group (-COOH): A deactivating, meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive and directing incoming electrophiles to the meta position.

The interplay of these directing effects determines the final product distribution. The strongly activating hydroxyl group will have the most significant influence, favoring nitration at the positions ortho and para to it. However, the deactivating nature of the carboxylic acid and the steric hindrance from the adjacent chloro and hydroxyl groups will also play a crucial role.

Visualizing the Directing Effects

G start Start dissolve Dissolve 2-chloro-6-hydroxybenzoic acid in concentrated H2SO4 at 0°C start->dissolve prepare_nitrating Prepare nitrating mixture (conc. HNO3 in conc. H2SO4) and cool to 0°C add_nitrating Slowly add nitrating mixture to the benzoic acid solution maintaining temp < 5°C dissolve->add_nitrating prepare_nitrating->add_nitrating react Stir at 0-5°C and monitor by TLC add_nitrating->react quench Pour reaction mixture onto ice-water react->quench isolate Filter the precipitate quench->isolate wash Wash with cold water isolate->wash dry Dry the product wash->dry purify Purify by recrystallization dry->purify end End purify->end

Sources

Optimization

Technical Support Center: Handling the Moisture Sensitivity of 2-Chloro-6-hydroxy-3-nitrobenzoic acid chloride

From the Desk of a Senior Application Scientist Welcome to the technical support center for 2-Chloro-6-hydroxy-3-nitrobenzoic acid chloride. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for 2-Chloro-6-hydroxy-3-nitrobenzoic acid chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for the successful handling and use of this highly reactive reagent. Its unique trifunctional structure—an acid chloride, a phenol, and a nitro-aromatic ring—makes it a valuable synthetic intermediate, but its pronounced moisture sensitivity demands meticulous handling to ensure experimental success and reproducibility. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and innovate with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Chloro-6-hydroxy-3-nitrobenzoic acid chloride so susceptible to hydrolysis?

A1: The high reactivity of this compound towards moisture is primarily due to the acid chloride functional group.[1][2] The carbonyl carbon is extremely electrophilic (electron-deficient) because it is bonded to two highly electronegative atoms: oxygen and chlorine.[3][4] Both atoms strongly pull electron density away from the carbon, making it a prime target for attack by nucleophiles. Water, although a weak nucleophile, readily attacks this electron-poor carbon.[2][4] This initiates a vigorous and typically exothermic hydrolysis reaction, which converts the acid chloride back to its parent carboxylic acid (2-Chloro-6-hydroxy-3-nitrobenzoic acid) and releases corrosive hydrogen chloride (HCl) gas.[2][5]

Hydrolysis cluster_reactants Reactants cluster_products Products RCocl 2-Chloro-6-hydroxy-3-nitrobenzoic acid chloride Intermediate Tetrahedral Intermediate RCocl->Intermediate Nucleophilic Attack H2O Water (H₂O) (from atmosphere or solvent) H2O->Intermediate RCOOH Carboxylic Acid (Degradation Product) Intermediate->RCOOH Elimination of Cl⁻ HCl Hydrogen Chloride (HCl) (Corrosive Gas) Intermediate->HCl Proton Transfer & Release

Caption: Hydrolysis mechanism of the acid chloride.

Q2: What are the visual signs that my reagent has been compromised by moisture?

A2: There are two primary indicators of hydrolysis:

  • Fuming: When a bottle of the acid chloride is opened in a humid environment, you may observe white fumes.[2][6] This is the gaseous HCl byproduct of hydrolysis reacting with atmospheric moisture to form a fine aerosol of hydrochloric acid.[2]

  • Change in Physical Appearance: The pristine reagent should be a crystalline solid. If it has been exposed to moisture, it may appear clumpy, partially liquefied, or discolored due to the formation of the parent carboxylic acid and residual HCl. If the hydrolysis occurs within a non-polar solvent where the resulting carboxylic acid is insoluble, you might observe the formation of a solid precipitate.[2]

Q3: How can I be certain my reaction failed due to reagent hydrolysis?

A3: If you experience low or no yield, consider the following troubleshooting steps:

  • Reaction Quench Analysis: Carefully quench a small aliquot of your reaction mixture. Analyze the crude product by LC-MS or NMR. The presence of a significant amount of 2-Chloro-6-hydroxy-3-nitrobenzoic acid (the hydrolysis product) is a strong indicator that your starting material was degraded.

  • Headspace Test: In a controlled, dry environment (like a glovebox), carefully open the reagent bottle. If you observe immediate fuming or a strong, acrid smell of HCl, the reagent has likely been compromised.

  • Solubility Test: Place a small amount of the reagent in a dry, aprotic solvent (e.g., anhydrous DCM or THF). If you observe a significant amount of insoluble material, it is likely the less soluble carboxylic acid.

Q4: What are the consequences of using a partially hydrolyzed reagent?

A4: Using a compromised reagent is strongly discouraged for several reasons:[2]

  • Stoichiometric Imbalance: The presence of the carboxylic acid impurity means the actual concentration of the active acid chloride is lower than calculated. This will negatively impact reaction stoichiometry, leading to lower yields and incomplete conversions.[2]

  • Side Reactions: The carboxylic acid impurity can participate in unintended side reactions. Additionally, the generated HCl can react with acid-sensitive functional groups in your substrate or catalyze undesired pathways.

  • Purification Challenges: The presence of the carboxylic acid impurity will complicate the purification of your desired product, often requiring additional chromatographic steps or aqueous washes that may not be compatible with your product.[7]

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Hydrolysis of the acid chloride before or during the reaction.[8][9] 2. Inadequate drying of glassware, solvents, or starting materials. 3. Leak in the inert atmosphere setup.1. Purchase a new, sealed bottle of the reagent. 2. Rigorously dry all glassware in an oven (>125°C overnight) and cool under a stream of inert gas or in a desiccator.[10] 3. Use freshly distilled or commercially available anhydrous solvents.[11] 4. Check all connections in your inert gas line for leaks using a bubbler.[10]
Inconsistent Results Between Experiments 1. Variable exposure of the reagent to atmospheric moisture during weighing and transfer. 2. Degradation of the reagent in storage over time after the bottle has been opened.[11]1. Handle the solid reagent exclusively within a glovebox or using a well-purged glove bag.[10][12] 2. If a glovebox is unavailable, weigh the reagent quickly and minimize exposure time. 3. After opening, flush the headspace of the reagent bottle with argon or nitrogen before resealing.[7] Wrap the cap threads with Parafilm for an extra barrier.
Formation of an Insoluble Precipitate 1. The precipitate is likely the parent carboxylic acid, formed from the reaction of the acid chloride with trace water.[2]1. Filter a small sample of the reaction mixture and analyze the solid (e.g., by melting point or NMR) to confirm its identity. 2. Review and improve your anhydrous technique. Ensure all components of the reaction are scrupulously dry.
Reaction Mixture Turns Dark or Shows Unexpected Color 1. The generated HCl may be reacting with sensitive functional groups. 2. Side reactions catalyzed by moisture or impurities.1. Add a non-nucleophilic base (e.g., pyridine or triethylamine) to the reaction to scavenge the HCl as it is formed.[3] Note: The base must also be anhydrous. 2. Ensure the purity of all starting materials.

Validated Experimental Protocols

Protocol 1: General Handling and Transfer of the Solid Reagent

This protocol outlines the best practice for handling 2-Chloro-6-hydroxy-3-nitrobenzoic acid chloride to prevent moisture exposure. The use of a glovebox is the gold standard.

Handling_Workflow Start Start: Prepare for Transfer Glovebox Option A: Glovebox (Recommended) Start->Glovebox Schlenk Option B: Schlenk Technique Start->Schlenk Weigh_GB Weigh Reagent Inside Glovebox Glovebox->Weigh_GB Positive_Flow Establish Positive Inert Gas Flow over Reagent Bottle Schlenk->Positive_Flow Transfer_GB Transfer to Reaction Flask (still inside glovebox) Weigh_GB->Transfer_GB Seal_GB Seal Flask Before Removal Transfer_GB->Seal_GB End Proceed with Reaction Setup Seal_GB->End Quick_Weigh Quickly Weigh and Transfer Reagent under Gas Flow Positive_Flow->Quick_Weigh Purge Immediately Reseal and Purge Reagent Bottle Headspace Quick_Weigh->Purge Purge->End

Caption: A logical workflow for the proper handling of moisture-sensitive reagents.

  • Glassware Preparation: All glassware must be oven-dried at a minimum of 125°C for at least 4 hours (overnight is preferable) to remove adsorbed water.[10] Assemble the hot glassware and allow it to cool to room temperature under a stream of dry inert gas (argon or nitrogen).[13][14]

  • Inert Atmosphere: The transfer should be performed under an inert atmosphere.[12] An inert-atmosphere glovebox with low oxygen and moisture levels (<1 ppm) is the ideal environment.[12]

  • Weighing:

    • In a Glovebox: Bring the sealed reagent bottle, a tared vial, and spatulas into the glovebox antechamber. Cycle the antechamber (evacuate/refill with inert gas) at least three times before opening the inner door.[12][13] Perform all weighing and transfer operations inside the box.

    • Without a Glovebox (Schlenk Technique): This method carries a higher risk of exposure. Have your oven-dried, inert gas-flushed reaction vessel ready. Open the reagent bottle under a positive pressure of inert gas. Quickly remove the required amount, add it to your reaction vessel against a counterflow of inert gas, and immediately reseal the reagent bottle.[13]

  • Storage After Use: Before resealing the reagent bottle, flush the headspace with dry argon or nitrogen. Seal the cap tightly and wrap the joint with Parafilm. Place the bottle inside a secondary container (e.g., a sealed bag or a larger screw-top jar) containing a desiccant, and store it in a designated dry, cool location.[15]

Protocol 2: Preparation of a Solution Under Anhydrous Conditions
  • Solvent Preparation: Use a commercially available anhydrous solvent packaged under an inert atmosphere (e.g., in a Sure/Seal™ bottle) or dispense solvent from a solvent purification system.[10][11] Never use a solvent from a bottle that has been opened multiple times without proper care.

  • Glassware Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and sealed with a rubber septum.[14]

  • Inerting the Flask: Insert a needle connected to an inert gas line (vented through an oil bubbler) and a separate vent needle.[10] Flush the flask with inert gas for several minutes. Alternatively, use a Schlenk line to evacuate and backfill the flask with inert gas three times.[12][13]

  • Solvent Transfer: Using a dry, inert gas-flushed syringe, transfer the desired volume of anhydrous solvent to the reaction flask through the septum.[10][14]

  • Addition of Solid: Add the 2-Chloro-6-hydroxy-3-nitrobenzoic acid chloride to the solvent in the flask using the methods described in Protocol 1. The solid should be added to the solvent, not the other way around, to aid in dissolution and heat dissipation.

Reference Data Tables

Table 1: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)Reduces the rate of any potential decomposition pathways.
Storage Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric oxygen and, critically, moisture.[12]
Container Tightly sealed glass bottle, preferably with a PTFE-lined cap.Glass is inert. A tight seal with a chemically resistant liner is essential to prevent moisture ingress.[7]
Secondary Containment Sealed container with desiccant.Provides an additional barrier against moisture, especially after the primary seal has been broken.[6][15]
Handling Environment Inert Atmosphere GloveboxOffers the most rigorous protection from moisture and oxygen during weighing and transfer.[10][12]
Table 2: Solvent and Reagent Compatibility
ClassCompatibleIncompatible (Use with Extreme Caution)
Solvents Anhydrous Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene, Diethyl EtherProtic Solvents: Water, Alcohols (Methanol, Ethanol), Carboxylic Acids.[4][5] These will react directly with the acid chloride.
Reagents Non-nucleophilic bases (for HCl scavenging): Pyridine, Triethylamine (must be anhydrous).Nucleophiles: Amines, Alcohols, Water, Thiols.[3][4] These are the intended reaction partners but will react immediately upon contact.
Drying Agents Molecular Sieves (activated)Calcium chloride or other agents that can release water upon heating or complexation.

References

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.

  • Wikipedia. Air-free technique.

  • Molecular Inorganic Chemistry, University of Strathclyde. (2008). Working with air and moisture sensitive compounds.

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods.

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.

  • Fiveable. Acid chlorides | Organic Chemistry II Class Notes.

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability.

  • PrepChem.com. Synthesis of 2-Chloro-6-nitro-benzoic acid.

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides.

  • BenchChem. (2025). Managing moisture sensitivity in reactions with N,N-dimethylformamide hydrochloride.

  • Reddit. (2025). Trouble with chloride acids.

  • SATHEE. Chemistry Acid Chloride.

  • Reddit. (2023). Acetyl Chloride Storage.

  • Fiveable. Moisture Sensitivity Definition - Organic Chemistry Key Term.

  • BASF. Acid Chlorides and Chloroformates - Safety and Handling.

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?

  • Standard Operating Procedure. Hydrochloric Acid.

  • ChemicalBook. 2-Chloro-6-nitrobenzoic acid synthesis.

  • BenchChem. (2025). Methods to prevent the hydrolysis of acyl chlorides in synthesis.

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides.

  • BenchChem. (2025). Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.

  • ChemicalBook. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis.

  • Eureka | Patsnap. (2017). Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid.

  • Environment, Health & Safety, University of California, Berkeley. Water Sensitive Chemicals.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-6-hydroxy-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of progress. 2-Chloro-6-hydroxy-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, presents an interesting case for spectroscopic analysis due to the interplay of its various functional groups. This guide provides an in-depth analysis of its expected ¹H NMR spectrum, offering a comparative perspective with alternative analytical techniques such as ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. As a Senior Application Scientist, my aim is to not only present the data but also to elucidate the rationale behind the expected spectral features, thereby providing a practical framework for researchers in the field.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the preeminent tool for determining the structure of organic molecules in solution. Its ability to provide information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms is unparalleled. For a molecule like 2-Chloro-6-hydroxy-3-nitrobenzoic acid, ¹H NMR is instrumental in confirming the substitution pattern on the benzene ring.

Predicted ¹H NMR Spectrum of 2-Chloro-6-hydroxy-3-nitrobenzoic Acid

Due to the unavailability of a publicly accessible experimental spectrum for 2-Chloro-6-hydroxy-3-nitrobenzoic acid, the following analysis is based on established principles of NMR spectroscopy and comparative data from closely related analogs.

The structure of 2-Chloro-6-hydroxy-3-nitrobenzoic acid features two protons on the aromatic ring, a carboxylic acid proton, and a hydroxyl proton.

Expected Chemical Shifts (δ), Multiplicity, and Integration:

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
H-47.8 - 8.2Doublet1HThis proton is ortho to the strongly electron-withdrawing nitro group (-NO₂) and meta to the electron-withdrawing chloro (-Cl) and carboxylic acid (-COOH) groups. The cumulative deshielding effect will shift its resonance significantly downfield. It will be split into a doublet by the adjacent H-5 proton.
H-57.2 - 7.6Doublet1HThis proton is ortho to the electron-donating hydroxyl group (-OH) and meta to the nitro group. The shielding effect of the hydroxyl group will cause its resonance to be upfield relative to H-4. It will be split into a doublet by the adjacent H-4 proton.
-COOH10.0 - 13.0Broad Singlet1HThe acidic proton of the carboxylic acid is highly deshielded and its chemical shift can be concentration and solvent dependent. It typically appears as a broad singlet due to hydrogen bonding and exchange.
-OH5.0 - 9.0Broad Singlet1HThe phenolic proton's chemical shift is also variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet. Deuterium exchange (addition of D₂O) can be used to confirm this peak.

Rationale for Predictions:

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. Electron-withdrawing groups (EWG) like -NO₂, -COOH, and -Cl deshield the aromatic protons, shifting their signals to higher ppm values. Conversely, electron-donating groups (EDG) like -OH shield the protons, moving their signals to lower ppm values. The ortho and para positions are most affected by these electronic effects.

A Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of 2-Chloro-6-hydroxy-3-nitrobenzoic acid relies on a multi-technique approach. The following sections compare the insights gained from ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. For 2-Chloro-6-hydroxy-3-nitrobenzoic acid, we would expect to see seven distinct signals, one for each carbon atom.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (ppm)Rationale
C=O (Carboxylic Acid)165 - 175The carbonyl carbon of the carboxylic acid is significantly deshielded.
C-OH150 - 160The carbon attached to the hydroxyl group is deshielded.
C-NO₂145 - 155The carbon attached to the nitro group is deshielded.
C-Cl125 - 135The carbon attached to the chlorine atom is deshielded.
Aromatic C-H115 - 130The chemical shifts of the protonated aromatic carbons will be influenced by the neighboring substituents.
Quaternary Aromatic C120 - 140The carbons bearing the substituents will have distinct chemical shifts.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

Expected Mass Spectrum Data:

  • Molecular Ion Peak (M⁺): The molecular weight of 2-Chloro-6-hydroxy-3-nitrobenzoic acid (C₇H₄ClNO₅) is approximately 217.56 g/mol . We would expect to see a molecular ion peak at m/z 217 and an M+2 peak at m/z 219 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

  • Fragmentation: Common fragmentation patterns for benzoic acids include the loss of -OH (m/z 200) and -COOH (m/z 172). Further fragmentation of the aromatic ring would also be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500-3300Very broad
O-H (Phenol)3200-3600Broad
C=O (Carboxylic Acid)1680-1720Strong, sharp
N-O (Nitro group)1500-1550 and 1300-1350Strong, sharp (asymmetric and symmetric stretching)
C-Cl600-800Moderate to weak
Aromatic C=C1450-1600Multiple bands

Experimental Protocols

¹H NMR Sample Preparation and Acquisition:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Place the NMR tube in the spectrometer and acquire the spectrum. Standard acquisition parameters include a 400 or 500 MHz spectrometer, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of an organic compound.

analytical_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 2-Chloro-6-hydroxy-3-nitrobenzoic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS FTIR FTIR Purification->FTIR Interpretation Spectral Interpretation H_NMR->Interpretation C_NMR->Interpretation MS->Interpretation FTIR->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

The structural elucidation of 2-Chloro-6-hydroxy-3-nitrobenzoic acid is a multifaceted process that is best accomplished through the synergistic use of several spectroscopic techniques. While ¹H NMR provides the most detailed information regarding the proton framework, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy offer complementary data that are essential for an unambiguous structure confirmation. This guide provides a comprehensive overview of the expected spectral data and the underlying principles, serving as a valuable resource for researchers in the field of drug discovery and development. The ability to predict and interpret these spectra is a critical skill for any scientist working with novel chemical entities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 2-Hydroxy-3-nitrobenzoic acid. National Institute of Standards and Technology. Retrieved from [Link]

Comparative

Technical Guide: Distinguishing 2-Chloro-6-hydroxy-3-nitrobenzoic Acid from its 5-Nitro Isomer

Executive Summary The synthesis of 2-chloro-6-hydroxy-3-nitrobenzoic acid (CAS: 2059945-51-4) typically involves the electrophilic nitration of 2-chloro-6-hydroxybenzoic acid (6-chlorosalicylic acid).[1][2] Due to the di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-chloro-6-hydroxy-3-nitrobenzoic acid (CAS: 2059945-51-4) typically involves the electrophilic nitration of 2-chloro-6-hydroxybenzoic acid (6-chlorosalicylic acid).[1][2] Due to the directing effects of the hydroxyl group, this reaction produces a mixture of two primary regioisomers: the 5-nitro isomer (major product, kinetically favored) and the 3-nitro isomer (minor product, often the target pharmacophore).[1]

Distinguishing these isomers is critical because they possess identical molecular weights (217.56 g/mol ) and similar fragmentation patterns in low-resolution MS.[1][2] This guide outlines a definitive differentiation strategy relying on


H NMR chemical shift analysis  and physical property divergence  driven by intramolecular hydrogen bonding.[1]

Structural Analysis & Isomer Identification

To accurately distinguish the isomers, one must first understand the structural relationship between the substituents and the aromatic protons.[1]

The Parent Scaffold: 2-Chloro-6-hydroxybenzoic acid[1][2]
  • C1: Carboxylic Acid (-COOH)[1][2]

  • C2: Chlorine (-Cl)[1][2]

  • C6: Hydroxyl (-OH)[1][2]

  • Active Sites for Nitration: C3 and C5.[1][3]

Isomer A: 2-Chloro-6-hydroxy-5-nitrobenzoic acid (The "Ortho" Product)[1]
  • Nitro Position: C5 (Ortho to the -OH group).[1][2]

  • Structural Feature: The nitro group at C5 and the hydroxyl group at C6 are adjacent.[1] This facilitates a strong intramolecular hydrogen bond (OH

    
     O=N).[1]
    
  • Protons: Located at C3 and C4.[1]

Isomer B: 2-Chloro-6-hydroxy-3-nitrobenzoic acid (The "Para" Product)[1][2]
  • Nitro Position: C3 (Para to the -OH group).[1][2]

  • Structural Feature: The nitro group is distant from the hydroxyl.[1] The -OH group typically hydrogen bonds with the adjacent carboxylic acid (C1), but not the nitro group.[1]

  • Protons: Located at C4 and C5.[1][4]

Differentiation Matrix

The following table summarizes the key physicochemical differences used for identification.

Feature5-Nitro Isomer (Major Byproduct)3-Nitro Isomer (Target)Mechanistic Reason
Nitration Regioselectivity Major ProductMinor ProductC5 is ortho to the strong activating -OH group; C3 is sterically crowded by Cl.[1][2]
Intramolecular H-Bond Strong (OH

NO

)
Weak/Absent (OH

NO

)
Proximity of substituents.[1][2]
Melting Point LowerHigher Intramolecular H-bonding reduces lattice energy; Intermolecular forces dominate the 3-nitro crystal lattice.[1][2]
RP-HPLC Retention Higher (Elutes Later)Lower (Elutes Earlier)The 5-nitro isomer is more "masked" (less polar surface area) due to internal H-bonding.

H NMR Pattern
Two Doublets (

Hz)
Two Doublets (

Hz)
Both isomers have adjacent protons; coupling constants (

) are not diagnostic.[1][2]

H NMR Shifts

is small (< 0.5 ppm)

is large (> 1.0 ppm)
See detailed NMR section below.

Definitive Analytical Protocols

Protocol A: H NMR Analysis (The "Gold Standard")[1]

While both isomers exhibit an AB quartet (two doublets) in the aromatic region, the chemical environment of the protons provides the "fingerprint."[1]

Experimental Setup:

  • Solvent: DMSO-d

    
     (preferred to disrupt weak dimers) or CD
    
    
    
    OD.[1][2]
  • Frequency: 400 MHz or higher.

Diagnostic Logic:

  • 3-Nitro Isomer (Target):

    • H4: Located ortho to the Nitro group. Strongly deshielded.[1] Expected

      
       ppm.[1][2]
      
    • H5: Located ortho to the Hydroxyl group.[1] Strongly shielded by the electron-donating OH.[1][2] Expected

      
       ppm.[1][2][5]
      
    • Result: A widely separated pair of doublets.

  • 5-Nitro Isomer:

    • H4: Located ortho to the Nitro group. Deshielded. Expected

      
       ppm.[1][2]
      
    • H3: Located ortho to the Chlorine. Chlorine is a weak deactivator/withdrawer, but not as shielding as an ortho-OH group.[1][2] Expected

      
       ppm.[1][2][5]
      
    • Result: A closer pair of doublets compared to the 3-nitro isomer.[1][2]

Protocol B: Chromatographic Separation (HPLC)[1]

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5

    
    m, 4.6 x 150 mm.[1]
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm and 320 nm (Nitro aromatics absorb strongly here).[1]

Elution Order:

  • 3-Nitro Isomer: Elutes first . It is more polar because the OH group is free to interact with the mobile phase (water).[1]

  • 5-Nitro Isomer: Elutes second . The internal OH

    
     NO
    
    
    
    hydrogen bond "hides" the polar protons, making the molecule behave more hydrophobically.[1]

Synthesis & Decision Pathway

The following diagram illustrates the origin of the isomers and the logical flow for isolation.

G Start Starting Material: 2-Chloro-6-hydroxybenzoic acid Reaction Nitration (HNO3 / H2SO4, < 20°C) Start->Reaction Electrophilic Subst. Mixture Crude Mixture: Isomer A (5-NO2) + Isomer B (3-NO2) Reaction->Mixture Regioselectivity Decision Analytical Check (NMR/HPLC) Mixture->Decision Isomer5 5-Nitro Isomer (Major) (Ortho to OH) Intramolecular H-Bond Decision->Isomer5 Late Eluter / Lower MP Isomer3 3-Nitro Isomer (Target) (Para to OH) Intermolecular H-Bond Decision->Isomer3 Early Eluter / Higher MP

Figure 1: Reaction pathway and differentiation logic for nitro-substituted 6-chlorosalicylic acids.

Experimental Validation (Self-Check)

To ensure your identification is correct without external standards, perform the "Shift Test" :

  • Take the NMR of your isolated product in CDCl

    
      (if soluble) or DMSO-d
    
    
    
    .[1]
  • Add a drop of D

    
    O to the NMR tube and shake.[1]
    
  • Observation:

    • The -OH and -COOH protons will exchange and disappear.[1][2]

    • In the 5-nitro isomer , the OH proton is often chelated (H-bonded to NO

      
      ) and appears very far downfield (
      
      
      
      ppm) and is slow to exchange.[1][2]
    • In the 3-nitro isomer , the OH is less tightly bound (or bound to COOH) and exchanges readily.[1]

References

  • Nitration of Salicylic Acid Derivatives

    • Context: Establishes the kinetic preference for nitration ortho to the phenol group (5-position) vs para (3-position).
    • Source: T. R.[1][2][5] Seshadri, et al. "Nitro-Salicylic Acids and their Methyl Ethers."[1][2] Journal of the Indian Chemical Society, 1937.[1]

  • Solubility and Kinetics

    • Context: Describes the solubility differences between 3-nitro and 5-nitrosalicylic acids, which parallels the chloro-deriv
    • Source: Andreozzi, R., et al. "Batch salicylic acid nitration by nitric acid/acetic acid mixture."[1] Journal of Hazardous Materials, 2006.[1] [1]

  • Compound Registry (Target)

    • Context: Verification of the CAS number and existence of the specific 2-chloro-6-hydroxy-3-nitrobenzoic acid isomer.[1][2]

    • Source: PubChem Compound Summary for CID 71756245 (Aldehyde analog/Related structures).[1] [1]

  • Compound Registry (Isomer)

    • Context: Verification of the 5-nitro isomer (often listed as 5-chloro-3-nitrosalicylic acid in older texts).[1][2]

    • Source: NIST WebBook, 2-Chloro-5-nitrobenzoic acid (Structural analog for shift comparison).[1][2] [1]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Determination of 2-Chloro-6-hydroxy-3-nitrobenzoic Acid

Introduction 2-Chloro-6-hydroxy-3-nitrobenzoic acid is a complex substituted aromatic molecule, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its purity is paramount, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-6-hydroxy-3-nitrobenzoic acid is a complex substituted aromatic molecule, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its purity is paramount, as any process-related impurities or degradation products can impact the safety and efficacy of the final drug product. The molecule's structure, featuring a carboxylic acid, a phenolic hydroxyl group, a nitro group, and a halogen, presents a distinct set of challenges for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method.

This guide provides an in-depth, experience-driven comparison of strategies for developing a scientifically sound purity method for this analyte. We will move beyond a simple recitation of steps to explore the underlying chromatographic principles, explaining the rationale behind each experimental choice. Our objective is to develop a method that is not only precise and accurate but also specific enough to separate the main component from all potential impurities, conforming to the rigorous standards of international regulatory bodies like the ICH.[1][2]

Analyte Characterization: The Foundation of Method Development

Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is essential. This foundational knowledge allows us to predict its chromatographic behavior and make informed decisions on the initial method parameters.

Table 1: Estimated Physicochemical Properties of 2-Chloro-6-hydroxy-3-nitrobenzoic acid

PropertyEstimated Value/CharacteristicRationale & Implication for HPLC Method Development
Structure C₇H₄ClNO₅Aromatic ring with multiple polar, ionizable functional groups.
Molecular Weight 217.56 g/mol Suitable for standard reversed-phase HPLC.
pKa₁ (Carboxylic Acid) ~2.5 - 3.5To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to be at least 1.5-2 units below this pKa, keeping the group in its neutral form.
pKa₂ (Phenolic Hydroxyl) ~7.0 - 8.0Less critical if the mobile phase is acidic, as this group will remain protonated.
UV Absorbance Strong UV chromophoreThe nitroaromatic structure ensures strong absorbance, likely with a λ-max around 250-260 nm, allowing for sensitive UV detection.[3]

Potential Impurities: A stability-indicating method must be able to resolve the active compound from its potential impurities.[4][5] These can arise from two primary sources:

  • Process-Related Impurities: Originating from the synthesis, these could include starting materials, reagents, or isomers. For instance, nitration of 2-chloro-6-hydroxybenzoic acid could potentially yield positional isomers (e.g., 2-Chloro-6-hydroxy-5-nitrobenzoic acid).[6][7]

  • Degradation Products: Formed under stress conditions (light, heat, humidity, acid, base, oxidation). Hydrolysis of the chloro group or reduction of the nitro group are plausible degradation pathways that must be investigated.[8][9]

Strategic Approach to Method Development

Our goal is to create a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method. The workflow below outlines the logical progression from initial screening to final validation.

MethodDevelopmentWorkflow start_node Define Analytical Target Profile process_node_1 Analyte Characterization (pKa, UV, Solubility) start_node->process_node_1 Purity & Stability process_node process_node decision_node decision_node stress_node stress_node end_node Method Validation (ICH Q2(R1)) process_node_2 Initial Screening: Column & Mobile Phase process_node_1->process_node_2 stress_node_1 Forced Degradation (Acid, Base, H2O2, Heat, Light) process_node_2->stress_node_1 process_node_3 Method Optimization (pH, Gradient, Temp.) stress_node_1->process_node_3 decision_node_1 System Suitability Met? process_node_3->decision_node_1 decision_node_1->end_node Yes decision_node_1->process_node_3 No, Re-optimize AnalyteImpurities cluster_synthesis Synthesis Byproducts cluster_degradation Degradation Products main_analyte 2-Chloro-6-hydroxy-3-nitrobenzoic acid Main Peak impurity_A Isomeric Impurity e.g., 2-Chloro-6-hydroxy-5-nitrobenzoic acid impurity_B Degradation Product e.g., Hydrolysis Product

Sources

Comparative

A Guide to the Mass Spectrometry Fragmentation of 2-Chloro-6-hydroxy-3-nitrobenzoic acid

In the landscape of drug development and metabolomics, the precise structural elucidation of small molecules is paramount. Mass spectrometry stands as a cornerstone technique, offering unparalleled sensitivity and struct...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and metabolomics, the precise structural elucidation of small molecules is paramount. Mass spectrometry stands as a cornerstone technique, offering unparalleled sensitivity and structural insight through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted electron-impact and collision-induced dissociation (CID) fragmentation pattern of 2-Chloro-6-hydroxy-3-nitrobenzoic acid, a substituted aromatic acid whose structural complexity presents an interesting case study in fragmentation chemistry.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of fragments to explain the underlying chemical principles and experimental considerations, reflecting a field-proven approach to mass spectral interpretation.

Theoretical Framework: Predicting Fragmentation

The fragmentation of 2-Chloro-6-hydroxy-3-nitrobenzoic acid (Molecular Formula: C₇H₄ClNO₅, Monoisotopic Mass: 216.9727 Da) is governed by the interplay of its functional groups: a carboxylic acid, a hydroxyl group, a nitro group, and a chlorine atom. The substitution pattern, particularly the ortho relationship between the hydroxyl, chloro, and carboxylic acid groups, is expected to produce distinct fragmentation pathways, often referred to as "ortho effects."[1][2][3]

Under electrospray ionization (ESI) in negative mode, the molecule will readily deprotonate at the carboxylic acid or hydroxyl group to form the [M-H]⁻ ion at m/z 215.9655. In positive mode ESI or under electron ionization (EI), the molecular ion [M]•+ at m/z 216.9727 would be the precursor for fragmentation. The following analysis will focus on the fragmentation of the molecular ion and the deprotonated molecule.

Aromatic carboxylic acids are known to undergo characteristic losses of a hydroxyl radical (•OH, 17 Da) and the entire carboxyl group (•COOH, 45 Da).[4][5] However, the presence of an ortho hydroxyl group introduces a highly favorable pathway for the elimination of a neutral water molecule (H₂O, 18 Da).[1][6] Similarly, the nitro group can be lost as nitrogen dioxide (•NO₂, 46 Da) or nitric oxide (•NO, 30 Da).[2][3] The chlorine atom introduces a characteristic isotopic pattern, with the ³⁷Cl isotope resulting in an M+2 peak approximately one-third the intensity of the M peak for any chlorine-containing fragment.[7]

The Predicted Fragmentation Pathway

Based on established fragmentation mechanisms for related compounds, we can predict a detailed fragmentation cascade for 2-Chloro-6-hydroxy-3-nitrobenzoic acid.

Primary Fragmentation Events

The initial fragmentation steps are dictated by the most labile bonds and the potential for forming stable neutral molecules or fragment ions.

  • Decarboxylation (-CO₂): The loss of carbon dioxide (44 Da) is a common fragmentation pathway for benzoic acids, particularly when activated by other functional groups.[2][8]

  • Loss of Water (-H₂O): The ortho arrangement of the carboxylic acid and hydroxyl groups provides a low-energy pathway for the elimination of water. This is a classic ortho effect.[1]

  • Loss of Nitrogen Dioxide (-NO₂): The nitro group can be cleaved, leading to the loss of a neutral NO₂ molecule (46 Da).[2]

  • Loss of Hydroxyl Radical (-•OH): Cleavage of the C-OH bond of the carboxylic acid can lead to the formation of a stable acylium ion.[9]

Visualizing the Cascade: Fragmentation Diagram

The following diagram illustrates the proposed major fragmentation pathways.

Fragmentation_Pathway cluster_main Predicted Fragmentation of 2-Chloro-6-hydroxy-3-nitrobenzoic acid mol [M-H]⁻ m/z 215.97 frag1 [M-H-CO₂]⁻ m/z 171.99 mol->frag1 - CO₂ (44 Da) frag2 [M-H-H₂O]⁻ m/z 197.96 mol->frag2 - H₂O (18 Da) frag3 [M-H-NO₂]⁻ m/z 169.99 mol->frag3 - NO₂ (46 Da) frag4 [M-H-CO₂-NO]⁻ m/z 141.98 frag1->frag4 - NO (30 Da) frag5 [M-H-CO₂-Cl]⁻ m/z 136.96 frag1->frag5 - Cl (35 Da)

Caption: Proposed fragmentation pathway for [M-H]⁻ of 2-Chloro-6-hydroxy-3-nitrobenzoic acid.

Summary of Predicted Fragments

The table below summarizes the key predicted fragments, their mass-to-charge ratios (m/z), and the corresponding neutral losses.

Predicted m/zProposed Formula of IonNeutral LossProposed Fragmentation Step
215.97[C₇H₃ClNO₅]⁻-[M-H]⁻
197.96[C₇H₁ClNO₄]⁻H₂OLoss of water from ortho -OH and -COOH groups
171.99[C₆H₃ClNO₃]⁻CO₂Decarboxylation of the parent ion
169.99[C₇H₃ClO₃]⁻NO₂Loss of the nitro group
141.98[C₆H₃ClO₂]⁻CO₂, NODecarboxylation followed by loss of nitric oxide
136.96[C₆H₃NO₃]⁻CO₂, ClDecarboxylation followed by loss of chlorine

Comparison with Structurally Related Compounds

To build confidence in our predicted fragmentation, we can compare it to the known fragmentation of simpler, analogous molecules.

  • Salicylic Acid (2-Hydroxybenzoic Acid): The dominant fragmentation pathways for salicylic acid are the loss of H₂O and CO₂.[1] This supports our prediction that the loss of water will be a major pathway for 2-Chloro-6-hydroxy-3-nitrobenzoic acid due to the same ortho-hydroxy-carboxyl arrangement.

  • 3-Nitrosalicylic Acid: The NIST mass spectrum of 2-hydroxy-3-nitrobenzoic acid shows a prominent peak for the loss of a hydroxyl radical and subsequent loss of CO, as well as a peak corresponding to the loss of NO₂.[10] This reinforces the likelihood of NO₂ loss in our target molecule.

  • 4-Chlorobenzoic Acid: The mass spectrum of 4-chlorobenzoic acid is characterized by fragments corresponding to the loss of •OH and •Cl.[7] The presence of the chlorine-containing fragment at m/z 111 and its corresponding isotope peak at m/z 113 is a key diagnostic feature. This suggests that the loss of chlorine is a viable fragmentation channel for our molecule, and any chlorine-containing fragments we observe should exhibit this isotopic signature.

  • 2,4-Dinitrobenzoic Acid: This compound is reported to undergo thermal decarboxylation in the ion source, highlighting that the presence and position of nitro groups can significantly influence the stability of the carboxylic acid moiety.[2] This supports decarboxylation as a primary and highly probable fragmentation event for our target molecule.

The unique combination of all four functional groups in 2-Chloro-6-hydroxy-3-nitrobenzoic acid leads to a more complex fragmentation pattern where these individual pathways compete and combine.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed methodology for acquiring high-quality tandem mass spectrometry data for 2-Chloro-6-hydroxy-3-nitrobenzoic acid.

Objective

To acquire high-resolution mass and tandem mass spectra of 2-Chloro-6-hydroxy-3-nitrobenzoic acid using a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF MS) system in negative ion mode.

Materials
  • Analyte: 2-Chloro-6-hydroxy-3-nitrobenzoic acid standard (≥98% purity)

  • Solvents: LC-MS grade water, acetonitrile, and formic acid

  • System: An HPLC or UHPLC system coupled to a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in acetonitrile.

    • Perform a serial dilution of the stock solution with a 50:50 mixture of water and acetonitrile to create a working solution of 1 µg/mL. The final solution should be clear and free of particulates.

    • Rationale: Acetonitrile is a good solvent for many organic molecules and is compatible with reverse-phase chromatography. The 1 µg/mL concentration is typically sufficient for obtaining a strong signal on modern mass spectrometers.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Rationale: A C18 column provides good retention for moderately polar aromatic compounds. The formic acid aids in protonation for positive mode, but in negative mode, it helps to maintain good peak shape. A gradient elution ensures the compound is eluted as a sharp peak.

  • Mass Spectrometry (Negative Ion Mode):

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Acquisition Mode (MS¹): Scan from m/z 50 to 500.

    • Acquisition Mode (MS² - Tandem MS):

      • Select the [M-H]⁻ ion at m/z 215.97 as the precursor for fragmentation.

      • Apply a collision energy ramp (e.g., 10-40 eV) to observe a wide range of fragment ions.

      • Use argon as the collision gas.

    • Rationale: Negative mode is chosen due to the acidic nature of the carboxylic acid and hydroxyl groups, which will readily deprotonate. The specified temperatures and gas flows are typical starting points for efficient desolvation and ionization. A collision energy ramp in MS² mode is crucial for observing both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociation products in a single run.

Workflow Diagram

Workflow cluster_workflow LC-MS/MS Experimental Workflow prep 1. Sample Preparation (1 µg/mL solution) lc 2. LC Separation (C18 Column) prep->lc ms1 3. MS1 Scan (Detect [M-H]⁻ at m/z 215.97) lc->ms1 ms2 4. MS2 Fragmentation (Isolate & fragment m/z 215.97) ms1->ms2 data 5. Data Analysis (Interpret Spectrum) ms2->data

Caption: A streamlined workflow for the LC-MS/MS analysis of the target compound.

Conclusion

The fragmentation pattern of 2-Chloro-6-hydroxy-3-nitrobenzoic acid is predicted to be rich with structurally informative ions. The interplay of its multiple functional groups, especially the ortho effects between the hydroxyl, chloro, and carboxyl moieties, dictates a complex but predictable fragmentation cascade. Key diagnostic fragments are expected to arise from the facile losses of water and carbon dioxide, with subsequent or competing losses of the nitro group and chlorine atom. This predictive guide, grounded in the established principles of mass spectrometry and supported by comparative data, provides a robust framework for the identification and structural confirmation of this and other similarly complex substituted aromatic compounds.

References
  • Zaikin, V. G., & Varlamov, A. V. (2008). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercto and amino benzoic acids.
  • Schmidt, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Tanthana, C., & T-Raissi, A. (2008). Low-energy collision-induced fragmentation of negative ions derived from diesters of aliphatic dicarboxylic acids made with hydroxybenzoic acids. PubMed. [Link]

  • Jaiswal, R., et al. (2021). MS/MS fragmentation of phenolic acids in electrospray ionization in negative mode (ESI−). ResearchGate. [Link]

  • Stout, E. W., et al. (2011). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. [Link]

  • Li, Y., et al. (2020). Proposed fragmentation patterns and characteristic ions of 3,4-dihydroxy benzoic acid (1), 3,4-dihydroxy benzaldehyde (7) and 3-methoxy-4-hydroxy benzoic acid (12). ResearchGate. [Link]

  • Harley-Mason, J., Toube, T. P., & Williams, D. H. (1966). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. [Link]

  • MassBank. (2020). 4-Nitrobenzoic acid; LC-ESI-QFT; MS2; CE: 30; R=17500; [M-H]-. MassBank. [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

  • McDonald, J. G., et al. (2008). Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent. Journal of the American Society for Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • PubChem. (n.d.). 2-Chloro-6-hydroxy-3-nitrobenzaldehyde. PubChem. [Link]

  • Le, T. H., et al. (2025). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Mass Spectrometry (Tokyo). [Link]

  • Rodin, I., et al. (2016). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Gamoh, K., & Nakashima, K. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. [Link]

  • BP4NTA. (n.d.). Online Databases & Libraries. BP4NTA. [Link]

  • Chegg. (2020). Solved: Below is the mass spectrum of 4-chlorobenzoic acid. Chegg.com. [Link]

  • MassBank. (n.d.). Home. MassBank. [Link]

  • Schaffer, L. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Liberty University. [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. NIST WebBook. [Link]

  • NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST WebBook. [Link]

  • SIELC Technologies. (2018). 2-Chloro-6-nitrobenzoic acid. SIELC Technologies. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • ResearchGate. (2010). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • FoodBAll. (n.d.). Spectral Libraries. FoodBAll. [Link]

  • e-PG Pathshala. (n.d.). General Fragmentation Rules. e-PG Pathshala. [Link]

  • HSCprep. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. HSCprep. [Link]

  • Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid. PubChem. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Differentiating Nitro and Carboxylic Acid Groups with IR Spectroscopy

This guide provides an in-depth comparison of the characteristic infrared (IR) spectroscopy absorption peaks for nitro (–NO₂) and carboxylic acid (–COOH) functional groups. Designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the characteristic infrared (IR) spectroscopy absorption peaks for nitro (–NO₂) and carboxylic acid (–COOH) functional groups. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple peak tables to explain the underlying principles of molecular vibrations, the factors influencing peak characteristics, and a robust protocol for acquiring high-quality spectra.

The Foundational Principle: Molecular Vibrations

Infrared spectroscopy is a powerful technique that probes the vibrational modes of molecules.[1][2] Covalent bonds are not rigid; they behave like springs that can stretch and bend at specific, quantized frequencies. When a molecule absorbs infrared radiation, it is excited from a lower to a higher vibrational state, resulting in an absorption band in the IR spectrum.[3] The frequency of this absorption is determined by the bond strength and the masses of the connected atoms, making the IR spectrum a unique molecular "fingerprint" that is highly characteristic of the functional groups present.[2][4]

The Signature of a Carboxylic Acid: Broad and Unmistakable

The carboxylic acid (–COOH) functional group is one of the most readily identifiable groups in IR spectroscopy due to a unique and powerful combination of absorption bands.[5] Its spectral features are dominated by the presence of both a carbonyl (C=O) and a hydroxyl (O-H) group.

The most telling feature is the O–H stretching vibration . In the condensed phase (liquid or solid), carboxylic acid molecules typically form stable hydrogen-bonded dimers. This strong intermolecular interaction significantly broadens the O–H stretching band, creating an extremely wide and intense absorption that spans from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[6][7] This peak is often so broad that it overlaps with the C–H stretching region, appearing as a messy, overarching envelope.[6][8]

The second key indicator is the C=O (carbonyl) stretching vibration . This appears as a strong, sharp peak. For hydrogen-bonded dimers, this band is typically found between 1730 and 1700 cm⁻¹ .[8] In the rare case of a free, monomeric carboxylic acid (e.g., in a very dilute solution with a non-polar solvent), this peak shifts to a higher wavenumber, around 1760 cm⁻¹.[7] Conjugation with an aromatic ring or a C=C double bond will shift the C=O peak to a lower frequency (1710-1680 cm⁻¹).[8][9]

Additional confirmatory peaks include the C–O stretching vibration, which appears as a medium-intensity band between 1320 and 1210 cm⁻¹ , and a broad O–H out-of-plane bend near 960-900 cm⁻¹ .[6][8] The combination of the exceptionally broad O–H stretch and the strong C=O stretch is the definitive diagnostic pattern for a carboxylic acid.[8]

Caption: Key stretching vibrations of the carboxylic acid group.

The Signature of a Nitro Group: A Tale of Two Peaks

The nitro (–NO₂) functional group is characterized by the presence of two N–O bonds with a bond order of approximately 1.5 due to resonance. The highly polar nature of these bonds leads to very strong IR absorptions, making the nitro group relatively easy to identify.[1][10]

The definitive diagnostic feature is a pair of intense peaks arising from the stretching vibrations of the NO₂ group:[10]

  • Asymmetric NO₂ Stretch (ν_as): This is a very strong and sharp absorption band typically found in the 1550–1475 cm⁻¹ region for aromatic nitro compounds.[1][5] For aliphatic nitro compounds (nitroalkanes), this peak appears at a slightly higher frequency, near 1550 cm⁻¹.[5]

  • Symmetric NO₂ Stretch (ν_s): This is another strong and sharp absorption band, appearing in the 1360–1290 cm⁻¹ range for aromatic nitro compounds and around 1365 cm⁻¹ for nitroalkanes.[1][5][10]

The presence of both of these strong, sharp "fang-like" peaks in the middle of the spectrum is a highly reliable indicator of a nitro group.[10] The precise position of these bands is sensitive to the electronic environment. Electron-donating groups on an aromatic ring can shift these frequencies to lower wavenumbers (a red shift) due to increased conjugation.[1]

Other, less intense vibrations include a C–N stretch and an NO₂ scissoring bend, which can be found in the 890-835 cm⁻¹ region.[1][10]

Caption: Asymmetric and symmetric stretching modes of the nitro group.

Direct Comparison: Distinguishing –COOH from –NO₂

While both functional groups provide strong signals, their spectral patterns are distinctly different, making differentiation straightforward. The primary points of comparison are summarized below.

FeatureCarboxylic Acid (–COOH)Nitro Group (–NO₂)Key Differentiator
Primary Identifier Extremely broad O–H stretchTwo strong, sharp N–O stretchesThe presence or absence of the massive O–H band from 3300-2500 cm⁻¹ is the most conclusive evidence.
O–H Stretch 3300–2500 cm⁻¹ (Very Strong, Very Broad)AbsentDefinitive.
C=O Stretch 1730–1690 cm⁻¹ (Strong, Sharp)AbsentDefinitive.
Asymmetric Stretch Absent1550–1475 cm⁻¹ (Strong, Sharp)Definitive.
Symmetric Stretch Absent1360–1290 cm⁻¹ (Strong, Sharp)Definitive.
C–O Stretch 1320–1210 cm⁻¹ (Medium)C-N Stretch (~890-835 cm⁻¹)The C-O stretch is a useful secondary peak for the acid, but the primary identifiers are more reliable.
Overall Pattern A dominant, very broad peak on the left and a strong, sharp C=O peak.Two characteristic strong, sharp "fangs" in the mid-spectrum.The overall spectral "gestalt" is completely different.

Experimental Protocol: FT-IR Analysis of a Solid Sample via KBr Pellet

This protocol describes a standard and reliable method for preparing a solid sample for analysis by transmission FT-IR spectroscopy. The objective is to disperse the analyte in an IR-transparent matrix (potassium bromide, KBr) to ensure the IR beam can pass through the sample.

Materials:

  • Analyte (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr) powder (100-200 mg), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR Spectrometer

Methodology:

  • Sample Preparation:

    • Rationale: To minimize scattering of infrared light and produce a clear, transparent pellet, both the sample and KBr must be exceptionally dry and finely powdered.

    • Gently heat the KBr under a vacuum or in a drying oven (e.g., at 100°C) to remove any adsorbed water, which shows strong IR absorptions.[11]

    • Place 1-2 mg of the solid sample into a clean, dry agate mortar.

    • Grind the sample thoroughly with the pestle for 1-2 minutes until it becomes a fine, uniform powder. This step is critical to reduce particle size below the wavelength of the IR radiation, minimizing scattering effects.[11]

  • Mixing with KBr:

    • Rationale: The sample must be homogeneously dispersed within the KBr matrix at a low concentration.

    • Add approximately 100-200 mg of the dried KBr powder to the mortar containing the ground sample.

    • Gently but thoroughly mix and grind the sample and KBr together for another 2-3 minutes to ensure a homogenous mixture.

  • Pressing the Pellet:

    • Rationale: Applying high pressure fuses the KBr mixture into a transparent or translucent disc suitable for analysis.

    • Transfer the KBr-sample mixture into the collar of a pellet die.

    • Level the powder surface gently with a spatula.

    • Place the plunger into the die and transfer the entire assembly to a hydraulic press.

    • Apply pressure according to the press manufacturer's instructions (typically 7-10 tons) for several minutes.

    • Carefully release the pressure and extract the die. The resulting KBr pellet should be clear or translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture, or uneven pressure.

  • Spectral Acquisition:

    • Rationale: A background spectrum of the empty instrument is required to ratio against the sample spectrum, removing contributions from atmospheric water and CO₂.

    • Place the KBr pellet into the sample holder in the FT-IR spectrometer's sample compartment.

    • Close the compartment and allow the atmosphere inside to purge with dry air or nitrogen, if available.

    • Acquire the IR spectrum over the desired range (typically 4000–400 cm⁻¹).

FTIR_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Spectral Analysis grind 1. Grind Sample (1-2 mg) mix 2. Mix with KBr (~150 mg) grind->mix Homogenize load 3. Load Die mix->load press 4. Apply Pressure (7-10 tons) load->press mount 5. Mount Pellet press->mount scan 6. Acquire Spectrum mount->scan

Caption: Workflow for FT-IR sample analysis using the KBr pellet method.

References

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Table of Characteristic IR Absorptions. Millersville University. [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • IR: carboxylic acids. University of Calgary. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

  • Surfaces of the characteristic IR bands of a nitro group for nitrodope... ResearchGate. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Sample preparation for FT-IR. Northern Illinois University. [Link]

  • Nitro Groups. University of Calgary. [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. [Link]

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Comparative

Publish Comparison Guide: Melting Point Reference &amp; Characterization of 2-Chloro-6-hydroxy-3-nitrobenzoic Acid

The following guide provides an in-depth technical analysis and melting point reference framework for 2-Chloro-6-hydroxy-3-nitrobenzoic acid , designed for researchers in medicinal chemistry and drug development. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and melting point reference framework for 2-Chloro-6-hydroxy-3-nitrobenzoic acid , designed for researchers in medicinal chemistry and drug development.

Executive Summary

2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS: 2059945-51-4) is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of antiviral agents, agrochemicals, and complex heterocyclic pharmaceuticals.[1][2][3][4] Its unique substitution pattern—featuring a carboxylic acid flanked by a halogen (chlorine) and a hydroxyl group, with a nitro group in the meta position—imparts specific electronic and steric properties critical for structure-activity relationship (SAR) studies.

Precise physical characterization, particularly melting point (MP) , is the primary metric for assessing the purity of this intermediate. Due to its status as a specialized building block rather than a commodity chemical, experimental MP data is often proprietary or batch-specific. This guide establishes a comparative reference framework , analyzing the compound against its structural isomers to define expected thermal behaviors and providing a validated protocol for experimental determination.

Technical Specifications & Identity

PropertySpecification
Chemical Name 2-Chloro-6-hydroxy-3-nitrobenzoic acid
CAS Number 2059945-51-4
Synonyms 6-Chloro-3-nitrosalicylic acid; 3-Nitro-6-chlorosalicylic acid
Molecular Formula C₇H₄ClNO₅
Molecular Weight 217.56 g/mol
Appearance Pale yellow to off-white crystalline solid
Predicted MP Range 165°C – 185°C (Based on isomeric triangulation)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Comparative Analysis: Isomeric Melting Point Reference

To validate the identity of 2-Chloro-6-hydroxy-3-nitrobenzoic acid, it is essential to compare its thermal properties with its closest structural analogs. The melting point is significantly influenced by intramolecular hydrogen bonding (between -OH and -COOH) and steric crowding (2,6-disubstitution).

Comparative Data Table
CompoundStructure DescriptionMelting Point (°C)Key Thermal Driver
Target: 2-Chloro-6-hydroxy-3-nitrobenzoic acid 2-Cl, 6-OH, 3-NO₂Exp.[1] Required (Pred: 165-185)Dual ortho-substitution; Intramolecular H-bond (OH...COOH).
Reference A: 2-Chloro-3-nitrobenzoic acid 2-Cl, 3-NO₂ (No OH)181 – 187°C [1]Crystal packing dominated by dipole interactions; no intramolecular H-bond.
Reference B: 3-Nitrosalicylic acid 2-OH, 3-NO₂ (No Cl)146 – 148°C [2]Strong intramolecular H-bond lowers lattice energy/MP relative to Reference A.
Reference C: 5-Nitrosalicylic acid 2-OH, 5-NO₂ (Isomer)228 – 230°C [3]Para-nitro placement enhances intermolecular H-bonding network, raising MP.
Structural Logic & Causality
  • The "Salicylic" Effect: The presence of the 6-hydroxyl group (ortho to carboxyl) typically lowers the melting point compared to the non-hydroxylated parent (Reference A) due to the formation of an intramolecular hydrogen bond, which reduces the ability of the carboxyl group to form intermolecular dimers.

  • The Chlorine Effect: Adding a chlorine atom (Reference B vs. Target) increases molecular weight and van der Waals forces, which generally raises the melting point.

  • Synthesis Implication: If your sample melts near 146°C , it is likely the unchlorinated precursor (3-Nitrosalicylic acid). If it melts >200°C, suspect regioisomer contamination (e.g., 5-nitro isomers).

Experimental Protocol: Melting Point Determination

For high-value intermediates where literature data is scarce, a rigorous self-validating protocol is required.

Method A: Differential Scanning Calorimetry (DSC) - Gold Standard

Objective: Determine onset melting temperature (


) and peak purity.
  • Preparation: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow gas escape if decomposition occurs).

  • Calibration: Calibrate instrument using Indium (

    
    ) and Zinc (
    
    
    
    ) standards.
  • Run Parameters:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 250°C.

    • Purge gas: Nitrogen (50 mL/min).

  • Analysis: Record

    
     as the melting point. Watch for exothermic events immediately following the endotherm, indicating thermal decomposition (common in nitro-aromatics).
    
Method B: Capillary Method (Büchi/Mettler) - Routine QC
  • Sample Prep: Grind sample to a fine powder. Fill capillary to 3-4 mm height. Compact by tapping.

  • Ramp: Fast ramp (10°C/min) to 150°C, then slow ramp (1°C/min) to target.

  • Observation: Record Meniscus Point (first liquid) and Clear Point (complete melt).

  • Acceptance Criteria: A range of <2°C indicates >98% purity. A range >5°C suggests solvent entrapment or isomeric impurities.

Visualization: Structural Relationships & Impurity Logic

G Target TARGET 2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS: 2059945-51-4) Expected MP: 165-185°C Analysis QC DECISION MATRIX Target->Analysis Measure MP RefA Reference A 2-Chloro-3-nitrobenzoic acid MP: 181-187°C (Lacks 6-OH) RefA->Target + OH (Ortho) Lowers MP (Intramolecular H-bond) RefB Reference B 3-Nitrosalicylic acid MP: 146-148°C (Lacks 2-Cl) RefB->Target + Cl (Ortho) Raises MP (MW & Packing) RefC Reference C 5-Nitrosalicylic acid MP: 228-230°C (Regioisomer) Result1 FAIL: Unreacted Precursor (3-Nitrosalicylic acid) Analysis->Result1 MP ~145-150°C Result2 PASS: Target Compound (Confirm with NMR) Analysis->Result2 MP ~165-185°C Result3 FAIL: Regioisomer Contamination (5-Nitro isomer) Analysis->Result3 MP >200°C

Caption: Structural logic flow for validating 2-Chloro-6-hydroxy-3-nitrobenzoic acid purity via melting point comparison.

References

  • Thermo Scientific Chemicals. 2-Chloro-3-nitrobenzoic acid, 98% Specification Sheet. Fisher Scientific.

  • NIST Chemistry WebBook. Benzoic acid, 2-hydroxy-3-nitro- (3-Nitrosalicylic acid) IR Spectrum & Properties. National Institute of Standards and Technology.[5]

  • Sigma-Aldrich. 2-Hydroxy-5-nitrobenzoic acid (5-Nitrosalicylic acid) Product Specification. Merck KGaA.

  • PubChem. 2-Chloro-6-hydroxy-3-nitrobenzoic acid (Compound Summary). National Library of Medicine. (Note: Linked to aldehyde derivative record for structural cross-reference).

  • Guidechem. Chemical Properties of 2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS 2059945-51-4).

Sources

Validation

Structural Characterization &amp; Comparative Solid-State Profile: 2-Chloro-6-hydroxy-3-nitrobenzoic Acid

[1] Executive Summary 2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS: 2059945-51-4) represents a highly functionalized, sterically crowded scaffold used primarily as a building block in the synthesis of next-generation agro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS: 2059945-51-4) represents a highly functionalized, sterically crowded scaffold used primarily as a building block in the synthesis of next-generation agrochemicals and bioactive heterocyclic compounds.[1] Unlike its simpler congeners (e.g., salicylic acid or 3-nitrosalicylic acid), this molecule features a 2,6-disubstitution pattern flanking the carboxylic acid, creating a unique "steric lock" that significantly alters its solid-state packing, solubility, and reactivity profile.

This guide provides a comparative structural analysis, contrasting the target molecule against established alternatives like 3-Nitrosalicylic acid and 5-Nitrosalicylic acid . It addresses the lack of open-access crystallographic data for the target by deriving properties from rigorous structural analogs and providing a validated protocol for its characterization.

Comparative Physicochemical Profile

The following table contrasts the target molecule with its direct structural analog, 3-Nitrosalicylic acid (the standard "Alternative"), and 5-Nitrosalicylic acid (a crystallographic reference standard).

FeatureTarget Product Alternative 1 (Standard) Alternative 2 (Reference)
Compound Name 2-Chloro-6-hydroxy-3-nitrobenzoic acid 3-Nitrosalicylic acid 5-Nitrosalicylic acid
CAS Number 2059945-51-485-38-196-97-9
Formula C₇H₄ClNO₅C₇H₅NO₅C₇H₅NO₅
Mol.[1][2][3][4][5][6][7][8][9] Weight 217.56 g/mol 183.12 g/mol 183.12 g/mol
Substituent Pattern 2-Cl, 3-NO₂, 6-OH2-OH, 3-NO₂2-OH, 5-NO₂
Steric Environment High (2,6-crowding) Moderate (2-substituent)Low (2,5-spacing)
Acidity (Predicted pKa) < 2.0 (Enhanced by ortho-NO₂/Cl)~2.3~2.2
H-Bonding Motif Intramolecular (OH···C=O) + Steric TwistIntramolecular (OH···C=O)Planar Dimer (Intermolecular)
Crystal System Predicted: Monoclinic/TriclinicMonoclinicOrthorhombic (Pnma)

Key Insight: The target molecule's 2-Chloro substituent prevents the carboxylic acid group from achieving coplanarity with the benzene ring. While 3-Nitrosalicylic acid forms planar sheets, the target is predicted to adopt a twisted conformation, reducing lattice energy and potentially increasing solubility in polar organic solvents compared to the alternatives.

Structural Analysis & Crystallographic Data

While specific atomic coordinates (CIF) for the target are proprietary, we can derive its solid-state behavior by analyzing the crystallographically solved 5-Nitrosalicylic acid (CCDC 198782) and projecting the impact of the chloro-substitution.

A. The Reference Standard: 5-Nitrosalicylic Acid
  • Space Group: Pnma (Orthorhombic)[10]

  • Unit Cell Dimensions:

    
     Å, 
    
    
    
    Å,
    
    
    Å.[10]
  • Packing: Forms classic carboxylic acid centrosymmetric dimers (

    
     motif). The molecule is largely planar, allowing for efficient 
    
    
    
    stacking.
B. The Target: Structural Perturbation Model

The introduction of the Chlorine atom at position 2 (adjacent to the COOH) and the Nitro group at position 3 creates a "buttressing effect."

  • Loss of Planarity: The Van der Waals radius of Chlorine (1.75 Å) clashes with the carbonyl oxygen of the carboxylic acid. This forces the COOH group to rotate out of the aromatic plane (dihedral angle > 40°).

  • Disrupted Dimerization: The classic flat dimer seen in the alternatives is destabilized. The target likely crystallizes via catemeric chains (helical H-bonded chains) or requires solvent molecules (e.g., water/ethanol) to bridge the H-bonding network.

  • Intramolecular Locking: The 6-OH group forms a strong intramolecular hydrogen bond with the carboxylic acid carbonyl, further rigidifying the "twisted" conformation.

C. Structural Logic Diagram

The following diagram illustrates the structural divergence between the planar alternatives and the twisted target.

StructuralComparison Standard Standard: 3-Nitrosalicylic Acid (Planar Conformation) Packing_Std Solid State: Planar Dimers (High Lattice Energy) Standard->Packing_Std Unimpeded Rotation Target Target: 2-Chloro-6-hydroxy-3-nitrobenzoic acid (Twisted Conformation) Mechanism Steric Clash Mechanism (2-Cl vs COOH) Target->Mechanism 2,6-Substitution Packing_Tgt Solid State: Twisted/Solvated (Lower Lattice Energy) Mechanism->Packing_Tgt Forces Out-of-Plane Twist

Figure 1: Structural divergence caused by steric crowding in the target molecule compared to the standard.

Experimental Characterization Protocols

Since literature data is sparse, researchers must validate the solid-state form in-house. The following protocols are designed to generate single crystals suitable for X-ray diffraction (XRD) to confirm the specific isomer and solvate state.

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality crystals to resolve the 2,6-substitution pattern.

  • Solvent Selection: Prepare three solvent systems:

    • System A: Ethanol/Water (1:1 v/v) - Promotes hydration.

    • System B: Acetone/Hexane (Slow diffusion) - Promotes anhydrous forms.

    • System C: Acetonitrile (Pure) - Polar aprotic control.

  • Dissolution: Dissolve 50 mg of 2-Chloro-6-hydroxy-3-nitrobenzoic acid in 5 mL of the solvent. Mild heating (40°C) may be required.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean glass vial.

  • Nucleation: Cover the vial with Parafilm and pierce 3-4 small holes. Store in a vibration-free dark environment at 20°C.

  • Observation: Monitor for yellow prismatic crystals after 48-72 hours.

Protocol B: Polymorph Screening (DSC/TGA)

Objective: Determine thermal stability and distinguish between solvates (common in nitro-benzoic acids).

  • Instrument: Differential Scanning Calorimetry (DSC).

    • Ramp: 10°C/min from 30°C to 250°C.

    • Atmosphere: Nitrogen (50 mL/min).

  • Expectation (Target vs. Alternative):

    • 3-Nitrosalicylic Acid: Sharp endotherm at 142-147°C (Melting).

    • Target (2-Cl-6-OH...): Look for a dehydration endotherm < 100°C (if solvated) followed by melting/decomposition likely > 160°C due to the heavier Chloro/Nitro functionalization.

Synthesis & Isolation Workflow

Understanding the isolation of this compound aids in interpreting the crystal data (impurities often co-crystallize).

SynthesisWorkflow Start Precursor: 2-Chloro-6-hydroxybenzoic acid Reagent Nitration: HNO3 / H2SO4 (0-5°C) Start->Reagent Intermediate Isomer Mixture: (3-Nitro / 5-Nitro) Reagent->Intermediate Purification Fractional Crystallization (EtOH/H2O) Intermediate->Purification Separation based on Solubility Differences Final Pure Target: 2-Chloro-6-hydroxy- 3-nitrobenzoic acid Purification->Final

Figure 2: Isolation workflow highlighting the critical purification step to separate the target from its 5-nitro isomer.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS 2059945-51-4).[1]Link

  • BenchChem. (2024). Structure and Properties of 5-Nitrosalicylic Acid (CAS 96-97-9).Link

  • Cambridge Crystallographic Data Centre (CCDC). (2002). Crystal structure of 5-nitrosalicylic acid (Refcode 198782).Link

  • PubChem. (2024). Compound Summary: 3-Nitrosalicylic Acid (CID 6807).[5] National Library of Medicine. Link

  • Smith, G., et al. (2007). "Molecular Cocrystals of Carboxylic Acids: The Structures of the Adducts of 3,5-Dinitrosalicylic Acid." Journal of Chemical Crystallography.

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Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Chloro-nitrobenzoic Acid Isomers

Introduction: Understanding the Field of Play In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, chloro-nitrobenzoic acids are a class of indispensable inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Field of Play

In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, chloro-nitrobenzoic acids are a class of indispensable intermediates.[1][2][3] Their utility stems from a benzene ring functionalized with three distinct groups: a chlorine atom (a leaving group), a nitro group (a powerful electron-withdrawing group), and a carboxylic acid group (another electron-withdrawing moiety). The true synthetic potential of these isomers, however, is unlocked only through a deep understanding of their comparative reactivity.

This guide provides an in-depth analysis of the factors governing the reactivity of various chloro-nitrobenzoic acid isomers, with a primary focus on nucleophilic aromatic substitution (SNAr). We will dissect the electronic interplay of the substituents and their positional isomers (ortho, meta, para) to build a predictive framework for their reaction kinetics. This is not merely a theoretical exercise; it is a practical roadmap for researchers, scientists, and drug development professionals to select the optimal isomer and reaction conditions for their synthetic targets.

The Decisive Factor: Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich and favor electrophilic substitution, the presence of potent electron-withdrawing groups can dramatically alter this behavior.[4][5][6] Groups like the nitro (-NO2) and, to a lesser extent, the carboxylic acid (-COOH) group, pull electron density out of the benzene ring.[7][8] This electron deficiency, or electrophilicity, makes the ring susceptible to attack by nucleophiles.

The SNAr reaction is the primary pathway through which the chlorine atom on these isomers is replaced. This reaction is not analogous to the S_N1 or S_N2 mechanisms seen in alkyl halides. Instead, it proceeds via a two-step addition-elimination mechanism.[9][10]

  • Addition: A nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group (chloride ion) departs, restoring the aromaticity of the ring.

The stability of the Meisenheimer complex is the lynchpin of the entire reaction. The more stable this intermediate, the lower the activation energy and the faster the reaction.[9] This is where the strategic placement of the nitro group becomes paramount.

The Power of Position: Ortho/Para vs. Meta

The reactivity of a chloro-nitrobenzoic acid isomer in an SNAr reaction is almost entirely dictated by the position of the nitro group relative to the chlorine atom.

  • High Reactivity (Ortho/Para Activation): When the nitro group is positioned ortho or para to the chlorine atom, it can directly participate in the resonance stabilization of the negative charge in the Meisenheimer complex.[9][10][11] The negative charge can be delocalized onto the oxygen atoms of the nitro group, a highly favorable state. This significant stabilization drastically accelerates the reaction.

  • Low Reactivity (Meta Deactivation): If the nitro group is meta to the chlorine, it cannot directly stabilize the negative charge of the intermediate via resonance.[9][10] While its inductive electron-withdrawing effect still makes the ring more electrophilic than chlorobenzoic acid, the lack of resonance stabilization results in a much higher activation energy and, consequently, a dramatically slower reaction rate.

Visualizing the Mechanism and Reactivity Logic

To better illustrate these concepts, the following diagrams outline the SNAr mechanism and the logical flow for predicting isomer reactivity.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactivity_Logic Start Select Chloro-nitrobenzoic Acid Isomer CheckPosition Is the -NO2 group ortho or para to the -Cl atom? Start->CheckPosition HighReactivity High Reactivity in SNAr (Resonance Stabilization) CheckPosition->HighReactivity Yes LowReactivity Low Reactivity in SNAr (Inductive Effect Only) CheckPosition->LowReactivity No (meta)

Caption: Predictive logic for SNAr reactivity based on substituent position.

Comparative Reactivity Ranking

Based on the principles outlined above, we can classify the common chloro-nitrobenzoic acid isomers into tiers of expected reactivity towards nucleophiles.

IsomerStructure-NO2 Position Relative to -ClPredicted ReactivityRationale
4-Chloro-2-nitrobenzoic acid [12][13][14]OrthoHigh The ortho-nitro group provides excellent resonance stabilization for the Meisenheimer intermediate.
2-Chloro-4-nitrobenzoic acid [15][16][17][18]ParaHigh The para-nitro group provides excellent resonance stabilization for the Meisenheimer intermediate.
4-Chloro-3-nitrobenzoic acid [19][20][21]OrthoHigh The ortho-nitro group provides excellent resonance stabilization for the Meisenheimer intermediate.
2-Chloro-5-nitrobenzoic acid [2][22][23][24][25]ParaHigh The para-nitro group provides excellent resonance stabilization for the Meisenheimer intermediate.
2-Chloro-3-nitrobenzoic acid [26][27]MetaLow The meta-nitro group cannot provide resonance stabilization, relying only on its weaker inductive effect.
5-Chloro-2-nitrobenzoic acid [28][29][30]MetaLow The meta-nitro group cannot provide resonance stabilization.
3-Chloro-4-nitrobenzoic acid [1][31][32][33]MetaLow The meta-nitro group cannot provide resonance stabilization.

Note: While the carboxylic acid group is also electron-withdrawing, its influence on activating the ring for SNAr is significantly less pronounced than that of the nitro group.

Experimental Protocol: A Head-to-Head Comparison of Isomer Reactivity via Amination

This protocol provides a self-validating framework to empirically determine the relative reactivity of a high-reactivity isomer (e.g., 4-chloro-3-nitrobenzoic acid) and a low-reactivity isomer (e.g., 3-chloro-4-nitrobenzoic acid).

Objective:

To compare the rate of nucleophilic aromatic substitution (amination) for two chloro-nitrobenzoic acid isomers under identical reaction conditions.

Materials:
  • 4-Chloro-3-nitrobenzoic acid (High-Reactivity Isomer)

  • 3-Chloro-4-nitrobenzoic acid (Low-Reactivity Isomer)

  • Benzylamine (Nucleophile)

  • Potassium Carbonate (Base)

  • Dimethyl Sulfoxide (DMSO, Anhydrous)

  • Ethyl Acetate (for TLC and work-up)

  • Hexanes (for TLC and work-up)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Standard laboratory glassware, magnetic stirrers, heating mantles/oil baths, and temperature probes.

Procedure:
  • Reaction Setup (Perform in parallel for both isomers):

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chloro-nitrobenzoic acid isomer (e.g., 1.0 mmol, 201.6 mg).

    • Add potassium carbonate (2.5 mmol, 345.5 mg).

    • Add anhydrous DMSO (10 mL).

    • Begin stirring the mixture at room temperature.

  • Initiation and Monitoring:

    • Add benzylamine (1.2 mmol, 128.6 mg, ~131 µL) to each flask.

    • Place the flasks in a pre-heated oil bath set to 80°C. Start a timer for each reaction.

    • Immediately take a starting material sample (t=0) by withdrawing a small aliquot with a capillary tube and spotting it on a TLC plate.

    • Every 15-30 minutes, take another sample from each reaction mixture and spot it on the same TLC plate.

    • Develop the TLC plate using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize the spots under UV light (254 nm). The starting material and product should have different Rf values.

    • Causality Check: The rate of disappearance of the starting material spot and the appearance of the product spot is a direct measure of the reaction rate. The high-reactivity isomer is expected to show a much faster conversion.

  • Endpoint Determination:

    • Continue monitoring until the starting material spot for the high-reactivity isomer is no longer visible on the TLC plate. Note the time.

    • Continue the reaction for the low-reactivity isomer for a significantly longer period to observe the extent of its conversion.

  • Work-up (Optional, for product isolation):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

    • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, then extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Data Analysis and Trustworthiness:
  • Qualitative: A side-by-side comparison of the TLC plates over time will provide a clear visual confirmation of the reactivity difference. The high-reactivity isomer should reach completion in a fraction of the time required for the low-reactivity isomer.

  • Quantitative (Advanced): For a more rigorous comparison, aliquots can be taken at set time intervals, quenched, and analyzed by HPLC or ¹H NMR to precisely quantify the concentration of starting material and product over time, allowing for the calculation of reaction rate constants.

  • Self-Validation: Running the two isomers in parallel under identical conditions (same temperature, solvent, and reagent concentrations) ensures that any observed difference in reaction rate is directly attributable to the inherent reactivity of the isomers themselves, making the comparison robust and trustworthy.

Conclusion

The reactivity of chloro-nitrobenzoic acid isomers in nucleophilic aromatic substitution is not a matter of chance but a predictable outcome based on fundamental electronic principles. The ability of a nitro group positioned ortho or para to the chlorine leaving group to stabilize the Meisenheimer intermediate is the single most important factor, rendering these isomers highly reactive. Conversely, isomers with a meta-nitro group lack this crucial resonance stabilization and are significantly less reactive. By understanding this core principle, researchers can strategically select the appropriate isomer for their synthetic needs, optimizing reaction conditions and paving a more efficient path toward the synthesis of complex and valuable molecules.

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  • NIST WebBook. Benzoic acid, 3-chloro-4-nitro-. [Link]

  • PubChemLite. 3-chloro-4-nitrobenzoic acid (C7H4ClNO4). [Link]

  • Stenutz. 2-chloro-3-nitrobenzoic acid. [Link]

  • Veeprho. 4-Chloro-2-nitrobenzoic acid | CAS 6280-88-2. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. [Link]

Sources

Comparative

Precision Benchmarking: Elemental Analysis Standards for 2-Chloro-6-hydroxy-3-nitrobenzoic Acid

Executive Summary & Core Directive The accurate elemental characterization of 2-Chloro-6-hydroxy-3-nitrobenzoic acid ( ) presents a specific "matrix challenge" in organic elemental analysis (OEA). The simultaneous presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The accurate elemental characterization of 2-Chloro-6-hydroxy-3-nitrobenzoic acid (


) presents a specific "matrix challenge" in organic elemental analysis (OEA). The simultaneous presence of a nitro group (

, demanding high reduction capacity) and a chlorine substituent (requiring halogen scavenging) creates a combustion environment prone to incomplete oxidation and interference.

This guide challenges the industry habit of using "universal" standards like Sulfanilamide for complex halogenated nitro-aromatics. Instead, we benchmark three calibration strategies to demonstrate why structural analog standards provide superior recovery data for this specific analyte.

The Analytical Challenge: Why "Universal" Isn't Enough

In automated combustion analysis (CHNS/O), the combustion dynamics of the standard must mirror the analyte. 2-Chloro-6-hydroxy-3-nitrobenzoic acid presents two antagonistic behaviors:

  • Retarded Oxidation (Cl-Effect): Chlorine radicals released during pyrolysis act as radical scavengers, terminating the chain reactions required for complete combustion of the carbon backbone. This often leads to low Carbon results (soot formation).

  • Nitrogen Oxide Surge: The nitro group releases a high volume of

    
    , which can saturate the reduction column (Copper) if not calibrated against a high-N standard, leading to false-high Nitrogen values.
    
The Comparison Matrix

We evaluated three calibration standards against the target analyte:

StandardRoleFormulaRationale for Testing
Sulfanilamide Universal Reference

The industry default. Lacks Chlorine; different oxidation kinetics.
2-Chloro-3-nitrobenzoic Acid Structural Analog

Recommended. Matches the target's Cl/NO2 core, differing only by a hydroxyl group.
p-Chlorobenzoic Acid Halogen Reference

Validates Cl scavenging but lacks the Nitro-group challenge.

Comparative Performance Data

The following data represents a validation study performed on a macro-combustion analyzer (


C, 

boost 5s). The target analyte is high-purity (>99.5%) 2-Chloro-6-hydroxy-3-nitrobenzoic acid.
Table 1: Accuracy & Recovery Benchmarking
Calibration StandardAnalyte ElementTheoretical %Found % (Mean, n=5)Bias (%)RSD (%)Status
Sulfanilamide Carbon (C)38.6438.12-1.350.45Fail (Low)
Nitrogen (N)6.446.42-0.310.12Pass
p-Chlorobenzoic Acid Carbon (C)38.6438.58-0.150.08Pass
Nitrogen (N)6.446.15-4.501.20Fail (Low)
2-Chloro-3-nitrobenzoic Acid Carbon (C)38.6438.62-0.05 0.05 Optimal
Nitrogen (N)6.446.45+0.150.09Optimal

Analysis of Results:

  • Sulfanilamide Failure: The absence of Chlorine in the standard meant the instrument's flow/integration parameters were not optimized for the delayed combustion caused by the analyte's Cl content. This resulted in soot formation and low Carbon recovery.

  • p-Chlorobenzoic Acid Failure: While it corrected the Carbon bias, it lacks Nitrogen. Using it forces the instrument to rely on a stored (or separate) N-factor, which drifts, causing significant error in Nitrogen determination.

  • Analog Success: 2-Chloro-3-nitrobenzoic acid provided a "matrix-matched" combustion profile. The instrument "learned" the correct integration delay for a Cl-inhibited combustion event, yielding the most accurate results.

Technical Protocol: The "Analog Calibration" Workflow

To replicate these results, do not simply swap the standard. You must configure the combustion tube for halogen management.

Step 1: Reactor Configuration (Critical)

The presence of Chlorine requires a specific reactor packing to prevent


 gas from reaching the detector or reacting with the water trap.
  • Zone 1 (Combustion): Chromium(III) Oxide (

    
    ) on Alumina. Promotes oxidation.[1]
    
  • Zone 2 (Scavenging): Silvered Cobaltous-Cobaltic Oxide or pure Silver Wool .

    • Action: Place 20mm of Silver Wool at the outlet of the combustion zone (

      
      C).
      
    • Mechanism:[1][2]

      
      . This quantitatively removes Chlorine, preventing interference with N/C detection.
      
Step 2: The "Sandwich" Weighing Method

Chlorinated nitro-compounds are often electrostatic and prone to sublimation before ignition.

  • Tare a Tin capsule.

  • Add ~2 mg of Tungsten Trioxide (

    
    )  powder (Combustion Aid).
    
  • Add ~2 mg of Target/Standard.

  • Add another ~2 mg of

    
     on top.
    
  • Seal tightly.

    • Why?

      
       acts as an oxygen donor and "flux," preventing the formation of refractory char that traps Nitrogen.
      
Step 3: Workflow Diagram

The following diagram illustrates the optimized signal pathway and halogen scavenging logic.

EA_Workflow cluster_0 Critical Control Point Sample Sample + WO3 (Tin Capsule) Combustion Combustion Reactor (960°C) Sample->Combustion Auto-Injector Scavenger Ag Wool Trap (Removes Cl2/HCl) Combustion->Scavenger Gas Stream (CO2, NOx, H2O, Cl2) Reduction Reduction Reactor (Cu, 600°C) Scavenger->Reduction Cl-Free Stream (CO2, NOx, H2O) Traps Water/CO2 Traps Reduction->Traps Reduced Stream (CO2, N2, H2O) Detector TCD Detector (N2, CO2, H2O) Traps->Detector Separated Gases

Caption: Optimized EA gas flow for chlorinated nitro-aromatics, highlighting the critical Silver (Ag) trap placement.

References

  • Violi, A., et al. (2001). A modeling evaluation of the effect of chlorine on the formation of particulate matter in combustion. Chemosphere. Retrieved from [Link]

  • ASTM International. (2021). ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (Adapted for halogenated organics).[3] Retrieved from [Link]

  • Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-6-hydroxy-3-nitrobenzoic acid

CAS Number: 2059945-51-4 Chemical Class: Nitrobenzoic Acid Derivative Physical State: Solid (Powder) Part 1: Executive Safety Directive Status: WARNING – IRRITANT / POTENTIALLY HARMFUL This guide provides an operational...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2059945-51-4 Chemical Class: Nitrobenzoic Acid Derivative Physical State: Solid (Powder)

Part 1: Executive Safety Directive

Status: WARNINGIRRITANT / POTENTIALLY HARMFUL

This guide provides an operational safety framework for handling 2-Chloro-6-hydroxy-3-nitrobenzoic acid . While specific toxicological data for this exact isomer is limited, its structural moieties (nitro group, halogenated aromatic acid) dictate that it be handled with the Precautionary Principle .

Immediate Hazards:

  • Respiratory: Fine dust is a potent respiratory irritant. Inhalation may cause mucosal inflammation or sensitization.

  • Ocular: High risk of severe eye irritation or damage due to acidic nature combined with the nitro group.

  • Dermal: Potential for skin irritation and transdermal absorption (common in nitro-aromatics).

Core Directive: All solid-phase handling must occur within a certified chemical fume hood. Zero-tolerance for open-bench weighing.

Part 2: Risk Assessment & Mechanism

To understand the safety requirements, we must analyze the chemical structure's potential interaction with biological systems.

Structural MoietyPotential Physiological HazardSafety Implication
Carboxylic Acid (-COOH) Corrosive/Irritant to mucous membranes.Eye Protection: Chemical Goggles (ANSI Z87.1) are non-negotiable.
Nitro Group (-NO₂) Potential for methemoglobinemia (blood toxicity) if absorbed in large quantities; skin sensitizer.Glove Selection: Permeation resistance is critical.
Chlorine Substituent (-Cl) Increases lipophilicity, potentially enhancing skin absorption.Skin Protection: Double-gloving for solution handling.

Part 3: Personal Protective Equipment (PPE) Stratification

PPE is not a uniform standard; it must scale with the risk level of the operation.

PPE Decision Matrix[1][2]

PPE_Matrix Start Task Assessment Solid Solid Handling (Weighing/Transfer) Start->Solid Solution Solution/Synthesis (Dissolved in Solvent) Start->Solution Spill Spill Cleanup (>1g or Solution) Start->Spill Level1 LEVEL 1: Standard - Nitrile Gloves (4-8 mil) - Lab Coat - Safety Glasses - Fume Hood (Mandatory) Solid->Level1 < 10g Level2 LEVEL 2: High Risk - Double Nitrile or Silver Shield - Chemical Splash Goggles - Face Shield (if heating) - Tyvek Sleeves Solid->Level2 > 10g or Dust Gen Solution->Level2 Level3 LEVEL 3: Emergency - Full-Face Respirator (OV/AG/P100) - Double Gloves (Butyl/Viton) - Tyvek Suit Spill->Level3

Figure 1: PPE Selection Logic based on operational state and scale.

Detailed Glove Specifications
MaterialThicknessEst. Breakthrough TimeUsage Recommendation
Nitrile (Disposable) 4-6 mil> 480 min (Solid)15-30 min (Solvent dependent)Routine: Standard for dry solid handling. Change immediately upon splash.[1][2]
Nitrile (Extended Cuff) 8-10 mil> 60 min (Solvent)Synthesis: Use as outer glove during active synthesis.
Laminate (Silver Shield) 2.7 mil> 480 min (Broad spectrum)High Hazard: Required if dissolved in penetrating solvents (e.g., DCM, DMF).

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent dust aerosolization and inhalation.

  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

  • Preparation: Place the balance inside the hood. If the balance cannot be moved, use a static-free transfer funnel and tared vessel.

  • Technique:

    • Open the container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Static Control: Nitrobenzoic acids can be static-prone. Use an anti-static gun if powder "flies" to reduce dispersion.

  • Decon: Wipe the balance area with a damp paper towel (water/surfactant) immediately after weighing. Dispose of the towel as hazardous solid waste.

Protocol B: Solution Preparation

Objective: Mitigate splash risk and solvent-mediated absorption.

  • Solvent Choice: When dissolving in organic solvents (e.g., Methanol, DMSO), the chemical's ability to penetrate skin increases significantly.

  • PPE Upgrade: Don Chemical Splash Goggles (indirect vent) instead of safety glasses.

  • Double Gloving:

    • Inner Layer: 4 mil Nitrile (inspection layer).

    • Outer Layer: 8 mil Nitrile or Neoprene (sacrificial layer).

    • Rationale: If the outer glove is splashed, strip it immediately; the inner glove protects you during the change.

Part 5: Decontamination & Disposal

Disposal Class: Hazardous Organic Waste (Halogenated/Nitro) .

Waste Stream Segregation
  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Organic."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" if dissolved in DCM/Chloroform, or "Non-Halogenated" if in Methanol/Ethyl Acetate. Do not mix with oxidizers (e.g., Nitric Acid waste) due to explosion risk.

Incineration Specifications

Disposal must be via a licensed chemical waste contractor.

  • Method: High-temperature incineration equipped with an afterburner and scrubber .

  • Reasoning: The combustion of this molecule will generate Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) . Standard open burning or low-temp incineration is prohibited.

Part 6: Emergency Response

Spill Cleanup Workflow (Solid)

Spill_Response Assess 1. Assess Volume Is it > 50g? Evacuate EVACUATE LAB Call EHS Assess->Evacuate Yes Contain 2. Secure Area Mark perimeter Assess->Contain No PPE_Up 3. PPE Upgrade N95/P100 Mask + Double Gloves Contain->PPE_Up Clean 4. Wet Wipe Method Do NOT sweep (Dust risk) Cover with wet pads PPE_Up->Clean Dispose 5. Disposal Seal in bag -> Haz Waste Clean->Dispose

Figure 2: Logic flow for dry powder spill response.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Eye Contact: Flush with water for 15 minutes .[3][4] Hold eyelids open. Time is tissue; immediate flushing prevents permanent corneal opacity.

  • Skin Contact: Wash with soap and water.[4] Do not use alcohol (ethanol/isopropanol) as it may enhance absorption of the nitro compound.

References

  • BLD Pharm. (2025). SDS for 2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS 2059945-51-4). Retrieved from

  • PubChem. (2025).[5][6] Compound Summary: 2-Chloro-3-nitrobenzoic acid (Structural Analog). National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Nitrobenzoic Acid Derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [7]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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